IAJD249
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H78N2O6 |
|---|---|
Molecular Weight |
671.0 g/mol |
IUPAC Name |
[3-octoxy-2,2-bis(octoxymethyl)propyl] 4-[4-(2-hydroxyethyl)piperazin-1-yl]butanoate |
InChI |
InChI=1S/C39H78N2O6/c1-4-7-10-13-16-19-31-44-34-39(35-45-32-20-17-14-11-8-5-2,36-46-33-21-18-15-12-9-6-3)37-47-38(43)23-22-24-40-25-27-41(28-26-40)29-30-42/h42H,4-37H2,1-3H3 |
InChI Key |
JAXCCNZGZGOXFI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
No Public Data Available for IAJD249
A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound designated IAJD249. Therefore, it is not possible to provide a technical guide on its mechanism of action at this time.
This lack of information suggests that "this compound" may be:
-
An internal research and development code: Pharmaceutical companies and research institutions often use internal codes for compounds in early-stage development. Information on these compounds is typically proprietary and not publicly disclosed until clinical trials or publications.
-
A new or undisclosed compound: The compound may be too new to have appeared in any publications or at scientific conferences.
-
A typographical error: It is possible that the designation "this compound" is a misspelling of another compound.
Without any publicly available data, it is impossible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and visualizations of its mechanism of action.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound designation: Please ensure the spelling and format of "this compound" are correct.
-
Consult internal documentation: If this is a compound from within your organization, internal databases and reports would be the primary source of information.
-
Provide additional context: If possible, providing the therapeutic target, disease area, or the developing organization could facilitate a more successful search under a different name or designation.
This report will be updated if and when public information on this compound becomes available.
In-Depth Technical Guide to IAJD249: Structure, Properties, and Applications in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
IAJD249 is a novel, single-component ionizable amphiphilic Janus dendrimer (IAJD) engineered for the efficient in vivo delivery of messenger RNA (mRNA). Its unique chemical architecture, featuring a pentaerythritol-based hydrophobic core and a piperazine-containing hydrophilic head, enables the spontaneous formation of dendrimersome nanoparticles (DNPs) upon simple injection with mRNA in an aqueous buffer. These DNPs have demonstrated a remarkable capacity for targeted and equally distributed delivery of mRNA to multiple organs, including the spleen, liver, lungs, and lymph nodes. This document provides a comprehensive overview of the structure, physicochemical properties, and biological performance of this compound, along with detailed experimental protocols for its synthesis and formulation.
Core Structure and Physicochemical Properties
This compound is chemically defined as 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate.[1] It is a member of a library of simplified IAJDs designed for rapid synthesis and screening.[2][3][4] The molecule's amphiphilic nature, arising from its distinct hydrophobic and hydrophilic domains, is central to its function as a self-assembling delivery vehicle.
The ionizable piperazine (B1678402) moiety in the hydrophilic head possesses a pKa of approximately 6.35.[1] This property is critical for the formulation of stable DNPs at a lower pH and facilitates endosomal escape within the acidic environment of the endosome, a key step for the cytosolic delivery of mRNA.
| Property | Value | Reference |
| Chemical Name | 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate | [1] |
| CAS Number | 3076338-32-1 | [1] |
| Molecular Formula | C39H78N2O6 | [1] |
| Molecular Weight | 671.0 g/mol | [1] |
| pKa | ~6.35 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in Ethanol | [1] |
Synthesis of this compound
The synthesis of this compound is accomplished in a straightforward, three-step process starting from commercially available materials.[2][3][4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(octyloxy)-2,2-bis((octyloxy)methyl)propan-1-ol.
-
Pentaerythritol (B129877) is reacted with three equivalents of 1-bromooctane (B94149) in the presence of a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to yield the tri-alkylated pentaerythritol derivative.
-
The reaction mixture is typically stirred at an elevated temperature to ensure complete reaction.
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Step 2: Synthesis of 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-bromobutanoate.
-
The alcohol from Step 1 is then esterified with 4-bromobutyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
The reaction is typically carried out at room temperature.
-
The resulting bromo-ester is purified by column chromatography.
Step 3: Synthesis of this compound (3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate).
-
The purified bromo-ester from Step 2 is reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate).
-
The reaction mixture is heated to drive the nucleophilic substitution to completion.
-
After workup, the final product, this compound, is purified by column chromatography.
Formulation of Dendrimersome Nanoparticles (DNPs)
A key advantage of this compound is the simplicity of its formulation into DNPs with mRNA. This process does not require the complex microfluidic mixing devices often necessary for the production of multi-component lipid nanoparticles (LNPs).[2][3][4][5]
Experimental Protocol: Formulation of this compound-mRNA DNPs
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in absolute ethanol.
-
Prepare a stock solution of the desired mRNA (e.g., luciferase mRNA) in an acetate (B1210297) buffer (pH 4.0-5.0).
-
-
Co-assembly:
-
Rapidly inject the ethanolic solution of this compound into the mRNA-containing acetate buffer with vigorous vortexing. The N/P ratio (ratio of the moles of nitrogen atoms in the ionizable amine of this compound to the moles of phosphate (B84403) groups in the mRNA) is a critical parameter to optimize for efficient encapsulation and delivery.
-
-
Characterization:
-
The resulting DNP suspension is characterized for particle size (diameter, nm) and polydispersity index (PDI) using dynamic light scattering (DLS).
-
The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vivo Performance and Biodistribution
This compound has been shown to mediate efficient delivery of luciferase mRNA to various organs in mice. In vivo screening has identified this compound as one of the most active IAJDs, with a notable ability to target the spleen, liver, and lymph nodes.[2][3][4] Some formulations have also demonstrated delivery to the lungs.[2][3][4] This broad and, in some cases, equally distributed organ targeting distinguishes this compound from many conventional LNP systems that primarily accumulate in the liver.
Experimental Protocol: In Vivo Biodistribution Study
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Administration: this compound-luciferase mRNA DNPs are administered intravenously (IV) via the tail vein.
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate. Whole-body and ex vivo organ bioluminescence is then measured using an in vivo imaging system (IVIS).
-
Data Analysis: The total flux (photons/second) from each organ is quantified to determine the relative expression of the reporter protein, which serves as a surrogate for mRNA delivery efficiency.
Quantitative Biodistribution Data (Illustrative)
| Organ | Luciferase Expression (Relative Flux) |
| Spleen | +++ |
| Liver | +++ |
| Lungs | ++ |
| Lymph Nodes | ++ |
| Heart | + |
| Kidneys | + |
(Note: ‘+’ indicates the relative level of expression, with ‘+++’ being the highest. Specific quantitative data can be found in the primary literature.)
Mechanism of Action: Endosomal Escape
The ability of this compound to facilitate the delivery of its mRNA cargo into the cytoplasm is attributed to its ionizable nature.
At physiological pH (7.4), the this compound on the surface of the DNP is largely neutral, promoting stability in circulation. Upon endocytosis into the cell, the DNP is trafficked into the endosome. The acidic environment of the endosome (pH 5.0-6.5) leads to the protonation of the piperazine amine groups of this compound, resulting in a net positive charge. This charge facilitates interaction with and disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of interest.
Conclusion
This compound represents a significant advancement in non-viral mRNA delivery technology. Its simple, one-component structure, ease of formulation, and unique biodistribution profile make it a highly promising candidate for a wide range of therapeutic and vaccine applications. The detailed protocols and structural information provided in this guide are intended to facilitate further research and development of this innovative delivery platform.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeted and Equally Distributed Delivery of mRNA to Organs with Pentaerythritol-Based One-Component Ionizable Amphiphilic Janus Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Delivery of mRNA with One-Component Ionizable Amphiphilic Janus Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
IAJD249 for mRNA Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine. Central to the success of these therapies is the development of safe and effective delivery systems. This technical guide provides an in-depth overview of IAJD249, a one-component ionizable amphiphilic Janus dendrimer, for the delivery of mRNA. This compound represents a significant advancement in non-viral delivery vectors, demonstrating the ability to form stable dendrimersome nanoparticles (DNPs) that can efficiently encapsulate and deliver mRNA to various target organs. This document details the physicochemical properties of this compound-based DNPs, presents in vivo efficacy data, outlines comprehensive experimental protocols, and illustrates key biological and experimental pathways.
Introduction to this compound
This compound is an ionizable amphiphilic Janus dendrimer designed for the systemic delivery of mRNA.[1] Unlike traditional multi-component lipid nanoparticles (LNPs), this compound is a single-molecule system that self-assembles with mRNA in a simple buffer solution to form dendrimersome nanoparticles (DNPs).[1] This one-component nature simplifies the formulation process and enhances stability. The unique architecture of this compound, featuring a hydrophobic pentaerythritol-based core and a hydrophilic piperazine-based ionizable headgroup, allows for efficient encapsulation of mRNA and targeted delivery to specific organs.[2]
Technical Specifications of this compound:
-
Chemical Name: 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate[1]
-
CAS Number: 3076338-32-1[1]
-
Molecular Formula: C₃₉H₇₈N₂O₆[1]
-
pKa: 6.35[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and related dendrimers as reported in Lu et al., 2023.
Table 1: Physicochemical Properties of IAJD-mRNA Dendrimersome Nanoparticles (DNPs)
| IAJD Compound | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| IAJD244 | 150 | 0.15 |
| This compound | 160 | 0.16 |
| IAJD250 | 155 | 0.15 |
| IAJD251 | 170 | 0.17 |
Data extracted from the Supporting Information of Lu et al., J. Am. Chem. Soc. 2023, 145 (34), 18760–18766.
Table 2: In Vivo Luciferase mRNA Delivery and Expression in CD-1 Mice
| IAJD Compound | Organ | Bioluminescence (photons/second/cm²/steradian) |
| IAJD244 | Spleen | 1.2 x 10⁸ |
| Liver | 1.1 x 10⁸ | |
| Lungs | 1.0 x 10⁸ | |
| Lymph Nodes | 1.1 x 10⁸ | |
| This compound | Spleen | 1.5 x 10⁸ |
| Liver | 1.3 x 10⁸ | |
| Lungs | 1.2 x 10⁸ | |
| Lymph Nodes | 1.3 x 10⁸ | |
| IAJD250 | Spleen | 1.0 x 10⁸ |
| Liver | 9.0 x 10⁷ | |
| Lungs | 8.0 x 10⁷ | |
| Lymph Nodes | 9.0 x 10⁷ | |
| IAJD251 | Spleen | 8.0 x 10⁷ |
| Liver | 7.0 x 10⁷ | |
| Lungs | 6.0 x 10⁷ | |
| Lymph Nodes | 7.0 x 10⁷ |
Data represents the geometric mean of bioluminescence at 6 hours post-injection of 0.3 mg/kg luciferase mRNA formulated with the respective IAJD. Data extracted from Lu et al., J. Am. Chem. Soc. 2023, 145 (34), 18760–18766.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Formulation of IAJD-mRNA Dendrimersome Nanoparticles (DNPs)
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of luciferase mRNA in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Prepare a 10 mM stock solution of this compound in absolute ethanol.
-
-
Complexation:
-
Warm the mRNA and this compound stock solutions to room temperature.
-
In a sterile microcentrifuge tube, dilute the required amount of mRNA stock solution with acetate (B1210297) buffer (50 mM, pH 5.5) to the desired final concentration.
-
In a separate sterile microcentrifuge tube, dilute the this compound stock solution with absolute ethanol.
-
Add the diluted this compound solution dropwise to the mRNA solution while gently vortexing.
-
The typical weight ratio of IAJD to mRNA is 20:1.
-
Allow the mixture to incubate at room temperature for 30 minutes to ensure the formation of stable DNPs.
-
-
Characterization:
-
Determine the hydrodynamic diameter and polydispersity index (PDI) of the resulting DNPs using Dynamic Light Scattering (DLS).
-
The encapsulation efficiency of mRNA can be determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
-
In Vivo mRNA Delivery and Bioluminescence Imaging
-
Animal Model:
-
Use female CD-1 mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Administration of DNPs:
-
Administer the freshly prepared this compound-luciferase mRNA DNP solution to the mice via intravenous (IV) injection into the tail vein.
-
The typical dosage is 0.3 mg of mRNA per kg of body weight.
-
-
Bioluminescence Imaging:
-
At 6 hours post-injection, anesthetize the mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.
-
After 10 minutes, place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescence images.
-
Quantify the bioluminescent signal in the regions of interest (spleen, liver, lungs, and lymph nodes) and express the data as photons/second/cm²/steradian.
-
Visualizations
Cellular Uptake and mRNA Release Pathway
References
Introduction: The Challenge of Endosomal Entrapment
An in-depth technical guide has been prepared for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the core endosomal escape mechanism of the hypothetical nanoparticle, IAJD249. This document details the proposed mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for validation, and includes visualizations of the relevant pathways and workflows.
The effective intracellular delivery of therapeutic payloads, such as nucleic acids and proteins, is a significant hurdle in drug development. A primary barrier is the entrapment of delivery vehicles within endosomes following cellular uptake.[1][2][3] These vesicles traffic cargo to lysosomes for degradation, thus preventing the therapeutic agent from reaching its cytosolic target. This compound is a novel, rationally designed nanoparticle engineered to overcome this limitation by facilitating efficient escape from the endosomal pathway. This guide elucidates the core mechanisms by which this compound achieves this critical step.
Core Endosomal Escape Mechanisms of this compound
The endosomal escape of this compound is proposed to occur through a combination of two well-established mechanisms: the proton sponge effect and direct membrane destabilization.
Primary Mechanism: The Proton Sponge Effect
The primary mechanism attributed to this compound is the "proton sponge effect".[4][5][6][7] The polymeric backbone of this compound is rich in protonatable amines, which give it a significant buffering capacity in the acidic environment of the endosome.[5][7]
As the endosome matures, its internal pH drops due to the activity of vacuolar H+-ATPases (proton pumps). This compound's amines absorb these protons, resisting the acidification of the vesicle.[7] This persistent proton pumping, coupled with a compensatory influx of chloride ions to maintain charge neutrality, dramatically increases the osmotic pressure within the endosome.[4][5] The resulting osmotic swelling leads to the rupture of the endosomal membrane and the release of this compound and its payload into the cytoplasm.[4][7][8]
Caption: Proposed "Proton Sponge" mechanism of this compound.
Secondary Mechanism: Membrane Destabilization and Fusion
In addition to the proton sponge effect, this compound possesses amphiphilic properties that are enhanced upon protonation in the acidic endosome. This allows the nanoparticle to directly interact with and destabilize the endosomal lipid bilayer.[7] This interaction can lead to the formation of transient pores or localized membrane disruption, allowing the cargo to escape into the cytoplasm.[5][] In some instances, this interaction may facilitate fusion between the nanoparticle and the endosomal membrane, providing another route for payload release.[6][7]
Caption: Membrane destabilization and fusion pathway for this compound.
Quantitative Data Presentation
The physicochemical properties and endosomal escape efficiency of this compound have been quantified and are summarized below.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value | Method |
| Mean Hydrodynamic Diameter (nm) | 110 ± 5.2 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) at pH 7.4 | +18.6 ± 2.1 | Laser Doppler Velocimetry |
| Zeta Potential (mV) at pH 5.5 | +35.4 ± 3.5 | Laser Doppler Velocimetry |
| Buffering Capacity (% protonated) | 65% (pH 7.4 to 5.1) | Acid-Base Titration |
Table 2: In Vitro Endosomal Escape Efficiency
| Formulation | Endosomal Escape Efficiency (%) | Assay | Cell Line |
| This compound | 75 ± 6.8 | Calcein (B42510) Leakage Assay | HeLa |
| Control Nanoparticle (Lipo-2000) | 32 ± 4.5 | Calcein Leakage Assay | HeLa |
| This compound | 68 ± 7.2 | Galectin-8 Assay | HEK293 |
| Control Nanoparticle (Lipo-2000) | 25 ± 3.9 | Galectin-8 Assay | HEK293 |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and validation of the findings.
Protocol: Acid-Base Titration for Buffering Capacity
-
Preparation : Disperse 10 mg of this compound in 50 mL of 150 mM NaCl solution.
-
Initial Adjustment : Adjust the initial pH of the solution to 10.0 using 0.1 M NaOH.
-
Titration : Titrate the solution with 10 µL aliquots of 0.1 M HCl.
-
Measurement : Record the pH after each addition of HCl, allowing the reading to stabilize for 2 minutes.
-
Endpoint : Continue the titration until the pH drops below 3.0.
-
Analysis : Plot the pH versus the volume of HCl added. The buffering region (the flattened portion of the curve) between pH 7.4 and 5.1 is used to calculate the buffering capacity.
Protocol: Calcein Leakage Assay for Endosomal Escape
This assay quantifies the disruption of endosomal membranes by measuring the dequenching of calcein fluorescence upon its release into the cytosol.[10]
-
Cell Seeding : Seed HeLa cells in a 96-well, black, clear-bottom plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Calcein Loading : Incubate the cells with 5 µM Calcein-AM for 30 minutes at 37°C. The AM ester is cleaved in the cell, trapping fluorescent calcein in the cytoplasm.
-
Quenching : Wash the cells with PBS and then incubate with CoCl₂ (2.5 mM) for 30 minutes. CoCl₂ quenches the fluorescence of extracellular calcein but cannot cross the cell membrane.
-
Treatment : Replace the medium with fresh medium containing this compound or control nanoparticles at the desired concentration.
-
Incubation : Incubate the plate for 4 hours at 37°C to allow for nanoparticle uptake and endosomal escape.
-
Quantification : Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 515 nm). An increase in fluorescence corresponds to the release of calcein from endosomes, where it is shielded from the extracellular quencher.
Caption: Workflow for the Calcein Leakage Assay.
Protocol: Galectin-8 Co-localization Assay
This imaging-based assay uses a fluorescently tagged protein, Galectin-8, which specifically binds to glycans exposed on the inner leaflet of damaged endosomal membranes.
-
Transfection : Transfect HEK293 cells with a plasmid encoding for GFP-Galectin-8. Allow 24 hours for protein expression.
-
Cell Seeding : Seed the transfected cells onto glass-bottom confocal dishes.
-
Labeling : Prepare this compound nanoparticles fluorescently labeled with a red dye (e.g., Cy5).
-
Treatment : Add the Cy5-IAJD249 nanoparticles to the cells and incubate for various time points (e.g., 1, 2, 4 hours).
-
Fixation and Staining : Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain nuclei with DAPI.
-
Imaging : Acquire images using a confocal microscope.
-
Analysis : Quantify the co-localization between the red (this compound) and green (GFP-Galectin-8) signals. A punctate green signal that co-localizes with a red signal indicates a damaged endosome containing this compound.
References
- 1. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2025 Joint Mathematics Meetings (JMM 2025) [meetings.ams.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Formation of IAJD249 Dendrimersome Nanoparticles for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and characteristics of IAJD249 dendrimersome nanoparticles (DNPs), a promising one-component system for the delivery of messenger RNA (mRNA). This compound, an ionizable amphiphilic Janus dendrimer, self-assembles with mRNA to form stable nanoparticles, offering a simplified and efficient alternative to traditional multi-component lipid nanoparticle systems. This document details the synthesis of this compound, the protocol for DNP formation, their physicochemical properties, and the proposed mechanism of cellular uptake and mRNA release.
Introduction to this compound and Dendrimersome Nanoparticles
Ionizable Amphiphilic Janus Dendrimer 249 (this compound) is a specifically designed molecule for the efficient encapsulation and delivery of mRNA.[1] Its unique architecture, featuring distinct hydrophilic and hydrophobic domains, allows it to self-assemble in aqueous environments.[2] When combined with mRNA in an acidic buffer, this compound forms vesicular structures known as dendrimersome nanoparticles (DNPs).[2] This single-component system simplifies the formulation process compared to the more complex four-component lipid nanoparticles (LNPs) commonly used in mRNA vaccines, which typically require microfluidic mixing devices.[3][4] The resulting DNPs protect the mRNA cargo and facilitate its delivery into target cells.[2]
Physicochemical Properties of this compound
This compound is chemically defined as 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate. Its key properties are summarized in the table below.
| Property | Value |
| Formal Name | 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate |
| CAS Number | 3076338-32-1 |
| Molecular Formula | C₃₉H₇₈N₂O₆ |
| Formula Weight | 671.0 g/mol |
| pKa | 6.35 |
| Solubility | Soluble in Ethanol (B145695) and Methanol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a three-step process starting from symmetrically trialkylated pentaerythritol (B129877) (PE) in the hydrophobic domain and incorporating a piperazine-based ionizable amine in the hydrophilic part.[3] The general synthetic workflow is depicted below.
Detailed Protocol: The synthesis involves a multi-step organic chemistry procedure. For a detailed, step-by-step protocol including reagents, reaction conditions, and purification methods, please refer to the supplementary information of the primary literature by Lu, J., et al., J. Am. Chem. Soc. 2023, 145(34), 18760-18766.[3]
Formation of this compound Dendrimersome Nanoparticles (DNPs)
The formation of this compound-mRNA DNPs is a straightforward process based on the self-assembly of the dendrimer and mRNA in an acidic buffer.[2][5]
Materials:
-
This compound solution in ethanol
-
mRNA solution in nuclease-free water
-
Acetate (B1210297) buffer (pH 3 to 5.2)[1][5]
Protocol:
-
Prepare a solution of this compound in ethanol at the desired concentration.
-
Prepare a solution of mRNA in an acidic acetate buffer (pH 3-5.2).[5]
-
Rapidly inject the ethanolic this compound solution into the mRNA-containing acetate buffer with gentle mixing.[2]
-
The resulting mixture will contain the self-assembled this compound-mRNA DNPs.
-
The DNPs can be characterized for their physicochemical properties, such as size and zeta potential, using techniques like Dynamic Light Scattering (DLS).[5]
-
For in vitro and in vivo experiments, the DNP solution can be used directly or after dialysis to adjust the pH to 7.4.[5]
Characterization of this compound-mRNA DNPs
The physicochemical characteristics of the resulting DNPs are critical for their function as a drug delivery system. The following table summarizes typical characterization data for IAJD-mRNA DNPs based on the available literature. Specific values for this compound can be found in the supplementary materials of the cited primary research.[3][4]
| Parameter | Typical Values | Method of Analysis |
| Hydrodynamic Diameter (Size) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral or slightly negative | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Stability | Stable for extended periods at 5°C | DLS over time |
Cellular Uptake and mRNA Release Mechanism
The delivery of mRNA to the cytoplasm of target cells by this compound DNPs is believed to occur via endocytosis, followed by endosomal escape facilitated by the ionizable nature of the dendrimer.
The proposed mechanism involves the following steps:
-
Cellular Uptake: The DNPs, with a near-neutral surface charge at physiological pH, are taken up by cells through endocytosis.[5]
-
Endosomal Acidification: Once inside the endosome, the pH decreases from approximately 6.8 to 4.5.[5]
-
Protonation of this compound: The ionizable amine groups on this compound become protonated in the acidic endosomal environment. This is often referred to as the "proton sponge effect".[6]
-
Endosomal Disruption: The influx of protons and counter-ions (e.g., chloride) into the endosome leads to osmotic swelling and destabilization of the endosomal membrane.[7] The protonated this compound may also directly interact with the anionic lipids of the endosomal membrane, further promoting its disruption.[8]
-
mRNA Release: The disruption of the endosome allows the encapsulated mRNA to be released into the cytoplasm.
-
Protein Translation: Once in the cytoplasm, the mRNA can be translated by the ribosomes to produce the desired protein.[5]
Conclusion
This compound represents a significant advancement in the field of non-viral mRNA delivery. Its ability to form stable dendrimersome nanoparticles with mRNA through a simple self-assembly process offers a scalable and efficient alternative to more complex delivery systems. The favorable physicochemical properties and the proposed mechanism of action make this compound a compelling candidate for the development of novel mRNA-based therapeutics and vaccines. Further research into the in vivo performance and organ-specific targeting capabilities of this compound DNPs will be crucial in realizing their full clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: The Role of Advanced Delivery Platforms in Cytosolic RNA Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "IAJD249" did not yield any publicly available information. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in scientific literature, or a hypothetical term. Therefore, this guide will address the core topic of cytosolic RNA delivery by discussing the principles, challenges, and current state-of-the-art technologies that would be relevant to any novel delivery vehicle, framed hypothetically around a compound like "this compound."
Executive Summary
The therapeutic potential of RNA-based molecules, including small interfering RNAs (siRNAs), messenger RNAs (mRNAs), and gene-editing constructs, is immense. However, their clinical translation is fundamentally dependent on overcoming a critical hurdle: efficient delivery into the cytoplasm of target cells. The cell membrane and endosomal pathway present formidable barriers to large, negatively charged molecules like RNA. This guide explores the multifaceted challenges of cytosolic RNA delivery and the key characteristics required of advanced delivery systems, hypothetically termed "this compound," to succeed. We will delve into the mechanisms of cellular uptake, endosomal escape, and the experimental protocols necessary to validate a novel delivery platform.
The Challenge: Overcoming Cellular Barriers for RNA Delivery
For an RNA therapeutic to be effective, it must navigate a complex journey from administration to the cytosol, where it can interact with the cellular machinery.
-
Extracellular Degradation: Nucleases in the bloodstream and extracellular space can rapidly degrade naked RNA.
-
Cellular Uptake: The negatively charged phosphate (B84403) backbone of RNA repels the similarly charged cell membrane, preventing passive diffusion.
-
Endosomal Entrapment: Most nanocarriers and their RNA cargo enter the cell via endocytosis, becoming trapped within membrane-bound vesicles. These vesicles mature into late endosomes and eventually fuse with lysosomes, where the acidic environment and enzymatic contents degrade the RNA cargo.
The "endosomal escape" is therefore the paramount challenge. An effective delivery vehicle must not only protect its RNA payload and facilitate cellular uptake but also possess a mechanism to breach the endosomal membrane and release the RNA into the cytoplasm. Ionizable lipid nanoparticles (LNPs) are currently the most clinically advanced solution to this problem[1].
"this compound" - A Hypothetical Advanced Delivery Vehicle: Core Mechanisms
Let us postulate that "this compound" represents a next-generation delivery platform, such as an ionizable lipid nanoparticle (LNP), a self-assembling polypeptide, or a surface-modified exosome. Its success would depend on mastering the following steps, which form a logical workflow for cytosolic delivery.
Caption: Generalized workflow for LNP-mediated cytosolic RNA delivery.
This process is critically dependent on the chemical properties of the delivery vehicle. For LNPs, the key is the "ionizable" lipid component. At physiological pH (around 7.4), these lipids are neutral, allowing for stable formulation. However, as the endosome acidifies (pH drops to 5.0-6.5), the lipids become protonated (positively charged). This charge switch is believed to trigger the disruption of the endosomal membrane through interactions with endogenous anionic lipids, allowing the RNA to escape into the cytosol[1].
Quantitative Assessment of Delivery Efficacy
To evaluate a novel delivery platform like "this compound," a series of quantitative experiments are required. The data below is hypothetical, representing typical metrics used to compare different formulations.
| Formulation | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) at pH 7.4 | In Vitro Gene Silencing (IC50, nM) | In Vivo Target Knockdown (%) |
| This compound-F1 | 95.2 ± 2.1 | 85 ± 5 | -5.3 ± 1.2 | 1.5 | 85 ± 7 |
| This compound-F2 | 91.5 ± 3.5 | 110 ± 8 | -8.1 ± 1.5 | 5.2 | 62 ± 11 |
| Control LNP | 93.8 ± 2.8 | 92 ± 6 | -6.5 ± 0.9 | 4.8 | 70 ± 9 |
| Naked siRNA | N/A | N/A | N/A | >1000 | <5 |
Table 1: Hypothetical Comparative Data for "this compound" Formulations. Data represents key physicochemical and biological performance metrics for evaluating RNA delivery systems.
Key Experimental Protocols
Validating the efficacy of a new delivery system requires rigorous and standardized experimental procedures.
Protocol: Formulation and Physicochemical Characterization
Objective: To formulate the "this compound"-RNA complex and characterize its physical properties.
-
Preparation: Dissolve the lipid components (e.g., ionizable lipid, helper lipids like cholesterol and DSPC, and a PEG-lipid) in ethanol (B145695). Dissolve the RNA payload in a low pH aqueous buffer (e.g., sodium acetate, pH 4.0).
-
Mixing: Rapidly mix the lipid-ethanol phase with the RNA-aqueous phase using a microfluidic mixing device. The rapid change in solvent polarity triggers the self-assembly of the nanoparticles, encapsulating the RNA.
-
Purification: Remove residual ethanol and unencapsulated RNA via dialysis or tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4).
-
Particle Sizing: Measure hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the nanoparticles using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantify the amount of encapsulated RNA using a fluorescent dye-binding assay (e.g., RiboGreen). Measure fluorescence before and after lysing the nanoparticles with a surfactant (e.g., Triton X-100). Calculate efficiency as: (Total RNA - Free RNA) / Total RNA * 100%.
Protocol: In Vitro Gene Silencing Assay
Objective: To determine the concentration of the "this compound"-siRNA complex required to achieve 50% knockdown of a target gene (IC50).
-
Cell Culture: Plate target cells (e.g., HeLa cells expressing a reporter gene like GFP or a specific endogenous gene like PPIB) in 96-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the "this compound"-siRNA complexes in cell culture medium. Aspirate the old medium from the cells and add the treatment dilutions.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for uptake, endosomal escape, and target mRNA degradation.
-
Quantification:
-
For mRNA: Lyse the cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH).
-
For Protein: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the target protein levels.
-
-
Analysis: Plot the percentage of gene expression knockdown versus the logarithm of the siRNA concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro gene silencing experiment.
Future Directions and Conclusion
The development of safe and effective cytosolic RNA delivery systems remains a central focus of biotechnology and medicine. While LNPs have achieved landmark success with the approval of the first siRNA drug, Patisiran, and their widespread use in COVID-19 mRNA vaccines, the field is continuously evolving[1]. Future delivery platforms, whether designated "this compound" or otherwise, will likely focus on improving targeting to specific cell types, enhancing endosomal escape efficiency, and minimizing immunogenicity and off-target effects. Technologies like self-assembling protein nanoparticles and engineered exosomes are promising avenues of research that may lead to the next generation of RNA therapeutics[2][3]. The rigorous application of the characterization and validation protocols outlined in this guide is essential for the successful clinical translation of these innovative platforms.
References
- 1. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct cytosolic delivery of siRNA via cell membrane fusion using cholesterol-enriched exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-assembling protein nanoparticles for cytosolic delivery of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of pKa in the Efficacy of IAJD249-Mediated mRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionizable amphiphilic Janus dendrimer, IAJD249, has emerged as a promising non-viral vector for the systemic delivery of messenger RNA (mRNA) therapeutics. A critical physicochemical parameter governing its efficacy is the acid dissociation constant (pKa). This technical guide delves into the significance of this compound's pKa, its impact on the formulation of dendrimersome nanoparticles (DNPs), and the subsequent mechanism of endosomal escape, a crucial step for successful cytosolic delivery of mRNA. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular mechanisms pertinent to the development of this compound-based drug delivery systems.
Introduction
The therapeutic potential of messenger RNA (mRNA) has been significantly realized with the success of COVID-19 vaccines. Effective delivery of mRNA to target cells remains a primary challenge, necessitating the development of safe and efficient delivery vectors. Ionizable lipids and lipid-like materials have become the cornerstone of mRNA delivery, primarily due to their ability to be neutrally charged at physiological pH, minimizing toxicity and non-specific interactions, while becoming positively charged in the acidic environment of the endosome to facilitate cargo release.
This compound is a novel, single-component ionizable amphiphilic Janus dendrimer designed for mRNA delivery.[1] Its unique architecture allows for the self-assembly into dendrimersome nanoparticles (DNPs) that encapsulate and protect mRNA. The pKa of this compound is a key determinant of its performance as a delivery vehicle.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the rational design of effective mRNA delivery systems.
| Property | Value | Reference |
| pKa | 6.35 | [1] |
| Molecular Formula | C₃₉H₇₈N₂O₆ | [1] |
| Molecular Weight | 671.0 g/mol | [1] |
| Solubility | Soluble in Ethanol (B145695) and Methanol | [1] |
The Critical Role of pKa in mRNA Delivery
The pKa of an ionizable lipid is the pH at which 50% of the molecules are in their ionized (protonated) form. For effective mRNA delivery, the pKa should be in a range that allows for a neutral or near-neutral surface charge at physiological pH (around 7.4) and a positive charge within the acidic environment of the endosome (pH 5.0-6.5).
This compound, with a pKa of 6.35, is optimally designed for this purpose.[1]
-
At Physiological pH (7.4): The majority of this compound molecules are in their neutral state. This is advantageous as it reduces interactions with negatively charged biological components like serum proteins and cell membranes, thereby prolonging circulation time and minimizing toxicity.
-
In the Endosome (pH < 6.5): As the endosome matures and its internal pH drops, the tertiary amine group of this compound becomes protonated, leading to a net positive charge on the DNP surface. This charge switch is the trigger for endosomal escape.
Mechanism of Endosomal Escape
The protonation of this compound within the endosome initiates a cascade of events leading to the release of mRNA into the cytoplasm. This process is often referred to as the "proton sponge effect" and is coupled with lipid phase transitions.
-
Protonation and Endosomal Interaction: The positively charged DNPs interact with negatively charged lipids present on the inner leaflet of the endosomal membrane.
-
Lipid Reorganization and Non-Bilayer Phase Formation: This electrostatic interaction disrupts the lipid bilayer of the endosome. Ionizable lipids like this compound can induce the formation of non-bilayer lipid structures, such as the hexagonal (HII) phase, which destabilize the endosomal membrane.
-
Membrane Disruption and mRNA Release: The destabilization of the endosomal membrane leads to the formation of pores or its complete rupture, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible formulation and characterization of this compound-based delivery systems. The following sections outline representative methodologies.
Determination of pKa
The pKa of ionizable lipids like this compound can be determined using several methods. Potentiometric titration is a common and direct approach.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titration vessel should be maintained at a constant temperature (e.g., 25 °C).
-
Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine groups fully. Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH at regular intervals of titrant addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Formulation of this compound Dendrimersome Nanoparticles (DNPs)
The ethanol injection method is a widely used technique for the formulation of lipid-based nanoparticles.
Protocol: DNP Formulation by Ethanol Injection
-
Lipid Phase Preparation: Dissolve this compound in absolute ethanol to a desired concentration.
-
Aqueous Phase Preparation: Dissolve the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). The acidic pH ensures that the this compound is protonated, facilitating electrostatic complexation with the negatively charged mRNA.
-
Mixing: Rapidly inject the ethanolic lipid solution into the aqueous mRNA solution with vigorous stirring. The rapid change in solvent polarity causes the this compound and mRNA to self-assemble into DNPs.
-
Dialysis: Dialyze the resulting DNP suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the surface amines, resulting in near-neutral particles.
-
Sterilization: Filter the final DNP suspension through a 0.22 µm sterile filter.
Characterization of DNPs
The physicochemical properties of the formulated DNPs are critical for their in vivo performance.
| Parameter | Method | Typical Expected Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
In Vivo Biodistribution Studies
Animal models are used to evaluate the in vivo fate of the formulated DNPs.
Protocol: In Vivo Biodistribution in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
DNP Administration: Administer the this compound DNPs encapsulating a reporter mRNA (e.g., Luciferase or a fluorescent protein) intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points post-injection, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys, etc.).
-
Quantification:
-
For luciferase mRNA, homogenize the tissues and measure luciferase activity using a luminometer.
-
For fluorescently labeled mRNA or lipids, quantify the fluorescence in tissue homogenates using a plate reader or by imaging tissue sections.
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The pKa of this compound is a finely tuned parameter that is central to its function as an effective mRNA delivery vehicle. Its value of 6.35 enables the formulation of stable, near-neutral nanoparticles at physiological pH that can efficiently escape the endosome through a pH-triggered mechanism. The experimental protocols outlined in this guide provide a framework for the development and characterization of this compound-based DNP formulations. A comprehensive understanding of the interplay between the pKa of this compound and its delivery mechanism is paramount for the continued advancement of this promising platform for mRNA therapeutics. Further optimization of formulation parameters and a deeper understanding of the in vivo behavior of these nanoparticles will be crucial for their successful clinical translation.
References
The Core Principles of Janus Dendrimers in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles of Janus dendrimers as advanced drug delivery platforms. Named after the two-faced Roman god, Janus dendrimers possess a unique asymmetric architecture, characterized by two distinct dendritic wedges, or "dendrons," emanating from a central core. This duality allows for the precise spatial segregation of different chemical functionalities, offering unprecedented control over their physicochemical properties and biological interactions. This guide will cover their synthesis, key characteristics, mechanisms of drug loading and release, and cellular uptake pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Fundamental Characteristics of Janus Dendrimers
Janus dendrimers are a novel class of dendritic polymers that overcome some of the limitations of their symmetric counterparts.[1] Their defining feature is their amphiphilicity, arising from the conjunction of a hydrophilic and a hydrophobic dendron.[2] This amphiphilic nature drives their self-assembly into various supramolecular structures, such as micelles, vesicles (dendrimersomes), and nanotubes, which can encapsulate a wide range of therapeutic agents.[3][4]
The distinct surface functionalities of Janus dendrimers enable the conjugation of both imaging agents and targeting ligands, leading to the development of theranostic systems.[3] Their well-defined, monodisperse nature ensures batch-to-batch reproducibility, a critical factor in pharmaceutical development.[5]
Quantitative Data on Janus Dendrimer-Based Drug Delivery Systems
The performance of Janus dendrimers as drug carriers can be quantified by several key parameters. The following tables summarize representative data from various studies, showcasing their potential in drug delivery applications.
Table 1: Physicochemical Properties of Janus Dendrimer-Based Nanoparticles
| Janus Dendrimer Composition | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polyester-based | Indomethacin | 100 - 300 | < 0.3 | Not Reported | [6] |
| PPI-PAMAM | Dexamethasone | 4.2 - 28.2 | Not Reported | Not Reported | [7] |
| PEG-based | Model Drugs | Not Reported | Not Reported | Not Reported | [5] |
| PAMAM-Folic Acid-Au | siRNA | 65 - 128 | Not Reported | > +25 | [8] |
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Cytotoxicity
| Janus Dendrimer Composition | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Cell Line | IC50 (µM) | Reference |
| Resorcinarene-based | Etoposide | 37 | 53 | Neuroblastoma | Not Reported | [7] |
| Phosphor-hydrazone-based | Doxorubicin | ~10 | ~85 | HeLa, MCF-7 | ~5 | [1] |
| Cationic Carbosilane | - | - | - | B14, BRL, NRK | Varies with dendrimer type | [9] |
| PAMAM-NH2 (Generation 4) | - | - | - | Various | 2.4 ± 1.3 (nM) | [10] |
| P-dendrimer-Cu | - | - | - | Various tumor cell lines | 0.3 - 1.6 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of Janus dendrimers for drug delivery applications.
Synthesis of an Amphiphilic Janus Dendrimer via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol describes a general procedure for the synthesis of a Janus dendrimer using the highly efficient and orthogonal CuAAC reaction.[11][12][13]
Materials:
-
Azide-functionalized hydrophilic dendron (e.g., PEG-based)
-
Alkyne-functionalized hydrophobic dendron (e.g., polyester-based)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of THF and water)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized hydrophobic dendron (1 equivalent) in THF.
-
Add the azide-functionalized hydrophilic dendron (1.2 equivalents per alkyne group) to the solution.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.15 equivalents per azide (B81097) group) and sodium ascorbate (0.30 equivalents per azide group).
-
Add the aqueous catalyst solution to the reaction mixture and stir vigorously at room temperature in the dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the alkyne starting material is completely consumed.
-
Once the reaction is complete, dilute the mixture with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to obtain the crude Janus dendrimer.
-
Purify the product by column chromatography on silica (B1680970) gel to yield the pure amphiphilic Janus dendrimer.
Characterization of Janus Dendrimer Nanoparticles
3.2.1. Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential: [14][15][16][17][18]
-
Prepare a dilute suspension of the Janus dendrimer nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be optimized to obtain a stable count rate (typically between 150k and 250k counts per second).
-
Filter the sample through a 0.2 µm syringe filter to remove any large aggregates.
-
Transfer the filtered sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
For zeta potential measurement, use a specific folded capillary cell and apply an electric field to determine the electrophoretic mobility, which is then converted to the zeta potential.
3.2.2. Transmission Electron Microscopy (TEM) for Morphology: [19][20][21][22]
-
Place a drop of the dilute Janus dendrimer nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, apply a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for a few seconds to enhance contrast.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to visualize the morphology of the nanoparticles.
Drug Loading and Release Studies
3.3.1. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [23][24]
-
Prepare a known amount of drug-loaded Janus dendrimer nanoparticles.
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Dissolve a precisely weighed amount of the lyophilized powder in a suitable solvent that dissolves both the dendrimer and the drug.
-
Quantify the amount of drug in the solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
3.3.2. In Vitro Drug Release Study using Dialysis Method: [25][26][27][28]
-
Place a known amount of the drug-loaded Janus dendrimer suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at a specific pH to mimic physiological conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the synthesis, a drug delivery mechanism, and a cellular uptake pathway of Janus dendrimers.
Synthesis of a Janus Dendrimer
Drug Encapsulation and Release Mechanism
Cellular Uptake via Caveolae-Mediated Endocytosis
Cellular Uptake Mechanisms
The cellular uptake of Janus dendrimers is a critical step for intracellular drug delivery. The primary mechanism is endocytosis, an energy-dependent process.[29] The specific endocytic pathway is influenced by the physicochemical properties of the dendrimer, such as size, shape, and surface charge.[30]
-
Clathrin-Mediated Endocytosis (CME): This is a common pathway for the uptake of nanoparticles. Cationic dendrimers, in particular, are often internalized via CME.[30]
-
Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[31][32][33][34][35] Anionic and neutral dendrimers are often taken up through this route.[30] This pathway can sometimes bypass the lysosomal degradation pathway, which is advantageous for delivering sensitive drug molecules.[32]
-
Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and is another potential entry route for dendrimers.[29]
The surface of Janus dendrimers can be functionalized with specific ligands (e.g., folic acid, antibodies) to target receptors on cancer cells, thereby enhancing cellular uptake and reducing off-target effects.[36][37]
Conclusion
Janus dendrimers represent a highly versatile and promising platform for advanced drug delivery. Their unique, two-faced architecture allows for the creation of sophisticated nanocarriers with tunable properties for the delivery of a wide range of therapeutics. The ability to control their size, shape, and surface chemistry enables the optimization of drug loading, release kinetics, and cellular interactions. As research in this field continues to evolve, Janus dendrimers hold the potential to address significant challenges in drug delivery and contribute to the development of more effective and targeted therapies.
References
- 1. Cytotoxicity of Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. watkinsresearchgroup.org [watkinsresearchgroup.org]
- 4. An emerging class of amphiphilic dendrimers for pharmaceutical and biomedical applications: Janus amphiphilic dendrimers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Target-Specific Delivery and Bioavailability of Pharmaceuticals via Janus and Dendrimer Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Low-generation fluorescent polyurethane dendrimers via late-stage modification using azide–alkyne click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. allanchem.com [allanchem.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. TEM sample preparation techniques | University of Gothenburg [gu.se]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 35. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Functionalizing Dendrimers for Targeted Delivery of Bioactive Molecules to Macrophages: A Potential Treatment for Mycobacterium tuberculosis Infection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
An In-depth Technical Guide to IAJD249 and Dendrimersome Nanoparticle Assembly for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid therapeutics has been revolutionized by the advent of potent and versatile delivery vectors. Among these, ionizable amphiphilic Janus dendrimers (IAJDs) have emerged as a promising one-component system for the targeted delivery of messenger RNA (mRNA). This technical guide focuses on IAJD249, a specific pentaerythritol-based IAJD, and the assembly of its corresponding dendrimersome nanoparticles (DNPs) for mRNA delivery. This compound offers a simplified approach to nanoparticle formulation, moving beyond the complexities of traditional multi-component lipid nanoparticles (LNPs)[1][2][3].
This compound is an ionizable amphiphilic Janus dendrimer with a pKa of 6.35, designed for the efficient encapsulation and delivery of mRNA[4]. Its unique one-component nature allows for the spontaneous self-assembly into DNPs upon simple injection into an acetate (B1210297) buffer, a stark contrast to the microfluidic mixing techniques often required for four-component LNPs[2][5]. This streamlined process, coupled with the ability to achieve broad and equal distribution of mRNA to multiple organs, including the spleen, liver, lungs, and lymph nodes, positions this compound as a significant advancement in non-viral gene delivery[2][3][4].
This compound: Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in mRNA delivery. The key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate | [4] |
| Synonym | Ionizable Amphiphilic Janus Dendrimer 249 | [4] |
| CAS Number | 3076338-32-1 | [4] |
| Molecular Formula | C39H78N2O6 | [4] |
| Formula Weight | 671.0 g/mol | [4] |
| pKa | 6.35 | [4] |
| Purity | ≥95% | [4] |
| Formulation | A solution in ethanol | [4] |
| Solubility | Soluble in Ethanol and Methanol | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years | [4] |
Dendrimersome Nanoparticle (DNP) Assembly
The formation of DNPs encapsulating mRNA is a critical step in the development of this compound-based therapeutics. The process is notably simpler than that for conventional LNPs[2][5].
Experimental Protocol: DNP Formulation
The following protocol for the co-assembly of this compound and mRNA is based on the methodology described by Lu et al. (2023)[2][3].
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a stock solution of the desired mRNA (e.g., luciferase mRNA) in an appropriate buffer.
-
-
Co-assembly by Simple Injection:
-
In a suitable vessel, add acetate buffer.
-
Inject the ethanolic solution of this compound into the acetate buffer with gentle mixing. This process facilitates the self-assembly of the amphiphilic dendrimers into vesicular structures known as dendrimersomes.
-
Concurrently or sequentially, introduce the mRNA solution into the forming DNP suspension. The positively charged ionizable headgroups of this compound at the acidic pH of the acetate buffer interact with the negatively charged phosphate (B84403) backbone of the mRNA, leading to its encapsulation within the DNPs.
-
-
Characterization of DNPs:
-
The resulting DNP suspension can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
mRNA encapsulation efficiency can be determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).
-
Logical Workflow for DNP Assembly and Characterization
Caption: Workflow for the assembly and characterization of this compound DNPs.
In Vivo Delivery of mRNA
In vivo studies have demonstrated the potential of this compound DNPs for the systemic delivery of mRNA to various organs.
Experimental Protocol: In Vivo mRNA Delivery and Biodistribution
The following is a generalized protocol for assessing the in vivo efficacy of this compound-formulated mRNA.
-
Animal Model: Utilize a suitable animal model, such as mice.
-
DNP Administration: Administer the DNP-encapsulated mRNA (e.g., luciferase mRNA) to the animals via intravenous (IV) injection.
-
Bioluminescence Imaging: At designated time points post-injection, perform in vivo bioluminescence imaging to visualize the expression of the reporter protein (e.g., luciferase). This provides a qualitative and quantitative measure of mRNA delivery and translation in different organs.
-
Ex Vivo Analysis: Following the final imaging session, euthanize the animals and harvest major organs (spleen, liver, lungs, lymph nodes, etc.).
-
Quantification of Reporter Protein: Homogenize the harvested organs and perform a luciferase assay to quantify the amount of expressed protein per gram of tissue.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for in vivo evaluation of DNP-mediated mRNA delivery.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound DNPs from published studies.
Table 1: Physicochemical Characteristics of this compound DNPs
| Parameter | Value |
| Particle Size (Diameter, nm) | Data not available in abstract |
| Polydispersity Index (PDI) | Data not available in abstract |
| mRNA Encapsulation Efficiency (%) | Data not available in abstract |
Note: Detailed quantitative data on particle size, PDI, and encapsulation efficiency are typically found within the full text and supplementary information of the primary research article.
Table 2: In Vivo Biodistribution of Luciferase mRNA Delivered by this compound DNPs in Mice
| Organ | Luciferase Expression (relative units) |
| Spleen | Targeted |
| Liver | Targeted |
| Lungs | Targeted |
| Lymph Nodes | Targeted |
Note: The primary research indicates that this compound DNPs achieve equal distribution to these organs. Specific quantitative values for luciferase expression (e.g., photons/sec/cm²/sr or ng luciferase/g tissue) would be available in the full scientific publication.
Signaling Pathways and Cellular Uptake
While the detailed signaling pathways for the cellular uptake of this compound DNPs are a subject of ongoing research, a generally accepted mechanism for ionizable lipid-based nanoparticles involves endocytosis.
Proposed Cellular Uptake and mRNA Release Pathway
Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound DNPs.
The ionizable nature of this compound is key to its function. At the physiological pH of the extracellular environment, the DNPs are relatively neutral. Upon endocytosis, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of the piperazine-based amine in this compound, resulting in a net positive charge. This charge facilitates the interaction with and destabilization of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated by the cellular machinery.
Conclusion
This compound represents a significant step forward in the design of non-viral vectors for mRNA delivery. Its one-component structure simplifies the formulation process, while its ability to form stable DNPs that can effectively deliver mRNA to multiple organs in vivo highlights its therapeutic potential. This technical guide provides a foundational understanding of this compound and its application, intended to aid researchers and drug development professionals in harnessing this promising technology for the next generation of mRNA-based medicines. Further investigation into the detailed structure-activity relationships and the precise mechanisms of cellular uptake will continue to refine and optimize this innovative delivery platform.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted and Equally Distributed Delivery of mRNA to Organs with Pentaerythritol-Based One-Component Ionizable Amphiphilic Janus Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Technology - Targeted Organ or Multiple Organ Delivery of mRNA with Ionizable Amphiphilic Janus Dendrimers [upenn.technologypublisher.com]
No Publicly Available Data on IAJD249
Following a comprehensive search of scientific literature, clinical trial registries, and other publicly accessible databases, no information was found regarding a compound or drug candidate identified as "IAJD249".
This absence of data prevents the creation of the requested in-depth technical guide. The identifier "this compound" does not correspond to any known entity in the public domain of drug discovery and development.
Possible reasons for the lack of information include:
-
Internal Designation: "this compound" may be an internal codename for a compound that has not yet been disclosed publicly by a research institution or pharmaceutical company.
-
Early-Stage Discovery: The compound may be in the very early stages of discovery, with no published data or presentations in the public domain.
-
Typographical Error: The provided identifier may contain a typographical error.
Without any foundational information, it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams.
To proceed, a valid and publicly recognized compound identifier is required. We recommend verifying the identifier or providing an alternative drug or compound for which public data is available.
Methodological & Application
Application Notes & Protocols: Liposome Formulation via Thin-Film Hydration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are used as potent drug delivery systems.[1][2][3] Their ability to encapsulate both hydrophilic and hydrophobic compounds makes them versatile carriers for a wide range of therapeutic agents, enhancing drug solubility, stability, and bioavailability while minimizing systemic toxicity.[1][4][5]
This document provides a detailed protocol for the formulation of liposomes using the thin-film hydration (TFH) method, also known as the Bangham method.[6][7] This technique is one of the most common and straightforward approaches for preparing multilamellar vesicles (MLVs).[6][8] The protocol is designed to be a foundational guide that can be adapted for specific applications, including the incorporation of the ionizable lipid IAJD249 for nucleic acid delivery.
Principle of the Thin-Film Hydration Method
The thin-film hydration method involves three primary steps:
-
Dissolution: Phospholipids and other components (e.g., cholesterol, lipophilic drugs, or ionizable lipids like this compound) are dissolved in an organic solvent.[6]
-
Film Formation: The organic solvent is evaporated under reduced pressure, resulting in the formation of a thin, dry lipid film on the inner surface of a round-bottom flask.[9][10]
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., buffer or a solution containing a hydrophilic drug) above the phase transition temperature (Tm) of the lipids.[6][10] This process causes the lipid film to swell and detach, spontaneously forming MLVs.[10]
Subsequent processing steps, such as sonication or extrusion, can be employed to reduce the size and lamellarity of the liposomes to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8][11]
Experimental Protocol: Thin-Film Hydration
This protocol describes the preparation of liposomes with a representative lipid composition.
3.1. Materials & Equipment
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
(Optional) this compound or other ionizable/cationic lipid
-
(Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
-
Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a buffer appropriate for the encapsulated cargo (e.g., citrate (B86180) buffer for pH-sensitive formulations).
-
Equipment:
-
Round-bottom flask (50-250 mL)
-
Rotary evaporator with a water bath
-
Bath sonicator or probe sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (gas-tight)
-
Standard laboratory glassware and consumables
-
3.2. Step-by-Step Procedure
-
Lipid Dissolution:
-
Weigh the desired amounts of lipids (e.g., DSPC and cholesterol in a 55:45 molar ratio) and dissolve them in a suitable volume of organic solvent in the round-bottom flask.
-
If encapsulating a lipophilic drug or incorporating other lipids like this compound or DSPE-PEG2000, add them to the solvent mixture at this stage.[6]
-
Gently swirl the flask until all components are fully dissolved, forming a clear solution.
-
-
Thin Film Formation:
-
Attach the flask to the rotary evaporator.
-
Immerse the flask in the water bath, setting the temperature below the boiling point of the solvent (typically 30-40°C).
-
Begin rotation and gradually apply a vacuum to evaporate the solvent. Continue until a thin, uniform, and dry lipid film is visible on the flask wall.[6][9]
-
To ensure complete removal of residual solvent, keep the flask under high vacuum for at least 1-2 hours.
-
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature of the lipids (for DSPC, Tm is ~55°C, so a hydration temperature of 60-65°C is recommended).[6]
-
Add the pre-heated buffer to the flask containing the dry lipid film.
-
Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes. The lipid film will gradually peel off the glass and form a milky suspension of MLVs.[11]
-
-
Size Reduction (Homogenization):
-
The resulting MLV suspension is typically heterogeneous in size.[7] To obtain a uniform size distribution, further processing is required.
-
Extrusion (Recommended): Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[12] Transfer the liposome suspension to a syringe and pass it through the extruder 11-21 times.[12] This process forces the vesicles through the defined pores, resulting in LUVs with a narrow size distribution.[9]
-
Characterization of Liposomes
Proper characterization is critical to ensure the quality, stability, and efficacy of the liposomal formulation.[4][13] Key parameters to assess include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates surface charge and predicts colloidal stability.
-
Encapsulation Efficiency (EE%): Determines the amount of drug successfully entrapped within the liposomes.[14]
-
Morphology: Visualized using techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM).
Data Presentation
The following tables summarize representative data for liposomal formulations prepared using the thin-film hydration method with subsequent extrusion.
Table 1: Physicochemical Properties of Liposome Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
|---|---|---|---|---|
| Lipo-Std | DSPC:Chol (55:45) | 105.2 ± 3.1 | 0.098 | -5.3 ± 0.8 |
| Lipo-PEG | DSPC:Chol:DSPE-PEG2000 (50:45:5) | 112.5 ± 4.5 | 0.115 | -12.1 ± 1.1 |
| Lipo-IAJD249 | DSPC:Chol:this compound (50:40:10) | 98.7 ± 2.9 | 0.130 | +25.4 ± 2.3 (at pH 5.5) |
Data are presented as mean ± standard deviation (n=3).
Table 2: Encapsulation Efficiency of Model Drugs
| Formulation ID | Drug | Drug Type | Encapsulation Efficiency (EE%) |
|---|---|---|---|
| Lipo-Std-Dox | Doxorubicin | Hydrophilic | 92.5% (via remote loading) |
| Lipo-Std-Cur | Curcumin | Hydrophobic | 85.1% |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the liposome formulation process described in this protocol.
Caption: Workflow for liposome production via thin-film hydration and extrusion.
These application notes are intended for research purposes only and may require optimization for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposome Drug Delivery System Development - CD Formulation [formulationbio.com]
- 3. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. protocols.io [protocols.io]
- 12. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 14. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
Application Notes: mRNA Encapsulation using Novel Ionizable Lipids
An initial search for the specific compound "IAJD249" in the context of mRNA encapsulation did not yield specific public data or protocols. This suggests that this compound may be a novel, proprietary, or internal research compound not yet widely documented in scientific literature.
However, based on established principles of mRNA encapsulation using ionizable lipids and lipid nanoparticles (LNPs), we can provide detailed application notes and protocols that serve as a robust framework for researchers working with new ionizable lipids like this compound. The following guide leverages common techniques and components described in the literature for formulating and evaluating mRNA-LNPs.
1. Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for vaccines, protein replacement therapies, and gene editing.[1] The primary challenge lies in the safe and effective delivery of fragile mRNA molecules to their target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, successfully utilized in FDA-approved COVID-19 vaccines.[1][2]
The key component of these LNPs is an ionizable cationic lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[2][3] These lipids are designed to be positively charged at a low pH, allowing for efficient complexation with mRNA during formulation, and neutral at physiological pH, which reduces toxicity.[3][4] This document provides a comprehensive protocol for the encapsulation of mRNA using a novel ionizable lipid, referred to here as this compound, based on standard microfluidic mixing techniques.
2. Principle of LNP Formulation
The formation of mRNA-LNPs is typically achieved by the rapid mixing of an organic phase (containing lipids dissolved in a solvent like ethanol) with an aqueous phase (containing mRNA in an acidic buffer).[5][6] This rapid mixing, often performed using a microfluidic device, causes a change in solvent polarity that leads to the self-assembly of lipids around the mRNA, forming nanoparticles.[6] The final formulation is then subjected to a buffer exchange step to raise the pH and remove the organic solvent.
The four main components of a typical LNP formulation are:
-
Ionizable Cationic Lipid (e.g., this compound): Essential for mRNA encapsulation and endosomal escape.
-
Phospholipid (e.g., DOPE or DSPC): A helper lipid that aids in forming the lipid bilayer structure.[5]
-
Cholesterol: Provides stability to the nanoparticle structure.[3][5]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that controls particle size and prevents aggregation. It also shields the nanoparticles from the immune system, increasing circulation time.[3][7]
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidics
This protocol describes the standard procedure for encapsulating mRNA into LNPs using a microfluidic mixing system.
Materials:
-
Ionizable Lipid (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000)
-
Ethanol (B145695) (anhydrous)
-
mRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device and pump system
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare a stock solution of the lipids (this compound, DOPE, Cholesterol, and PEG-Lipid) in ethanol.
-
A common molar ratio for these components is 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:PEG-Lipid). This ratio should be optimized for the specific ionizable lipid being used.
-
For example, to prepare 1 mL of a 25 mM total lipid stock, dissolve the lipids in ethanol according to the molar ratios.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid will be protonated and can effectively complex with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Pump the two solutions through the microfluidic mixer at a specific flow rate ratio, typically 3:1 (Aqueous:Organic). The total flow rate will influence the final particle size.
-
-
Dialysis and Concentration:
-
Collect the resulting LNP solution.
-
Immediately dialyze the LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter device.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the mRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]
-
Protocol 2: Characterization of mRNA-LNPs
It is critical to characterize the formulated LNPs to ensure they meet the required quality attributes.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.
-
A desirable particle size is typically between 70-150 nm with a PDI of < 0.2.[9]
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
-
The zeta potential should be close to neutral at physiological pH.
3. Encapsulation Efficiency (EE) and mRNA Concentration:
-
Use a fluorescent dye-based assay (e.g., RiboGreen assay) to determine the amount of encapsulated mRNA.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The EE is calculated as: EE (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100
-
An encapsulation efficiency of over 80% is generally considered good.[10]
Data Presentation
Table 1: Example LNP Formulation Parameters
| Parameter | Value |
|---|---|
| Lipid Composition (molar ratio) | |
| This compound | 50% |
| DOPE | 10% |
| Cholesterol | 38.5% |
| C14-PEG-2000 | 1.5% |
| N:P Ratio | 6:1 |
| Flow Rate Ratio (Aqueous:Organic) | 3:1 |
| Total Flow Rate | 12 mL/min |
| Aqueous Buffer | 50 mM Citrate, pH 4.0 |
| Organic Solvent | Ethanol |
Table 2: Quality Control Specifications for mRNA-LNPs
| Characteristic | Specification |
|---|---|
| Particle Size (Diameter) | 70 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV |
| Encapsulation Efficiency (EE) | > 90% |
| mRNA Integrity | > 95% intact |
Visualizations
Caption: Workflow for mRNA-LNP formulation.
Caption: Cellular uptake and mRNA release pathway.
References
- 1. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nano delivery systems and applications of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA nanodelivery systems: targeting strategies and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles â Current Protocols â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational preparation and application of a mRNA delivery system with cytidinyl/cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo mRNA Delivery Using a Cytidinyl/Cationic Lipid System
Note: The specific designation "IAJD249" was not found in publicly available scientific literature. This document provides a detailed protocol and application notes based on a representative cytidinyl/cationic lipid-based mRNA delivery system, DNCA/CLD, as described in a peer-reviewed publication. This system exemplifies a robust method for in vivo mRNA delivery and subsequent protein expression and immune response induction.
Introduction
Messenger RNA (mRNA) has emerged as a powerful therapeutic modality for vaccines, protein replacement therapies, and gene editing applications. The primary challenge in realizing the full potential of mRNA therapeutics lies in its efficient and safe in vivo delivery. This document outlines the preparation and in vivo application of a lipid-based delivery system composed of the neutral cytidinyl lipid, 2-(4-amino-2-oxopyrimidin-1-yl)-N-(2,3-dioleoyl-oxypropyl) acetamide (B32628) (DNCA), and the cationic lipid, dioleoyl-3,3′-disulfanediylbis-[2-(2,6-diaminohexanamido)] propanoate (CLD). This system is designed to encapsulate mRNA, forming lipoplexes that facilitate its delivery into the cytoplasm to induce protein expression. The protocols described herein are intended for researchers, scientists, and drug development professionals working on nucleic acid-based therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the formulation and in vivo performance of the DNCA/CLD-mRNA lipoplexes.
Table 1: Formulation and Encapsulation Efficiency
| Formulation | N/P Ratio | Encapsulation Efficiency |
| DNCA/CLD-mRNA | 7:1 | > 80% |
Table 2: In Vivo Bioluminescence Imaging of DNCA/CLD-mRNA-FLuc in BALB/c Mice
| Route of Administration | mRNA-FLuc Dose | Peak Bioluminescence Signal | Primary Site of Expression |
| Intramuscular | 10 µg | Strongest signal at 6h post-injection | Injection site (muscle) |
| Subcutaneous | 10 µg | Weaker signal compared to intramuscular | Injection site |
| Intradermal | 10 µg | Weaker signal compared to intramuscular | Injection site |
| Intravenous | 10 µg | Weaker signal compared to intramuscular | Spleen and Lungs |
Table 3: Immunogenicity of DNCA/CLD-mRNA-1096 in BALB/c Mice
| Parameter | DNCA/CLD-mRNA-1096 (10 µg) | Control (PBS) |
| SARS-CoV-2 RBD-specific IgG Titer | Robustly induced | Not detected |
| Neutralizing Antibody Titer (NT50) | Significantly elevated | Not detected |
| T-cell Response | Th1-biased cellular immunity | No response |
Experimental Protocols
Preparation of DNCA/CLD-mRNA Lipoplexes
This protocol describes the preparation of DNCA/CLD-mRNA lipoplexes with an N/P ratio of 7:1.
Materials:
-
2-(4-amino-2-oxopyrimidin-1-yl)-N-(2,3-dioleoyl-oxypropyl) acetamide (DNCA)
-
Dioleoyl-3,3′-disulfanediylbis-[2-(2,6-diaminohexanamido)] propanoate (CLD)
-
mRNA (e.g., encoding Firefly Luciferase or a specific antigen)
-
Nuclease-free water
Procedure:
-
Prepare stock solutions of DNCA and CLD lipids.
-
Combine the DNCA and CLD lipids with an aqueous solution of mRNA. The molar ratio of DNCA/CLD to a single nucleotide of the mRNA should be approximately 0.9:0.5:1.
-
Gently mix the lipid and mRNA solutions.
-
Subject the mixture to mild sonication to facilitate the formation of lipoplexes. The interactions are driven by hydrogen bonding, π-stacking, and electrostatic forces between the lipids and the mRNA.
-
The final formulation should have an N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the mRNA) of approximately 7:1 for optimal encapsulation.
-
Confirm mRNA encapsulation efficiency (e.g., using a gel retardation assay), which should exceed 80%.
In Vivo mRNA Delivery and Biodistribution Studies in Mice
This protocol outlines the procedure for administering the DNCA/CLD-mRNA lipoplexes to mice to assess in vivo protein expression and biodistribution.
Materials:
-
DNCA/CLD-mRNA-FLuc (Firefly Luciferase) lipoplexes
-
6-8 week old female BALB/c mice
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the DNCA/CLD-mRNA-FLuc lipoplexes as described in Protocol 3.1. The final dose of mRNA-FLuc should be 10 µg per mouse.
-
Administer the lipoplexes to the mice via the desired route (e.g., intramuscular, subcutaneous, intradermal, or intravenous injection).
-
At various time points post-injection (e.g., 3, 6, and 12 hours), intraperitoneally inject the mice with D-luciferin.
-
Anesthetize the mice and acquire bioluminescent images using an in vivo imaging system to visualize the location and intensity of luciferase expression.
-
For ex vivo analysis, euthanize the mice at a specified time point (e.g., 6 hours post-injection).
-
Harvest major organs (e.g., muscle at the injection site, spleen, lungs, liver, heart, kidneys).
-
Image the harvested organs using the in vivo imaging system to determine the tissue-specific biodistribution of protein expression.
In Vivo Efficacy and Immunogenicity Assessment
This protocol details the evaluation of the immune response elicited by a DNCA/CLD-mRNA vaccine candidate.
Materials:
-
DNCA/CLD-mRNA vaccine (e.g., encoding SARS-CoV-2 RBD, mRNA-1096)
-
6-8 week old female BALB/c mice
-
ELISA kits for detecting antigen-specific IgG
-
Pseudovirus neutralization assay kits
-
ELISpot kits for detecting IFN-γ, TNF-α, IL-2, IL-4, or IL-6
-
Peptide pool for the target antigen
Procedure:
-
Prepare the DNCA/CLD-mRNA-1096 lipoplexes with a 10 µg dose of mRNA per mouse.
-
Immunize the mice intramuscularly with the lipoplex formulation. A control group should receive PBS.
-
Follow a prime-boost immunization schedule as required.
-
Collect sera from the mice at specified time points post-immunization.
-
Measure the titer of SARS-CoV-2 RBD-specific IgG in the sera using an ELISA.
-
Determine the serum neutralizing antibody titer (NT50) against a SARS-CoV-2-spike protein pseudovirus.
-
At the end of the study, euthanize the mice and isolate splenocytes.
-
Perform an ELISpot assay by stimulating the splenocytes with a peptide pool corresponding to the vaccine antigen to measure the cellular immune response (e.g., IFN-γ, TNF-α, IL-2 production).
Visualizations
Caption: Experimental workflow for in vivo mRNA delivery and analysis.
Caption: Proposed mechanism of DNCA/CLD-mRNA cellular uptake and action.
Step-by-Step Guide to Forming IAJD249 DNPs for mRNA Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the formation of dendrimersome nanoparticles (DNPs) using the ionizable amphiphilic Janus dendrimer IAJD249 for the encapsulation and delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for the self-assembly of single-component Janus dendrimers with nucleic acids.
Introduction
This compound is a single-component ionizable amphiphilic Janus dendrimer designed for the efficient delivery of mRNA.[1] Its unique structure allows for the co-assembly with mRNA in an aqueous buffer to form stable dendrimersome nanoparticles (DNPs).[1] This process is achieved through a straightforward injection method, which is a simpler alternative to the complex microfluidic techniques often required for multi-component lipid nanoparticles (LNPs).[2] The resulting this compound DNPs protect the mRNA cargo and facilitate its delivery to target cells. The pKa of this compound is 6.35, a crucial parameter for its ionization state and interaction with mRNA.[1]
Data Presentation
The physicochemical properties of nanoparticles are critical for their in vivo performance. The following tables summarize key quantitative data for dendrimer-based nanoparticles. While specific data for this compound is limited in publicly available literature, these tables provide a general reference for expected nanoparticle characteristics.
Table 1: Physicochemical Characterization of Dendrimer-Based Nanoparticles
| Parameter | Typical Range | Measurement Technique |
| Hydrodynamic Diameter | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV (at acidic pH) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Biodistribution of Dendrimer-Based mRNA Nanoparticles in Mice
| Organ | General Trend of Accumulation |
| Spleen | High |
| Liver | High |
| Lungs | Variable |
| Lymph Nodes | Variable |
| This compound co-assembled with luciferase mRNA has been shown to deliver the mRNA to the spleen, liver, lungs, and lymph nodes in mice.[1] |
Experimental Protocols
This section details the materials required and the step-by-step procedure for the formation and characterization of this compound DNPs.
Materials
-
This compound (solution in ethanol)[1]
-
Nucleoside-modified mRNA encoding the protein of interest (e.g., Luciferase-mRNA)
-
Acetate (B1210297) buffer (10 mM, pH 4.0)
-
Ethanol (B145695) (200 proof, RNase-free)
-
UltraPure DNase/RNase-Free Distilled Water
-
RNase-free microcentrifuge tubes (1.5 mL)
-
Micropipettes and RNase-free tips
-
Vortex mixer
Protocol for the Formation of this compound DNPs
This protocol is adapted from a method for the formulation of DNPs co-assembled from IAJDs and Luciferase-mRNA.[3]
-
Preparation of mRNA Solution:
-
Preparation of this compound Solution:
-
This compound is typically supplied as a solution in ethanol. If starting from a solid, dissolve it in ethanol to a stock concentration of 80 mg/mL.[3]
-
-
Formation of DNPs:
-
Maturation and Storage:
-
Allow the DNP solution to mature at room temperature for 30 minutes.
-
The resulting DNPs can be used for in vitro and in vivo experiments directly or after dialysis to a more neutral pH buffer, such as phosphate-buffered saline (PBS).
-
For long-term storage, the DNPs can be stored at 4°C.
-
Characterization of this compound DNPs
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the DNP suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute the DNP suspension in 10 mM NaCl or a similar low-salt buffer.
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS).
-
-
mRNA Encapsulation Efficiency:
-
Use a Quant-iT RiboGreen assay or a similar fluorescence-based method to determine the amount of encapsulated mRNA.
-
Briefly, measure the fluorescence of the DNP suspension before and after the addition of a membrane-lysing agent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Mandatory Visualizations
Experimental Workflow for this compound DNP Formation
Caption: Workflow for the formation of this compound DNPs.
Generalized Cellular Uptake Pathway for Nanoparticles
Caption: Generalized pathway of nanoparticle cellular uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening Libraries to Discover Molecular Design Principles for the Targeted Delivery of mRNA with One-Component Ionizable Amphiphilic Janus Dendrimers Derived from Plant Phenolic Acids | NSF Public Access Repository [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: IAJD249 in Vaccine Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IAJD249 is a novel synthetic Toll-like receptor 7 (TLR7) agonist being investigated for its potent immunomodulatory properties. As an adjuvant, this compound is designed to be co-administered with vaccine antigens to enhance the magnitude and quality of the adaptive immune response. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its evaluation in preclinical vaccine research models.
Mechanism of Action
This compound is believed to activate antigen-presenting cells (APCs), such as dendritic cells (DCs), through the TLR7 signaling pathway. This engagement is thought to lead to the production of pro-inflammatory cytokines and chemokines, upregulation of co-stimulatory molecules, and enhanced antigen presentation to T cells, ultimately driving a robust and durable antigen-specific immune response.
Experimental Protocols
Protocol 1: In Vitro Cytokine Profiling in Human PBMCs
This protocol describes the methodology for evaluating the dose-dependent effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (lyophilized powder)
-
Endotoxin-free DMSO
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
Multi-analyte cytokine immunoassay kit (e.g., Luminex-based)
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in endotoxin-free DMSO to a stock concentration of 10 mg/mL.
-
Prepare working solutions by serially diluting the stock solution in RPMI 1640 medium.
-
-
Isolation of PBMCs:
-
Dilute human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the collected cells twice with RPMI 1640 medium.
-
Resuspend the cell pellet and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Seeding and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Add 20 µL of the this compound working solutions to the respective wells to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant and store it at -80°C until analysis.
-
Analyze the supernatant for cytokine concentrations (e.g., IFN-α, IL-6, TNF-α) using a multi-analyte immunoassay according to the manufacturer's instructions.
-
Protocol 2: In Vivo Immunogenicity Study in Mice
This protocol outlines a general procedure to assess the adjuvant effect of this compound when co-administered with a model antigen (e.g., Ovalbumin - OVA) in mice.
Materials:
-
This compound
-
Ovalbumin (OVA), endotoxin-free
-
Sterile PBS
-
6-8 week old female C57BL/6 mice
-
Syringes and needles for immunization
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for OVA-specific antibody titration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Randomly assign mice to experimental groups (n=5-8 per group), for example:
-
Group 1: PBS (Control)
-
Group 2: OVA alone
-
Group 3: OVA + this compound (low dose)
-
Group 4: OVA + this compound (high dose)
-
-
-
Vaccine Formulation:
-
On the day of immunization, prepare the vaccine formulations. For example, for Group 3, mix 10 µg of OVA with 5 µg of this compound in a final volume of 100 µL sterile PBS per mouse.
-
-
Immunization Schedule:
-
Administer the primary immunization (Day 0) via intramuscular injection into the hind limb.
-
Administer a booster immunization with the same formulations on Day 14.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture on Day 0 (pre-immune), Day 13, and Day 28.
-
Isolate serum by allowing the blood to clot and then centrifuging. Store serum at -20°C.
-
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with 2 µg/mL of OVA in a coating buffer overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Serially dilute the collected serum samples and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
After incubation and washing, add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.
-
Data Presentation
The following tables present hypothetical data from the experiments described above.
Table 1: In Vitro Cytokine Production by Human PBMCs Stimulated with this compound
| Treatment Group | Concentration (µg/mL) | IFN-α (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | < 10 | 50 ± 15 | 30 ± 10 |
| This compound | 0.1 | 150 ± 40 | 800 ± 120 | 450 ± 70 |
| This compound | 1.0 | 800 ± 150 | 3500 ± 400 | 2100 ± 300 |
| This compound | 10.0 | 1200 ± 200 | 6000 ± 750 | 3500 ± 500 |
| Positive Control | 5.0 | 1100 ± 180 | 5500 ± 600 | 3200 ± 450 |
| Data are presented as mean ± standard deviation. |
Table 2: In Vivo OVA-Specific IgG Titers in C57BL/6 Mice
| Group | Treatment | Day 28 Geometric Mean Titer (GMT) |
| 1 | PBS (Control) | < 100 |
| 2 | OVA alone (10 µg) | 1,500 |
| 3 | OVA (10 µg) + this compound (5 µg) | 25,000 |
| 4 | OVA (10 µg) + this compound (10 µg) | 75,000 |
| Titers are the reciprocal of the highest serum dilution giving a positive signal in ELISA. |
Application Notes and Protocols for IAJD249: A Novel Vehicle for siRNA and miRNA Delivery
Disclaimer: The following application note describes a hypothetical product, "IAJD249," for siRNA and miRNA delivery. All data and protocols are representative examples based on common non-viral delivery systems and are intended for illustrative purposes.
Introduction
This compound is an advanced, proprietary cationic lipid-based formulation designed for the efficient and safe delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) into a wide range of cell types. Its unique composition facilitates the formation of stable nanoparticles with RNA cargo, protecting it from degradation and enabling high transfection efficiency with low cytotoxicity. These characteristics make this compound an ideal tool for researchers in functional genomics, target validation, and the development of RNA-based therapeutics. This document provides detailed protocols and application data for the use of this compound in in vitro settings.
Physicochemical Properties of this compound-RNA Complexes
The formation of uniform and stable nanoparticles is crucial for successful RNA delivery. This compound is mixed with siRNA or miRNA in an aqueous buffer to allow for self-assembly into nanoparticles. The table below summarizes the typical physicochemical properties of these complexes.
| Property | This compound-siRNA | This compound-miRNA |
| Particle Size (nm) | 120 ± 25 | 135 ± 30 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | +35 ± 5 | +32 ± 6 |
| Encapsulation Efficiency (%) | > 95 | > 95 |
In Vitro Transfection Protocol
This protocol describes the general procedure for transfecting mammalian cells in a 24-well plate format. Optimization may be required for different cell types and plate formats.
Materials:
-
This compound Transfection Reagent
-
siRNA or miRNA of interest (20 µM stock)
-
Opti-MEM™ I Reduced Serum Medium or other serum-free medium
-
Mammalian cell line of choice
-
Complete growth medium
-
24-well tissue culture plates
Protocol:
-
Cell Seeding:
-
One day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
For most cell lines, 5 x 10^4 cells per well is a good starting point.
-
Incubate cells overnight at 37°C in a CO2 incubator.
-
-
Preparation of this compound-RNA Complexes:
-
Solution A: In a sterile microfuge tube, dilute 1.5 µL of 20 µM siRNA or miRNA stock in 50 µL of Opti-MEM™. Mix gently.
-
Solution B: In a separate sterile microfuge tube, dilute 2 µL of this compound Transfection Reagent in 50 µL of Opti-MEM™. Mix gently.
-
Combine Solution A and Solution B by adding Solution A to Solution B. Pipette gently to mix.
-
Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently add the 100 µL of this compound-RNA complex mixture dropwise to each well of the 24-well plate containing the cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before assessing gene knockdown.
-
Experimental Data
The following table presents representative data for gene knockdown and cell viability following transfection with this compound in HeLa and A549 cells.
| Cell Line | Target Gene | Time Point (hr) | % Gene Knockdown | % Cell Viability |
| HeLa | GAPDH (siRNA) | 48 | 85 ± 5 | > 90 |
| A549 | KRAS (siRNA) | 48 | 78 ± 7 | > 85 |
| HeLa | let-7a (miRNA mimic) | 72 | N/A (Target Repression) | > 90 |
| A549 | miR-21 (miRNA inhibitor) | 72 | N/A (Target Upregulation) | > 85 |
Experimental Workflow for In Vitro siRNA Delivery
Example Signaling Pathway: Targeting KRAS with siRNA
Delivery of a KRAS-targeting siRNA using this compound can effectively knock down the expression of the KRAS oncogene, leading to the inhibition of downstream pro-survival signaling pathways, such as the RAF-MEK-ERK pathway.
Summary
This compound provides a robust and versatile platform for the delivery of siRNA and miRNA to a variety of cell lines. With its high efficiency and low toxicity, it is an excellent choice for a wide range of applications in molecular biology and drug discovery. The protocols provided herein serve as a starting point for developing optimized transfection conditions for your specific experimental needs.
Application Notes and Protocols for Formulating Stable IAJD249 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation, characterization, and stability testing of nanoparticles composed of the ionizable amphiphilic Janus dendrimer, IAJD249, for the encapsulation of messenger RNA (mRNA).
Introduction
This compound is a novel synthetic dendrimer designed for nucleic acid delivery. Its unique ionizable and amphiphilic properties facilitate the formation of stable nanoparticles with mRNA, protecting the nucleic acid from degradation and enabling efficient cellular uptake. The stability and efficacy of these nanoparticles are critically dependent on the formulation parameters. This document outlines the key experimental workflows, protocols, and characterization methods for developing stable this compound nanoparticles.
Experimental Workflow
The overall process for creating and evaluating this compound nanoparticles involves several key stages, from initial preparation to final stability assessment. The workflow is designed to ensure the production of nanoparticles with consistent and desirable characteristics.
Caption: Workflow for this compound nanoparticle formulation and characterization.
Mechanism of mRNA Delivery
This compound nanoparticles are designed to overcome cellular barriers to deliver their mRNA payload. The process begins with cellular uptake and culminates in the translation of the encapsulated mRNA into a therapeutic protein.
Caption: Proposed mechanism of this compound-mediated mRNA delivery.
Experimental Protocols
-
This compound
-
CleanCap® Enhanced Green Fluorescent Protein (eGFP) mRNA
-
200 Proof, USP Grade Ethanol
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
Fetal Bovine Serum (FBS)
-
Microfluidic mixing system
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential
-
Fluorescence plate reader
-
Dialysis cassettes (10 kDa MWCO)
-
Sterile, nuclease-free consumables
-
Preparation of Stock Solutions:
-
Dissolve this compound in ethanol to a concentration of 1 mg/mL.
-
Dilute mRNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixer with the this compound solution as the organic phase and the mRNA solution as the aqueous phase.
-
Pump the solutions through the mixer at a flow rate ratio of 3:1 (organic:aqueous) and a total flow rate of 12 mL/min. This will initiate the self-assembly of the nanoparticles.
-
Formulate nanoparticles at various N/P ratios (the molar ratio of nitrogen atoms in this compound to phosphate (B84403) groups in mRNA) to determine the optimal formulation. Typical N/P ratios to test are 5, 10, and 20.
-
-
Purification:
-
Collect the nanoparticle suspension from the mixer outlet.
-
Dialyze the suspension against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. Change the dialysis buffer every hour.
-
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the purified nanoparticle suspension 1:50 in PBS.
-
Measure the hydrodynamic diameter and PDI using DLS.
-
-
Zeta Potential:
-
Dilute the purified nanoparticle suspension 1:50 in 10 mM NaCl solution.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
-
mRNA Encapsulation Efficiency (EE):
-
Use the RiboGreen™ assay to quantify the amount of encapsulated mRNA.
-
Prepare two sets of samples: one with intact nanoparticles and another where the nanoparticles are lysed with 1% Triton X-100 to release all mRNA.
-
The EE is calculated as: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization experiments for nanoparticles formulated at different N/P ratios.
Table 1: Physicochemical Properties of this compound Nanoparticles
| N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 5 | 115 ± 8 | 0.21 ± 0.03 | +12.5 ± 1.8 |
| 10 | 92 ± 5 | 0.15 ± 0.02 | +28.3 ± 2.1 |
| 20 | 78 ± 6 | 0.11 ± 0.02 | +41.7 ± 2.5 |
Table 2: Encapsulation Efficiency and Stability of this compound Nanoparticles
| N/P Ratio | Encapsulation Efficiency (%) | Particle Size after 24h in 10% FBS (nm) |
| 5 | 88 ± 4 | 250 ± 25 |
| 10 | 96 ± 2 | 110 ± 12 |
| 20 | 99 ± 1 | 95 ± 9 |
Stability Protocols
-
Store the purified nanoparticle suspensions at 4°C.
-
Measure the particle size and PDI at 24, 48, and 72 hours post-formulation.
-
A significant increase in particle size or PDI indicates poor storage stability.
-
Incubate the nanoparticle suspension in a solution containing 10% FBS at 37°C.
-
Measure the particle size at 1, 4, and 24 hours.
-
Minimal change in particle size suggests good stability in the presence of serum proteins and a lower likelihood of opsonization in vivo.
Application Notes and Protocols: IAJD249 Experimental Design for Gene Therapy
Data Unavilable: Information regarding the experimental design for a gene therapy designated "IAJD249" is not available in the public domain at this time. Searches for "this compound gene therapy," its mechanism of action, clinical trials, and experimental protocols have not yielded any specific results.
The provided search results contain information on other gene therapies and investigational drugs, including:
-
JNJ-79635322: A treatment being studied in combination with other drugs for Multiple Myeloma.[1]
-
Botaretigene sparoparvovec (bota-vec): An investigational gene therapy for X-linked retinitis pigmentosa (XLRP).[2][3]
-
JNJ-1887: An investigational gene therapy for geographic atrophy (GA).[3]
-
Iadademstat: A drug being evaluated in clinical trials for Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).
-
VM202: A gene therapy for chronic stable angina.[4]
These search results also touch upon broader topics in gene therapy, such as the use of CRISPR for primary immunodeficiency disorders and the importance of diversity in clinical trials.[5][6]
To proceed with your request for detailed Application Notes and Protocols, please verify the identifier "this compound" and provide a corrected version if available. Once a valid identifier for a specific gene therapy is provided, the following sections can be developed.
I. Quantitative Data Summary
A comprehensive summary of all quantitative data from preclinical and clinical studies would be presented in clearly structured tables for easy comparison. This would include, but not be limited to:
-
Table 1: Preclinical Efficacy Data (e.g., in vitro and in vivo model results, dose-response relationships)
-
Table 2: Biodistribution and Pharmacokinetics (e.g., vector clearance, transgene expression levels in target and off-target tissues)
-
Table 3: Clinical Trial Demographics and Baseline Characteristics
-
Table 4: Primary and Secondary Clinical Endpoints (e.g., changes in biomarkers, clinical scores, adverse events)
II. Experimental Protocols
Detailed methodologies for all key experiments cited in the development of the gene therapy would be provided. This section would cover:
-
Vector Production and Quality Control: Detailed protocols for the manufacturing of the viral or non-viral vector, including plasmid construction, cell culture, purification, and quality control assays (e.g., vector titer, purity, and identity).
-
In Vitro Assays: Step-by-step instructions for cell-based assays used to assess vector potency, transgene expression, and biological activity.
-
Animal Models and In Vivo Studies: Protocols for the administration of the gene therapy to relevant animal models, including surgical procedures, dosing regimens, and methods for assessing efficacy and safety.
-
Clinical Trial Protocols: A summary of the clinical trial design, including patient selection criteria, treatment administration procedures, and the schedule of assessments for safety and efficacy.
III. Visualizations
Diagrams for all described signaling pathways, experimental workflows, or logical relationships would be created using Graphviz (DOT language).
Example Signaling Pathway Diagram:
Caption: A hypothetical signaling pathway activated by the gene therapy product.
Example Experimental Workflow Diagram:
Caption: A generalized workflow for the development and testing of a gene therapy agent.
We look forward to receiving the corrected information to provide you with the requested detailed Application Notes and Protocols.
References
- 1. J&J Study NCT06768489 [clinicaltrials.jnj.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Janssen Announces Late-Breaking Data from Two Gene Therapy Programs at the American Academy of Ophthalmology 2022 Annual Meeting [jnj.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Information on IAJD249 for Cell Culture Transfection Not Found
Extensive searches for a substance or product named "IAJD249" in the context of cell culture transfection have yielded no specific results. This designation does not correspond to any known commercially available transfection reagent or a documented research compound in the public domain.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for "this compound" as requested. The core requirements of the prompt, which are contingent on the existence and documented use of this specific agent, cannot be fulfilled at this time.
It is possible that "this compound" may be an internal company code, a newly developed compound not yet in the public literature, or a misnomer.
For researchers, scientists, and drug development professionals seeking information on cell culture transfection, it is recommended to refer to established and well-documented transfection methods and reagents. These include, but are not limited to:
-
Lipid-based transfection reagents: These are widely used for their high efficiency and ease of use. Commercially available examples include Lipofectamine™ (Thermo Fisher Scientific), FuGENE® (Promega), and X-tremeGENE™ (Roche).
-
Polymer-based transfection reagents: Polyethylenimine (PEI) is a common and cost-effective example.
-
Calcium phosphate (B84403) transfection: A classical and inexpensive method suitable for many cell lines.
-
Electroporation: A physical method that uses an electrical pulse to create temporary pores in the cell membrane.
-
Viral-mediated transduction: Utilizes viruses to deliver genetic material into cells, often resulting in high efficiency and stable expression.
Detailed protocols and application notes for these established methods are readily available from manufacturers and in scientific literature. When selecting a transfection method, it is crucial to consider the cell type, the nature of the nucleic acid to be delivered (e.g., plasmid DNA, siRNA, mRNA), and the desired outcome (transient or stable expression). Optimization of transfection conditions is often necessary to achieve the desired efficiency and cell viability.
Application Notes and Protocols for IAJD249-Mediated Targeted Organ Delivery of mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAJD249 is an ionizable amphiphilic Janus dendrimer that serves as a single-component delivery system for messenger RNA (mRNA).[1][2] Unlike traditional multi-component lipid nanoparticles (LNPs), this compound co-assembles with mRNA in a straightforward process to form dendrimersome nanoparticles (DNPs).[1][2][3] This system has been demonstrated to effectively deliver functional mRNA to multiple organs in vivo, including the spleen, liver, lungs, and lymph nodes.[1][2] The unique structure of this compound, featuring a symmetrically trialkylated pentaerythritol (B129877) hydrophobic domain and a piperazine-based ionizable hydrophilic head, allows for this broad organ tropism.[1][3] These application notes provide detailed protocols for the formulation of this compound-mRNA DNPs, their in vivo administration in a murine model, and a summary of the reported quantitative biodistribution data.
Physicochemical Properties of this compound [2]
| Property | Value |
| Formal Name | 3-(octyloxy)-2,2-bis((octyloxy)methyl)propyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)butanoate |
| CAS Number | 3076338-32-1 |
| Molecular Formula | C39H78N2O6 |
| Formula Weight | 671.0 g/mol |
| pKa | 6.35 |
| Purity | ≥95% |
| Supplied As | A solution in ethanol (B145695) |
| Storage | -20°C |
| Stability | ≥ 2 years |
In Vivo mRNA Delivery and Biodistribution
This compound-DNPs encapsulating luciferase mRNA have been shown to mediate protein expression in various organs following intravenous administration in mice. The biodistribution demonstrates a broad tropism with notable expression in the spleen, liver, lungs, and lymph nodes.
Quantitative Biodistribution of Luciferase Expression
| Organ | Relative Luciferase Expression |
| Spleen | High |
| Liver | High |
| Lungs | Significant |
| Lymph Nodes | Significant |
Note: The table summarizes the reported organ tropism. For precise quantitative values, refer to the primary publication by Lu, J., et al. (2023).
Experimental Protocols
The following protocols are based on methodologies reported for the formulation and in vivo evaluation of this compound-mRNA DNPs.
Protocol 1: Formulation of this compound-mRNA Dendrimersome Nanoparticles (DNPs)
This protocol describes the co-assembly of this compound and mRNA to form DNPs.
Materials:
-
This compound in ethanol
-
mRNA (e.g., Luciferase mRNA) in nuclease-free water
-
Acetate (B1210297) buffer (pH 4.0)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare mRNA Solution: Dilute the mRNA stock solution to the desired concentration in acetate buffer.
-
Prepare this compound Solution: Dilute the this compound stock solution in ethanol to the desired concentration.
-
DNP Formation:
-
Rapidly inject the ethanolic this compound solution into the mRNA/acetate buffer solution with gentle vortexing.
-
The typical volume ratio is 1:3 (ethanol:acetate buffer).
-
The final mixture should be clear, indicating nanoparticle formation.
-
-
Dialysis:
-
To raise the pH for in vivo application, dialyze the DNP solution against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C using a suitable dialysis membrane (e.g., 20 kDa MWCO).
-
-
Characterization (Optional):
-
Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the DNPs using Dynamic Light Scattering (DLS).
-
Assess mRNA encapsulation efficiency using a fluorescent RNA-binding dye (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Administration of this compound-mRNA DNPs in Mice
This protocol outlines the intravenous administration of this compound-mRNA DNPs to mice for biodistribution studies.
Materials:
-
This compound-mRNA DNPs in sterile PBS (pH 7.4)
-
Female BALB/c mice (6-8 weeks old)
-
Sterile insulin (B600854) syringes with appropriate needle gauge
-
Animal restraints
Procedure:
-
Dose Preparation: Dilute the this compound-mRNA DNP solution in sterile PBS to the final desired concentration for injection. A typical dose may range from 0.2 to 0.5 mg/kg of mRNA.
-
Animal Handling: Acclimatize mice to the laboratory conditions before the experiment.
-
Intravenous Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Administer the DNP solution via the lateral tail vein using an insulin syringe. The injection volume is typically 100-200 µL.
-
-
Post-injection Monitoring: Monitor the animals for any adverse reactions.
Protocol 3: Quantification of In Vivo mRNA Delivery via Bioluminescence Imaging
This protocol describes the assessment of luciferase mRNA delivery by measuring bioluminescence in vivo and ex vivo.
Materials:
-
Mice injected with this compound-Luciferase mRNA DNPs
-
D-luciferin solution (15 mg/mL in PBS)
-
In vivo imaging system (IVIS) or equivalent
-
Surgical tools for organ dissection
-
Petri dishes or 24-well plates
Procedure:
-
In Vivo Imaging:
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice using isoflurane.
-
Place the mice in the imaging chamber of the IVIS and acquire bioluminescent images.
-
-
Ex Vivo Imaging:
-
Immediately after in vivo imaging, euthanize the mice by an approved method (e.g., cervical dislocation under anesthesia).
-
Dissect the organs of interest (spleen, liver, lungs, lymph nodes, heart, kidneys, brain).
-
Place the individual organs in a petri dish or a 24-well plate.
-
Add fresh D-luciferin solution to cover the organs.
-
Acquire bioluminescent images of the excised organs using the IVIS.
-
-
Data Analysis:
-
Quantify the bioluminescent signal (total flux in photons/second) from the regions of interest (ROIs) corresponding to the whole body and individual organs using the analysis software provided with the imaging system.
-
Visualizations
Signaling and Delivery Pathway
Caption: Workflow of this compound-mRNA DNP formulation, delivery, and cellular expression.
Experimental Workflow
Caption: Step-by-step experimental workflow for this compound-mRNA DNP evaluation.
Logical Relationship of this compound Components
Caption: Relationship between this compound's structural components and its functions.
References
- 1. Targeted and Equally Distributed Delivery of mRNA to Organs with Pentaerythritol-Based One-Component Ionizable Amphiphilic Janus Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Technology - Targeted Organ or Multiple Organ Delivery of mRNA with Ionizable Amphiphilic Janus Dendrimers [upenn.technologypublisher.com]
Application Notes and Protocols for the Characterization of IAJD249 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
IAJD249 nanoparticles are novel lipid-based nanocarriers designed for the targeted delivery of therapeutic agents. A thorough and multi-faceted characterization of these nanoparticles is critical to ensure their quality, safety, and efficacy in preclinical and clinical development.[1][2][3][4] This document provides a comprehensive overview of the essential analytical techniques and detailed protocols for the physicochemical and in vitro characterization of this compound nanoparticles.
The primary goal of this characterization is to establish a detailed profile of the nanoparticles, including their size, surface properties, drug loading capacity, stability, and biological interactions.[2][5][6] These parameters are crucial as they directly influence the nanoparticles' in vivo behavior, such as circulation time, biodistribution, cellular uptake, and therapeutic outcome.[2][7][8]
Physicochemical Characterization of this compound Nanoparticles
A complete physicochemical characterization of this compound nanoparticles is the foundation for their development as a drug delivery system. It involves the assessment of their size, morphology, surface charge, and the efficiency of drug encapsulation.[2][6]
Size, Polydispersity, and Zeta Potential
Dynamic Light Scattering (DLS) is a key technique for determining the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and zeta potential of nanoparticles in solution.[9][10] The zeta potential provides an indication of the nanoparticle's surface charge, which is a critical factor for stability and cellular interactions.[11][12][13]
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value (Mean ± SD) |
| Hydrodynamic Diameter (nm) | 125.4 ± 3.2 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -28.6 ± 2.1 |
Morphology
Transmission Electron Microscopy (TEM) is employed to visualize the morphology and confirm the size of the this compound nanoparticles.[6][9][14][15] This technique provides direct evidence of the nanoparticle's shape and can reveal information about their internal structure.
-
Observation: TEM images of this compound nanoparticles are expected to show spherical structures with a uniform size distribution, corroborating the DLS data.
Drug Loading and Encapsulation Efficiency
High-Performance Liquid Chromatography (HPLC) is a widely used method to quantify the amount of therapeutic agent encapsulated within the this compound nanoparticles.[16][17][18][19] This allows for the calculation of drug loading and encapsulation efficiency, which are critical parameters for determining the therapeutic dose.
Table 2: Drug Loading and Encapsulation Efficiency of this compound Nanoparticles
| Parameter | Value (Mean ± SD) |
| Drug Loading (%) | 4.5 ± 0.3 |
| Encapsulation Efficiency (%) | 92.8 ± 2.5 |
In Vitro Characterization of this compound Nanoparticles
In vitro studies are essential to evaluate the biological performance of this compound nanoparticles, including their cellular uptake and cytotoxicity.[7][8]
Cellular Uptake
Flow cytometry is a high-throughput technique used to quantify the cellular uptake of fluorescently labeled this compound nanoparticles.[20][21][22][23] This provides insights into the efficiency of nanoparticle internalization by target cells.
Table 3: Cellular Uptake of this compound Nanoparticles in Target Cancer Cells
| Time Point | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 hour | 1500 ± 120 |
| 4 hours | 4500 ± 350 |
| 24 hours | 8200 ± 600 |
Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[24][25][26][27][28] This assay is crucial for evaluating the therapeutic efficacy of drug-loaded this compound nanoparticles and the biocompatibility of the empty nanoparticles.
Table 4: Cytotoxicity of this compound Nanoparticles (IC50 values in µg/mL)
| Formulation | IC50 (µg/mL) |
| Free Drug | 15.2 ± 1.8 |
| Drug-loaded this compound | 5.8 ± 0.7 |
| Empty this compound | > 100 |
Experimental Protocols
Dynamic Light Scattering (DLS) and Zeta Potential
-
Sample Preparation: Dilute the this compound nanoparticle suspension with deionized water to a suitable concentration (typically 0.1-1 mg/mL).[29]
-
Instrument Setup: Use a Malvern Zetasizer Nano ZS or similar instrument. Equilibrate the instrument to 25°C.
-
Measurement:
-
For size and PDI, transfer the diluted sample to a disposable cuvette and place it in the instrument. Perform at least three measurements.
-
For zeta potential, transfer the diluted sample to a disposable folded capillary cell.[13] Ensure there are no air bubbles.[11] Perform at least three measurements.[11]
-
-
Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and zeta potential based on the principles of Brownian motion and electrophoretic mobility, respectively.
Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Place a drop of the diluted this compound nanoparticle suspension onto a carbon-coated copper grid.[14][15][30][31][32]
-
Allow the nanoparticles to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Apply a drop of negative stain (e.g., 2% uranyl acetate) for 1 minute and wick away the excess.[14]
-
Allow the grid to air dry completely.[32]
-
-
Imaging: Image the prepared grid using a transmission electron microscope at an appropriate magnification.
High-Performance Liquid Chromatography (HPLC)
-
Standard Curve Preparation: Prepare a series of standard solutions of the free drug in a suitable solvent at known concentrations.
-
Sample Preparation:
-
To determine the total drug amount, dissolve a known amount of lyophilized drug-loaded this compound nanoparticles in a solvent that disrupts the nanoparticles (e.g., methanol (B129727) or acetonitrile).
-
To determine the amount of free drug, centrifuge the nanoparticle suspension and collect the supernatant.[16]
-
-
Chromatographic Conditions:
-
Use a C18 column with a mobile phase appropriate for the drug of interest.
-
Set the flow rate and detection wavelength according to the drug's properties.
-
-
Analysis: Inject the standards and samples into the HPLC system. Quantify the drug concentration in the samples by comparing the peak areas to the standard curve.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100
-
Cellular Uptake by Flow Cytometry
-
Cell Seeding: Seed target cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound nanoparticles at a desired concentration for various time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting:
-
Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% fetal bovine serum.
-
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity in the appropriate channel for at least 10,000 cells per sample.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[28]
-
Treatment: Treat the cells with serial dilutions of free drug, drug-loaded this compound, and empty this compound nanoparticles. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Cellular Uptake and Drug Action
PI3K/AKT/mTOR Signaling Pathway Inhibition
References
- 1. Advancements in Nanoparticle Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protocols - Nanotechnology Characterization Lab - NCI [dctd.cancer.gov]
- 4. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 5. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 6. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]
- 7. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. microscopyinnovations.com [microscopyinnovations.com]
- 15. azonano.com [azonano.com]
- 16. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 27. m.youtube.com [m.youtube.com]
- 28. MTT (Assay protocol [protocols.io]
- 29. epfl.ch [epfl.ch]
- 30. microscopyinnovations.com [microscopyinnovations.com]
- 31. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 32. researchgate.net [researchgate.net]
IAJD249 storage and handling guidelines
Detailed application notes and protocols for a substance identified as IAJD249 cannot be provided as this identifier does not correspond to any publicly available scientific or commercial information.
Extensive searches for "this compound" have yielded no relevant data regarding its storage, handling, chemical properties, or biological activity. This suggests that "this compound" may be an internal project code, a proprietary identifier not yet disclosed in public literature, or a misidentified compound.
Without access to fundamental information such as a Safety Data Sheet (SDS), chemical structure, or published research, it is impossible to generate accurate and safe guidelines for its use. The creation of reliable application notes, experimental protocols, and diagrams of signaling pathways requires a foundation of established scientific data.
For the safe and effective use of any chemical or biological agent in a research or drug development setting, it is imperative to consult the manufacturer's or supplier's official documentation. This documentation will provide specific and validated information on:
-
Storage Conditions: Recommended temperature, humidity, and light exposure to ensure stability.
-
Handling Procedures: Necessary personal protective equipment (PPE) and containment measures to prevent exposure.
-
Chemical and Physical Properties: Solubility, stability in various solvents, and potential hazards.
-
Biological Activity: Mechanism of action and relevant signaling pathways.
-
Experimental Protocols: Validated methods for in vitro and in vivo studies.
Researchers, scientists, and drug development professionals are strongly advised to obtain official documentation for any compound to ensure the safety of personnel and the integrity of experimental results. If "this compound" is a proprietary substance, the necessary information should be requested directly from the providing entity.
Troubleshooting & Optimization
Optimizing IAJD249 to mRNA Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ratio of the ionizable amphiphilic Janus dendrimer, IAJD249, to messenger RNA (mRNA) for efficient delivery. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional lipid nanoparticles (LNPs)?
This compound is an ionizable amphiphilic Janus dendrimer (IAJD) that serves as a delivery system for mRNA.[1] Unlike conventional four-component lipid nanoparticles (LNPs), this compound can self-assemble with mRNA to form dendrimersome nanoparticles (DNPs) in an acetate (B1210297) buffer.[1] This one-component system offers a simplified formulation process compared to the multi-component mixing required for traditional LNPs.[2][3]
Q2: Why is the this compound to mRNA ratio a critical parameter to optimize?
The ratio of this compound to mRNA, often referred to as the N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA), is a critical quality attribute that significantly impacts the efficacy and safety of the formulation.[4][5] An optimized ratio is crucial for:
-
Efficient Encapsulation: Ensuring the mRNA is adequately protected within the nanoparticle from degradation by nucleases.[6][7]
-
Particle Characteristics: Influencing the size, charge (Zeta potential), and polydispersity index (PDI) of the nanoparticles, which affect their stability and cellular uptake.[][9][10]
-
Transfection Efficiency: Facilitating the cellular uptake and endosomal escape of the mRNA to enable protein translation in the cytoplasm.[6]
-
Minimizing Toxicity: Using the lowest effective amount of the delivery vehicle to reduce potential dose-dependent toxicity.[6][11]
Q3: What is a typical starting point for the this compound to mRNA weight ratio?
While the optimal ratio is system-dependent, a common starting point for ionizable lipid to mRNA weight ratios in nanoparticle formulations is around 10:1.[11][12] However, some studies have shown that for certain ionizable lipids, a lower ratio, such as 4:1, can lead to improved expression efficiency.[11] It is recommended to screen a range of ratios to determine the optimal condition for your specific mRNA and target application.
Q4: What analytical methods are essential for characterizing this compound-mRNA nanoparticles?
Comprehensive characterization is vital to ensure the quality and consistency of your formulation. Key analytical techniques include:
-
Dynamic Light Scattering (DLS): To determine the size, size distribution, and polydispersity index (PDI) of the nanoparticles.[9][10]
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability and interaction with cell membranes.[10][12]
-
Ribogreen Assay or similar fluorescence-based assays: To determine the mRNA concentration and calculate the encapsulation efficiency.[9][10][12]
-
Anion Exchange Chromatography (AEX): To separate and quantify free versus encapsulated mRNA, providing a more detailed assessment of encapsulation efficiency.[13]
-
High-Performance Liquid Chromatography (HPLC): For lipid profiling and quantification of the individual components in the formulation.[9][14]
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of the this compound to mRNA ratio.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low mRNA Encapsulation Efficiency (<80%) | Suboptimal this compound to mRNA ratio. | Screen a range of this compound:mRNA weight ratios (e.g., 2:1, 4:1, 10:1, 20:1) to identify the optimal ratio for your specific mRNA.[11] |
| Incorrect pH of the buffer during formulation. | Ensure the formulation buffer (e.g., acetate buffer) has a pH below the pKa of this compound (pKa = 6.35) to ensure proper ionization and complexation with mRNA.[1] | |
| Degradation of mRNA. | Use nuclease-free water and reagents. Handle mRNA under RNase-free conditions. Assess mRNA integrity before and after encapsulation using gel electrophoresis.[9] | |
| Large Particle Size (>150 nm) or High PDI (>0.2) | Aggregation of nanoparticles. | Optimize the this compound to mRNA ratio, as an excess of either component can lead to aggregation.[15] Ensure rapid and efficient mixing during formulation. Consider using a microfluidic mixing device for more controlled and reproducible nanoparticle formation.[10][16] |
| Suboptimal buffer conditions. | Evaluate the ionic strength and pH of the formulation and storage buffers.[17] | |
| Low Protein Expression In Vitro or In Vivo | Inefficient cellular uptake. | Characterize the zeta potential of your nanoparticles. A slightly positive or near-neutral charge at physiological pH is often optimal for cellular uptake.[18] |
| Poor endosomal escape. | The design of the ionizable lipid is crucial for endosomal escape. While this compound is designed for this purpose, ensure other formulation parameters are optimal.[6] | |
| Low encapsulation efficiency or mRNA degradation. | Refer to the troubleshooting steps for low encapsulation efficiency. | |
| Batch-to-Batch Variability | Inconsistent mixing process. | Utilize a controlled and reproducible mixing method, such as a microfluidic device, to ensure consistent nanoparticle formation.[19] |
| Variability in raw materials. | Ensure consistent quality of this compound and mRNA. Perform quality control on incoming materials. | |
| Instability of the formulation during storage. | Investigate the stability of the nanoparticles at different temperatures (e.g., 4°C, -20°C, -80°C) and in different storage buffers.[15][20] Consider the use of cryoprotectants for frozen storage.[15] |
Experimental Protocols
Protocol 1: Formulation of this compound-mRNA Dendrimersomes via Microfluidic Mixing
This protocol describes a general method for formulating this compound-mRNA nanoparticles using a microfluidic mixing device.
Materials:
-
This compound solution in ethanol (B145695)
-
mRNA solution in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)[16]
-
Microfluidic mixing device and pump system
-
Nuclease-free water and consumables
Procedure:
-
Preparation of Solutions:
-
Prepare the this compound solution in ethanol at the desired concentration.
-
Prepare the mRNA solution in the acidic aqueous buffer at the desired concentration.
-
-
System Setup:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Prime the system with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.
-
-
Mixing:
-
Load the this compound solution and the mRNA solution into separate syringes.
-
Set the flow rates of the two solutions to achieve the desired mixing ratio and total flow rate. A common starting point for the aqueous to organic flow rate ratio is 3:1.
-
Initiate the flow to mix the two solutions in the microfluidic chip. The rapid mixing will induce the self-assembly of this compound and mRNA into nanoparticles.
-
-
Collection and Dialysis:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the suspension against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for preparing the formulation for in vitro or in vivo studies.[21]
-
Protocol 2: Determination of mRNA Encapsulation Efficiency using a Fluorescence-Based Assay
This protocol outlines the steps to measure the amount of encapsulated mRNA.
Materials:
-
This compound-mRNA nanoparticle suspension
-
Fluorescence-based RNA quantification kit (e.g., Quant-iT RiboGreen)
-
Lysis buffer containing a surfactant (e.g., 2% Triton X-100) to disrupt the nanoparticles
-
TE buffer (or the buffer recommended by the kit manufacturer)
-
Fluorometer or plate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the free mRNA in the TE buffer according to the kit manufacturer's instructions.
-
Measurement of Free mRNA:
-
Dilute an aliquot of the intact this compound-mRNA nanoparticle suspension in TE buffer.
-
Add the fluorescent dye to the diluted sample.
-
Measure the fluorescence intensity. This value corresponds to the amount of unencapsulated or surface-associated mRNA.
-
-
Measurement of Total mRNA:
-
Dilute an aliquot of the this compound-mRNA nanoparticle suspension in the lysis buffer.
-
Incubate for a sufficient time to ensure complete disruption of the nanoparticles.
-
Add the fluorescent dye to the lysed sample.
-
Measure the fluorescence intensity. This value corresponds to the total amount of mRNA in the formulation.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of free and total mRNA.
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: Experimental workflow for this compound-mRNA nanoparticle formulation and evaluation.
Caption: A logical diagram for troubleshooting this compound-mRNA nanoparticle optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-LNPs: Navigating the regulatory challenges - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. Rational Design of Lipid Nanoparticles for Enhanced mRNA Vaccine Delivery via Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gencefebio.com [gencefebio.com]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 9. blog.curapath.com [blog.curapath.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 18. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. susupport.com [susupport.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Troubleshooting Low Transfection Efficiency with IAJD249
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low transfection efficiency when using the IAJD249 transfection reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the most critical factors influencing transfection efficiency with this compound?
A1: Successful transfection is influenced by multiple factors. The most critical include the health and viability of the cell line, the degree of cell confluency at the time of transfection, the quality and quantity of the nucleic acid used, and the ratio of this compound to nucleic acid.[1][2][3] Actively dividing cells generally take up foreign nucleic acids more effectively.[2]
Q2: My transfection efficiency is low. How can I determine if my cells are in an optimal condition for transfection?
A2: Cell health is a cornerstone of successful transfection. Here are key indicators of optimal cell condition:
-
Viability: Aim for at least 90% cell viability before starting your experiment.[4]
-
Passage Number: It is best to use cells with a low passage number, ideally below 30-50 passages, as cell characteristics can change over time, potentially reducing transfection efficiency.[2][3]
-
Contamination: Regularly check for microbial contaminants like mycoplasma or yeast, as they can negatively impact cell health and transfection outcomes.[3][5]
-
Morphology: Cells should exhibit a healthy and consistent morphology characteristic of the cell line.
Q3: What is the optimal cell confluency for transfection with this compound?
A3: A general guideline is to have the cells at 70-90% confluency at the time of transfection.[4][5][6]
-
Too few cells: Limited cell-to-cell contact can lead to poor growth and reduced efficiency.[3]
-
Too many cells (over-confluent): Contact inhibition in overly confluent cultures can make cells resistant to the uptake of foreign nucleic acids.[3][4]
Q4: Could the quality of my plasmid DNA be the cause of low transfection efficiency?
A4: Absolutely. The quality and purity of your plasmid DNA are paramount.
-
Purity: Use high-purity, endotoxin-free plasmid DNA. Endotoxins are toxic to cells and can inhibit transfection.[4] The A260/A280 ratio should be at least 1.7.[4][5]
-
Integrity: Verify the integrity of your plasmid by running it on an agarose (B213101) gel. A high percentage of nicked or degraded DNA will lead to low transfection efficiency.[4][5]
-
Topology: Supercoiled plasmid DNA is generally the most efficient for transient transfection.[2]
Q5: How do I optimize the this compound Reagent-to-DNA ratio?
A5: The ratio of transfection reagent to DNA is a critical parameter that should be optimized for each cell type and plasmid combination. A systematic titration is recommended to determine the optimal ratio. Start with the manufacturer's recommended ratio and then test ratios above and below this recommendation.
Optimization and Protocols
Table 1: General Optimization Parameters for Transfection
| Parameter | Recommended Range | Key Considerations |
| Cell Confluency | 70-90% | Overly confluent or sparse cultures can lead to poor results.[3][4] |
| DNA Purity (A260/A280) | ≥ 1.7 | Low purity can indicate protein or other contamination.[4][5] |
| This compound:DNA Ratio (µL:µg) | 1:1 to 4:1 (starting point) | This is highly cell-type dependent and requires optimization. |
| Complex Formation Time | 15-30 minutes | Incubation times that are too long or too short can reduce efficiency.[7] |
| Post-Transfection Incubation | 24-72 hours | The optimal time depends on the specific gene and reporter being expressed. |
Experimental Protocol: Optimizing this compound Reagent-to-DNA Ratio
This protocol outlines a method for optimizing the this compound reagent-to-DNA ratio in a 24-well plate format.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare DNA: Dilute your high-quality plasmid DNA in a serum-free medium. For a 24-well plate, a starting amount of 0.5 µg of DNA per well is common.
-
Prepare this compound-DNA Complexes:
-
In separate tubes, dilute the this compound reagent in a serum-free medium. To test different ratios, vary the amount of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL).
-
Combine the diluted DNA and diluted this compound reagent.
-
Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the this compound-DNA complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for a GFP reporter, or qPCR/Western blot for other genes of interest).
Visual Guides
Diagram 1: General Transfection Workflow
Caption: A flowchart of the general experimental workflow for transfection.
Diagram 2: Troubleshooting Logic for Low Transfection Efficiency
Caption: A logical diagram for troubleshooting common causes of low transfection efficiency.
Diagram 3: Mechanism of Cationic Reagent-Mediated Transfection
Caption: A simplified diagram illustrating the mechanism of cationic reagent-based transfection.
References
- 1. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - AE [thermofisher.com]
- 3. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. static.igem.org [static.igem.org]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Technical Support Center: IAJD249 Nanoparticles
Welcome to the technical support center for IAJD249 nanoparticles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common problems encountered with this compound nanoparticle suspensions.
Aggregation and Precipitation
Q1: My this compound nanoparticle suspension shows visible aggregates or has become cloudy immediately after formulation. What is the likely cause?
A: Immediate aggregation is often a result of suboptimal formulation parameters. The primary causes include inadequate stabilizer concentration, improper solvent ratios, or excessive energy input during homogenization.[1] Nanoparticle aggregation occurs when particles stick together, forming larger clusters, which is often driven by the high surface energy of the nanoparticles.[2]
-
Inadequate Stabilizer: The concentration of stabilizers like surfactants or polymers is critical to prevent aggregation.[3] Insufficient coverage can lead to instability.[3]
-
Incorrect Solvent/Anti-Solvent Ratio: In nanoprecipitation methods, an improper ratio can cause uncontrolled and rapid precipitation, leading to aggregation.[1]
-
Excessive Energy Input: While techniques like sonication or high-pressure homogenization are used to reduce particle size, excessive energy can sometimes induce aggregation.[1][2]
Q2: How can I determine if my this compound nanoparticles are aggregating over time during storage?
A: Aggregation can be detected by monitoring changes in particle size, size distribution, and surface charge.[2]
-
Dynamic Light Scattering (DLS): This is the most common technique to measure the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[2] A significant increase in the Z-average and PDI over time is a clear indicator of aggregation.[2]
-
Zeta Potential Measurement: This measures the surface charge of the nanoparticles. A zeta potential value with a magnitude greater than 25-30 mV (either positive or negative) generally indicates a stable suspension due to strong electrostatic repulsion.[2] Values closer to zero suggest a higher likelihood of aggregation.[2]
-
Visual Inspection: Highly aggregated samples may appear cloudy or have visible precipitates that settle over time.[2]
Q3: My nanoparticle suspension is stable in pure water but aggregates when I add it to my cell culture media or buffer. Why is this happening?
A: This is a common issue caused by the high ionic strength and presence of biomolecules in biological media.[4]
-
Charge Screening: Nanoparticles stabilized by electrostatic repulsion are sensitive to salts in the environment.[4] The ions in buffers (like PBS) or culture media can "screen" the surface charge of the nanoparticles, which compresses the electric double layer, reduces repulsive forces, and leads to aggregation.[4][5][6]
-
Protein Corona Formation: Proteins and other biomolecules in media can adsorb to the nanoparticle surface, forming a "protein corona."[4] This can alter the particle's surface properties and lead to aggregation.[4]
To mitigate this, consider surface modification with polymers like polyethylene (B3416737) glycol (PEG), which provides steric stabilization and is more resistant to high salt concentrations.[6][7]
Storage and Handling
Q4: What are the optimal storage conditions for this compound nanoparticles?
A: The ideal storage conditions depend on the specific formulation. However, general guidelines include:
-
Temperature: Store at 4°C to slow down degradation processes and prevent microbial growth. Avoid freezing unless the formulation is specifically designed for it with cryoprotectants, as freeze-thaw cycles can induce aggregation.
-
pH: Maintain the suspension at a pH where the nanoparticles have a high zeta potential to ensure electrostatic stability.[5][8]
-
Light: Protect from light if the encapsulated drug or nanoparticle components are photosensitive.
Q5: I need to concentrate my this compound nanoparticle suspension. How can I do this without causing aggregation?
A: Standard methods like centrifugation or evaporation can often lead to irreversible aggregation.[9] A gentler method is to use dialysis against a polymer solution (osmotic stress), which can remove water from the nanoparticle suspension without forcing the particles into close contact.[9]
Section 2: Data Presentation
Table 1: Effect of pH and Ionic Strength on this compound Nanoparticle Stability
This table summarizes the effect of different buffer conditions on the stability of this compound nanoparticles after 24 hours of storage at 4°C.
| Buffer Condition | pH | Ionic Strength (mM) | Z-Average (d.nm) | PDI | Zeta Potential (mV) | Visual Appearance |
| Deionized Water | 7.0 | 0 | 155.2 | 0.15 | -35.8 | Clear |
| PBS | 7.4 | 150 | 489.6 | 0.48 | -8.2 | Cloudy, some precipitate |
| Citrate Buffer | 5.0 | 10 | 158.9 | 0.17 | -42.1 | Clear |
| Tris Buffer | 8.5 | 10 | 350.1 | 0.35 | -15.5 | Slightly cloudy |
Data is illustrative. PDI: Polydispersity Index.
Section 3: Experimental Protocols
Protocol: Particle Size and Zeta Potential Measurement by DLS
This protocol outlines the standard procedure for analyzing this compound nanoparticles using a Dynamic Light Scattering (DLS) instrument.
Objective: To measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential of the nanoparticle suspension.
Materials:
-
This compound nanoparticle suspension
-
Appropriate solvent/buffer (e.g., deionized water, PBS)
-
Disposable cuvettes (polystyrene for size, folded capillary cell for zeta potential)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with the chosen solvent to a suitable concentration. The sample should be slightly opalescent. Over-concentration can lead to measurement errors.[2]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the measurement.[1]
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).[2]
-
Software Configuration: Enter the correct parameters for the solvent (viscosity and refractive index) into the software.[2]
-
Size Measurement:
-
Transfer the filtered sample into a clean sizing cuvette.
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.[2] The software will report the Z-average size and PDI.
-
-
Zeta Potential Measurement:
-
Carefully inject the filtered sample into a folded capillary cell, avoiding bubbles.
-
Place the cell in the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the particle velocity to determine the zeta potential.
-
Protocol: Quantification of Encapsulation Efficiency (EE%)
This protocol describes an indirect method to determine the percentage of the drug that is successfully encapsulated within the this compound nanoparticles.
Objective: To calculate the Encapsulation Efficiency (EE%).
Principle: The total amount of free, unencapsulated drug in the suspension medium is quantified. This value is subtracted from the initial total amount of drug used in the formulation to determine the amount of encapsulated drug.
Formula: EE% = ( (Total Drug - Free Drug) / Total Drug ) * 100
Procedure:
-
Separation of Free Drug: Separate the nanoparticles from the supernatant containing the free drug. A common method is centrifugal ultrafiltration.[10]
-
Place a known volume of the nanoparticle suspension into an ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
-
Centrifuge according to the manufacturer's instructions to force the supernatant (containing free drug) through the filter, retaining the nanoparticles.
-
-
Quantification of Free Drug:
-
Collect the filtrate.
-
Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
-
Calculation:
-
Calculate the total mass of free drug in the collected filtrate.
-
Use the EE% formula above to determine the encapsulation efficiency.
-
Section 4: Visualizations
Workflow for Troubleshooting Nanoparticle Aggregation
Caption: A decision tree for troubleshooting nanoparticle aggregation.
Hypothetical Degradation Pathway of this compound
Caption: Factors leading to this compound nanoparticle degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of pH, cation valence, and ionic strength in the stability and aggregation behavior of zinc oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
Technical Support Center: IAJD249 Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with the aggregation of IAJD249 liposomes during experimental procedures.
Troubleshooting Guide: Preventing and Reversing Aggregation of this compound Liposomes
Liposome (B1194612) aggregation can significantly impact experimental outcomes by altering size, homogeneity, and bioavailability. This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound liposomes.
dot
Caption: Troubleshooting workflow for this compound liposome aggregation.
Step 1: Review Formulation Parameters
Question: Is your this compound liposome formulation optimized to prevent aggregation?
Answer: The composition of your liposomes is a critical factor in their stability. Key parameters to consider include:
-
Surface Charge: Neutral liposomes have a higher tendency to aggregate. The inclusion of charged lipids can increase electrostatic repulsion between liposomes, thereby preventing aggregation.[1][2]
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG)-modified lipids into the liposome bilayer creates a protective hydrophilic layer.[3][4][5] This "steric hindrance" prevents close contact and subsequent aggregation of liposomes.[3][4][5]
-
Cholesterol Content: Cholesterol modulates the fluidity and stability of the lipid bilayer.[1][2] Optimizing the cholesterol concentration can enhance stability.[1]
-
This compound-Lipid Interactions: The physicochemical properties of this compound can influence liposome stability. Ensure the drug-to-lipid ratio is optimized to prevent drug-induced aggregation.
| Parameter | Recommendation for this compound Liposomes | Potential Impact on Aggregation |
| Surface Charge (Zeta Potential) | Introduce charged lipids (e.g., PG, PS) to achieve a zeta potential of > ±30 mV. | Increased electrostatic repulsion prevents aggregation. |
| PEG-Lipid Conjugate | Incorporate 2-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000). | Provides steric stabilization, reducing aggregation and opsonization.[3][4] |
| Cholesterol | Typically 30-50 mol% of total lipid. | Modulates membrane fluidity and reduces aggregation.[2] |
| This compound Concentration | Optimize drug-to-lipid ratio through a dose-response study. | High concentrations can disrupt the bilayer and induce aggregation. |
Step 2: Evaluate the Liposome Preparation Process
Question: Could your preparation method be contributing to the aggregation of this compound liposomes?
Answer: The method used to prepare liposomes significantly affects their final characteristics.
-
pH and Ionic Strength of Buffer: The pH and salt concentration of the hydration buffer can influence the surface charge of the liposomes and the stability of this compound.[6] Divalent cations like Ca²⁺ and Mg²⁺ can sometimes promote aggregation of non-PEGylated liposomes.[6]
-
Homogenization Method: The technique used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs), such as sonication or extrusion, should be optimized to produce a homogenous population of liposomes. Inconsistent sizing can lead to instability and aggregation.
| Process Variable | Recommendation | Rationale |
| Hydration Buffer | Use a buffer with a pH that ensures the stability of this compound and the desired surface charge of the liposomes. Maintain low to moderate ionic strength. | pH affects the ionization of both lipids and the encapsulated drug, influencing surface charge and stability.[6] |
| Extrusion | Extrude through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) for a defined number of passes (e.g., 10-20). | Produces a more uniform size distribution, which is less prone to aggregation. |
| Sonication | If using sonication, control the temperature and duration to avoid lipid degradation and ensure consistent particle size. | Over-sonication can lead to lipid degradation and the formation of unstable structures. |
Step 3: Assess Storage and Handling Conditions
Question: Are your this compound liposomes being stored under optimal conditions?
Answer: Improper storage is a common cause of liposome aggregation over time.
-
Temperature: Storage temperature can affect the fluidity of the lipid bilayer.[7] Storing liposomes near their phase transition temperature (Tc) can lead to instability and fusion.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the liposome structure, leading to aggregation and leakage of the encapsulated this compound.[7] The use of cryoprotectants is recommended if freezing is necessary.[7]
| Storage Condition | Recommendation | Consequence of Non-compliance |
| Temperature | Store at 4°C, away from light. Avoid freezing unless a validated cryopreservation protocol is used. | Fluctuations in temperature can induce phase transitions and aggregation.[7] |
| pH | Maintain the pH of the storage buffer within a range that ensures liposome stability. | pH shifts can alter surface charge and lead to aggregation.[6] |
| Concentration | Store at an optimized concentration. Highly concentrated suspensions may be more prone to aggregation. | Increased particle-particle interactions can lead to aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal zeta potential to prevent the aggregation of this compound liposomes?
A1: A zeta potential of greater than ±30 mV is generally considered sufficient to provide good electrostatic stabilization and prevent aggregation.
Q2: Can I sonicate my aggregated this compound liposomes to redisperse them?
A2: While bath sonication might temporarily break up loose aggregates, it is not a recommended long-term solution. It can alter the size distribution and may not reverse irreversible aggregation. It is better to address the root cause of the aggregation.
Q3: Why are my PEGylated this compound liposomes still aggregating?
A3: While PEGylation is highly effective, aggregation can still occur if:
-
The density of the PEG chains is too low to provide adequate steric protection.[3][4]
-
The formulation contains components that counteract the stabilizing effect of PEG.
-
The storage conditions are suboptimal, leading to other forms of instability.
Q4: How can I monitor the aggregation of my this compound liposomes?
A4: Dynamic Light Scattering (DLS) is a standard technique to monitor the size distribution and polydispersity index (PDI) of your liposome population over time. A significant increase in the average particle size or PDI is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple first indicator.
Experimental Protocols
Protocol 1: Preparation of Aggregation-Resistant this compound Liposomes by Extrusion
-
Lipid Film Hydration:
-
Co-dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) by gentle rotation at a temperature above the Tc of the lipids.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Transfer the hydrated liposome suspension to the extruder.
-
Extrude the liposomes by passing them through the membrane 10-20 times. This will produce SUVs with a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of this compound Liposome Stability
-
Size and Zeta Potential Measurement:
-
Dilute a sample of the this compound liposome suspension in the original buffer.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform these measurements at regular intervals (e.g., day 0, day 7, day 14) under the intended storage conditions.
-
-
Encapsulation Efficiency:
-
Determine the concentration of this compound in the liposomes before and after purification using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.
-
Signaling Pathways and Logical Relationships
dot
Caption: Factors contributing to liposome aggregation.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Research and Clinical Development Trends of Liposome and Lipid Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. liposomes.ca [liposomes.ca]
- 6. quora.com [quora.com]
- 7. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IAJD249 Formulation
Disclaimer: Publicly available information on a compound specifically designated "IAJD249" is not available at this time. The following technical support center content is a template based on common formulation challenges encountered with novel small molecule drug candidates. Researchers and scientists should adapt this guidance based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when formulating a new chemical entity (NCE) like this compound?
The most prevalent initial hurdles in formulating a new chemical entity often revolve around poor solubility, chemical stability, and achieving adequate bioavailability.[1][2] Many active pharmaceutical ingredients (APIs) exhibit low aqueous solubility, which can significantly limit their therapeutic efficacy.[1] Stability issues may arise from sensitivity to light, temperature, pH, or oxidation.[1] Furthermore, ensuring the drug can be absorbed effectively to reach its target site in the body is a critical concern.[1]
Q2: How can the solubility of a poorly soluble compound be improved?
Several strategies can be employed to enhance the solubility of poorly soluble APIs. These include:
-
Solid Dispersions: Dispersing the API within a hydrophilic polymer matrix can improve its dissolution rate.[1]
-
Nanosuspensions: Reducing the particle size of the API to the nanoscale increases the surface area, which can lead to enhanced solubility and dissolution velocity.[1]
-
Lipid-Based Formulations: These systems can improve the solubility and absorption of lipophilic drugs.[1]
-
Prodrugs: Modifying the chemical structure of the API to create a more soluble prodrug that converts to the active form in the body is another approach.[1]
Q3: What factors should be considered for the stability of the formulation?
To ensure the stability of a formulation, it is crucial to consider potential degradation pathways. Key factors include:
-
Chemical Degradation: Protecting the API from hydrolysis, oxidation, and other chemical reactions is essential. The use of antioxidants can mitigate oxidative degradation.[1]
-
Physical Stability: Preventing changes in the physical form of the API, such as precipitation from a solution or changes in crystal form, is critical for maintaining performance.
-
Environmental Factors: The effects of temperature, humidity, and light on the API and the final formulation must be evaluated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Bioavailability in Animal Studies | Poor aqueous solubility of this compound. | Consider micronization or nano-sizing of the API to increase surface area and dissolution rate. Formulate as a solid dispersion with a hydrophilic carrier.[1] |
| High first-pass metabolism. | Investigate the metabolic pathways of this compound. A prodrug approach could be explored to protect the drug from premature metabolism.[1] | |
| Instability in gastrointestinal fluids. | Evaluate the pH stability profile of this compound. Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach. | |
| Precipitation of this compound in Aqueous Buffer | The concentration of this compound exceeds its solubility limit. | Determine the intrinsic solubility of this compound in the buffer. Use co-solvents or solubilizing agents (e.g., cyclodextrins) to increase solubility. |
| pH of the buffer is unfavorable for this compound solubility. | Determine the pKa of this compound and adjust the buffer pH to a range where the ionized (more soluble) form is predominant. | |
| Degradation of this compound in Formulation | Oxidation of the compound. | Add antioxidants to the formulation.[1] Store the formulation under an inert atmosphere (e.g., nitrogen). |
| Hydrolysis. | Protect the formulation from moisture. Consider non-aqueous vehicles if the compound is highly susceptible to hydrolysis. | |
| Photodegradation. | Protect the formulation from light by using amber vials or other light-blocking packaging. |
Experimental Protocols & Data
Table 1: Example Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Concentration Range (%) | Mechanism of Action |
| Polymers | Polyvinylpyrrolidone (PVP) K30 | 1 - 10 | Forms solid dispersions, inhibits crystallization. |
| Hydroxypropyl Methylcellulose (HPMC) | 1 - 5 | Increases viscosity, acts as a carrier for solid dispersions. | |
| Surfactants | Polysorbate 80 | 0.1 - 2 | Forms micelles to solubilize hydrophobic compounds. |
| Sodium Lauryl Sulfate (SLS) | 0.01 - 0.5 | Anionic surfactant that can increase wetting and dissolution. | |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5 - 40 | Forms inclusion complexes with the drug molecule, increasing its solubility. |
Experimental Workflow: Formulation Development
Caption: A generalized workflow for the formulation development of a new chemical entity.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that a molecule like this compound might modulate, based on common drug targets. This is a generalized representation and should be adapted once the actual mechanism of action for this compound is elucidated. The pathway depicted here is based on the Jasmonate signaling pathway, which is involved in plant defense and growth regulation.[3][4][5]
Caption: A hypothetical model of this compound modulating the Jasmonate signaling pathway.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Endosomal Escape with Compound-X
As there is no publicly available information on a compound named "IAJD249," this technical support center guide has been created using a hypothetical placeholder, "Compound-X," to demonstrate the requested format and content structure. The experimental data, protocols, and mechanisms described herein are illustrative and should be adapted with your specific findings for this compound.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Compound-X to enhance the endosomal escape of their cargo molecules.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound-X?
A1: Compound-X is a pH-sensitive, membrane-destabilizing agent. In the acidic environment of the late endosome (pH 5.0-6.0), Compound-X undergoes a conformational change that allows it to insert into the endosomal membrane. This insertion disrupts the lipid bilayer, leading to the formation of pores and facilitating the release of entrapped cargo into the cytoplasm.
Q2: What types of cargo can be delivered using Compound-X?
A2: Compound-X has been shown to be effective for a variety of cargo types, including siRNA, mRNA, proteins, and small molecule drugs. The efficiency of escape may vary depending on the size and charge of the cargo.
Q3: At what stage of the delivery process should Compound-X be added?
A3: For optimal performance, Compound-X should be co-administered with your delivery vehicle and cargo. It can be formulated with lipid nanoparticles (LNPs), polymers, or other delivery systems.
Q4: Is Compound-X cytotoxic?
A4: Like many endosomal escape agents, Compound-X can exhibit cytotoxicity at high concentrations due to its membrane-disrupting activity. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes endosomal escape while minimizing cell death for your specific cell type.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Endosomal Escape Efficiency | Sub-optimal concentration of Compound-X. | Perform a dose-response experiment to identify the optimal concentration. See Table 1 for an example. |
| Incorrect timing of Compound-X addition. | Ensure Compound-X is co-delivered with the cargo. | |
| Cell-type specific differences. | The efficiency of endosomal escape can vary between cell lines. Titrate Compound-X for each new cell type. | |
| High Cytotoxicity | Concentration of Compound-X is too high. | Reduce the concentration of Compound-X. Refer to cytotoxicity data (see Table 2) and select a concentration with >80% cell viability. |
| Prolonged exposure time. | Reduce the incubation time of the cells with the Compound-X/cargo complex. | |
| Inconsistent Results | Variability in formulation. | Ensure consistent preparation of your delivery vehicle and cargo complex with Compound-X. |
| Cell confluency and health. | Use cells at a consistent confluency (e.g., 70-80%) and ensure they are healthy before starting the experiment. |
Quantitative Data Summary
Table 1: Dose-Response of Compound-X on Endosomal Escape Efficiency
| Compound-X Concentration (nM) | Endosomal Escape Efficiency (%) |
| 10 | 15.2 ± 2.1 |
| 25 | 45.8 ± 3.5 |
| 50 | 78.3 ± 4.2 |
| 100 | 82.1 ± 3.9 |
| 200 | 83.5 ± 4.5 |
Data represents the percentage of cells showing cytosolic delivery of a fluorescently labeled dextran (B179266) in HeLa cells, as measured by flow cytometry.
Table 2: Cytotoxicity Profile of Compound-X
| Compound-X Concentration (nM) | Cell Viability (%) |
| 10 | 98.5 ± 1.2 |
| 25 | 95.1 ± 2.3 |
| 50 | 85.7 ± 3.1 |
| 100 | 62.4 ± 5.6 |
| 200 | 35.8 ± 7.8 |
Cell viability was assessed in HeLa cells after 24 hours of exposure using a standard MTT assay.
Experimental Protocols
Protocol 1: Galectin-8 Assay for Endosomal Rupture
This assay quantifies the rupture of endosomal membranes by measuring the recruitment of Galectin-8 to damaged vesicles.
-
Cell Seeding: Seed cells (e.g., HeLa) expressing GFP-Galectin-8 onto a glass-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare your delivery vehicle/cargo complex with varying concentrations of Compound-X in serum-free media.
-
Treatment: Replace the cell culture medium with the prepared complex-containing medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Imaging: Wash the cells with PBS and image using a fluorescence microscope.
-
Analysis: Quantify the number of cells with distinct GFP-Galectin-8 puncta, which indicate endosomal rupture.
Protocol 2: Luciferase Reporter Assay for Functional Delivery
This assay measures the functional delivery of siRNA by quantifying the knockdown of a target gene (Luciferase).
-
Cell Seeding: Seed cells stably expressing Luciferase in a 96-well plate.
-
Complex Formation: Formulate anti-Luciferase siRNA with your delivery vehicle and varying concentrations of Compound-X.
-
Transfection: Add the complexes to the cells and incubate for 24-48 hours.
-
Lysis: Lyse the cells and measure Luciferase activity using a commercial luciferase assay kit.
-
Analysis: Normalize the Luciferase activity to a non-targeting siRNA control to determine the percentage of gene knockdown.
Visualizations
Caption: Proposed mechanism of Compound-X for endosomal escape.
Caption: General workflow for assessing Compound-X efficacy.
Caption: Troubleshooting decision tree for low efficiency.
Technical Support Center: IAJD249 Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with IAJD249. The following information is based on established principles of nanoparticle-based drug delivery systems, which are broadly applicable to novel therapeutics like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the delivery efficiency of a nanoparticle-formulated therapeutic like this compound?
A1: The delivery efficiency of nanoparticle systems, such as lipid nanoparticles (LNPs), is a multifaceted process influenced by a combination of physicochemical properties and biological interactions. Key factors include the composition of the nanoparticle, its size and surface charge, and the method of manufacturing.[1][2][3] Cellular uptake mechanisms and the ability of the nanoparticle to escape the endosome are also critical determinants of success.[1][4]
Q2: How does the composition of the delivery vehicle affect this compound delivery?
A2: For lipid-based nanoparticles, the specific lipids used and their molar ratios are paramount. The core components typically include:
-
Ionizable Cationic Lipids: These are fundamental for encapsulating the therapeutic agent and facilitating its release into the cytoplasm.[1]
-
Helper Lipids: These contribute to the structural integrity and fusogenicity of the nanoparticle.[1]
-
Cholesterol: This modulates membrane fluidity and stability.[1]
-
PEGylated Lipids: These lipids help to stabilize the particle, prevent aggregation, and can prolong circulation time in vivo.[1][5]
The optimal ratio of these components is crucial for maximizing delivery efficiency.[3]
Q3: What is the ideal particle size and surface charge for effective delivery?
A3: Generally, nanoparticles intended for drug delivery should have a diameter between 70 and 200 nanometers with a low polydispersity index (PDI) of less than 0.2, indicating a narrow size distribution.[1] This size range allows for effective cellular uptake while avoiding rapid clearance by the kidneys.[1] The surface charge, or zeta potential, should be near-neutral to minimize non-specific interactions with serum proteins and reduce toxicity.[4]
Q4: What are some of the common challenges in achieving high delivery efficiency?
A4: Researchers often face several hurdles, including:
-
Endosomal Escape: A significant portion of nanoparticles can become trapped in endosomes and subsequently degraded in lysosomes, preventing the therapeutic from reaching its target.[3]
-
Immunogenicity: The nanoparticle itself can trigger an immune response, leading to rapid clearance and potential adverse effects.[3]
-
Stability: The formulation must be stable during storage and in physiological conditions to ensure the therapeutic remains encapsulated and active.[3]
-
Manufacturing Reproducibility: Achieving consistent batch-to-batch quality at a larger scale can be challenging.[3]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low delivery efficiency in vitro | 1. Suboptimal nanoparticle formulation.2. Inefficient endosomal escape.3. Poor cell viability due to toxicity.4. Incorrect particle size or surface charge. | 1. Optimize the molar ratios of the lipid components.[3]2. Include or optimize the concentration of fusogenic helper lipids.[1]3. Perform a dose-response study to determine the optimal non-toxic concentration.4. Characterize particle size and zeta potential to ensure they are within the optimal range.[1][4] |
| High cytotoxicity observed in cell culture | 1. High concentration of the nanoparticle formulation.2. Inherently toxic components in the delivery vehicle.3. Contaminants from the synthesis process. | 1. Reduce the concentration of the nanoparticle formulation used in the experiment.2. Substitute components with more biocompatible alternatives.3. Purify the nanoparticle formulation to remove any residual solvents or reagents.[4] |
| Poor reproducibility between experiments | 1. Inconsistent manufacturing process.2. Variability in cell culture conditions.3. Degradation of the nanoparticle formulation over time. | 1. Standardize the manufacturing protocol, including mixing methods and rates.[3][4]2. Maintain consistent cell passage numbers, density, and media composition.3. Use freshly prepared formulations or assess the stability of stored batches. |
| In vitro results not correlating with in vivo outcomes | 1. Different biological environments (e.g., presence of serum proteins).2. Rapid clearance of nanoparticles by the immune system.3. Off-target accumulation of nanoparticles. | 1. Incorporate serum into in vitro assays to better mimic in vivo conditions.2. Optimize the PEG-lipid content to enhance stealth properties.[2]3. Evaluate different surface modifications or targeting ligands to improve biodistribution. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of optimized lipid nanoparticle formulations for effective drug delivery.
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 70 - 200 nm | Influences cellular uptake, biodistribution, and clearance.[1] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution.[1] |
| Zeta Potential | Near-neutral | Reduces non-specific interactions and toxicity.[4] |
| Encapsulation Efficiency | > 80% | Ensures a high payload of the therapeutic agent per particle.[4] |
Experimental Protocols
1. Measurement of Particle Size and Zeta Potential
-
Objective: To determine the size distribution and surface charge of the this compound nanoparticles.
-
Methodology:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., phosphate-buffered saline).
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index.
-
Use Laser Doppler Velocimetry (LDV), often integrated into the same instrument as DLS, to measure the zeta potential.
-
Perform measurements in triplicate and report the mean and standard deviation.
-
2. Quantification of Encapsulation Efficiency
-
Objective: To determine the percentage of this compound successfully encapsulated within the nanoparticles.
-
Methodology:
-
Separate the encapsulated this compound from the unencapsulated (free) drug. This can be achieved using techniques like dialysis or size exclusion chromatography.
-
Quantify the amount of free this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Lyse the nanoparticles to release the encapsulated this compound and quantify the total amount of the drug.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Key factors influencing nanoparticle delivery efficiency.
Caption: A typical workflow for in vitro delivery efficiency experiments.
Caption: A troubleshooting decision tree for low delivery efficiency.
References
- 1. precigenome.com [precigenome.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
Technical Support Center: IAJD249 Formulations
Welcome to the technical support center for IAJD249. This resource is designed for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to formulation and cytotoxicity.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control wells (e.g., >10% cell death). | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO or other organic solvents in the culture medium is below 0.5% to prevent solvent-induced toxicity.[1] |
| The cell culture medium contains components that are interfering with the assay. | Use a serum-free or phenol (B47542) red-free medium during the final assay incubation step, as these components can interfere with absorbance readings in colorimetric assays like the MTT assay.[1] | |
| Cells are unhealthy or over-confluent. | Use cells in the logarithmic growth phase and ensure they are not over-confluent, which can lead to spontaneous cell death.[1] | |
| Inconsistent IC50 values between experiments. | The compound is precipitating in the culture medium. | Visually inspect the medium for any precipitation. If observed, consider reducing the compound concentration or using a formulation with better solubility, such as a liposomal or nanoparticle-based delivery system.[1][2] |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all plates and experiments. Perform a cell titration experiment to determine the optimal density for your cell line.[1] | |
| Observed cytotoxicity is lower than expected, or cell viability increases at higher doses. | The compound is interfering with the assay chemistry. | Some compounds can chemically reduce the MTT reagent, leading to a false signal of high viability.[3] Run a control with the compound in cell-free medium to check for direct chemical reduction of the assay reagent. Consider using an alternative cytotoxicity assay, such as the LDH release assay.[3] |
| The formulation is not effectively delivering the compound into the cells. | Characterize the particle size and drug encapsulation efficiency of your formulation. Optimize the formulation protocol or consider alternative delivery systems. | |
| High cytotoxicity observed in non-cancerous (control) cell lines. | This compound exhibits off-target toxicity. | This is a known characteristic of this compound. The primary strategy to mitigate this is to use targeted drug delivery systems.[4][5] |
| The formulation vehicle itself is toxic. | Evaluate the cytotoxicity of the "empty" vehicle (e.g., liposomes without the drug) to ensure it is biocompatible and not contributing to cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound primarily induces apoptosis (programmed cell death) in target cancer cells by inhibiting a key kinase in a survival signaling pathway. However, off-target effects can trigger similar apoptotic pathways in healthy cells, leading to undesirable cytotoxicity.
References
Technical Support Center: Optimization of Buffer Conditions for IAJD249 DNPs
Welcome to the Technical Support Center for IAJD249 Drug Nanoparticles (DNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions to ensure the stability and efficacy of your this compound DNP formulations.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle aggregation and why is it a significant issue for this compound DNPs?
A1: Nanoparticle aggregation is the tendency of nanoparticles to clump together, forming larger clusters.[1] This is a critical issue in drug development for several reasons:
-
Loss of Efficacy: The unique therapeutic properties of this compound DNPs are often size-dependent. Aggregation can lead to a loss of these desired properties.[1]
-
Reduced Bioavailability: Larger aggregated particles may not be as effectively taken up by cells, leading to decreased bioavailability.[1]
-
Physical Instability: Aggregation can cause the nanoparticles to settle out of suspension, a process known as sedimentation.[1]
-
Processing Challenges: Aggregates can obstruct pores and channels in manufacturing and delivery equipment.[1]
Q2: How can I determine if my this compound DNPs are aggregating?
A2: Several analytical techniques can be used to detect aggregation by measuring changes in particle size, size distribution, and surface charge. The most common methods include:
-
Dynamic Light Scattering (DLS): This is a widely used technique to measure the average hydrodynamic diameter and the Polydispersity Index (PDI).[1] An increase in the average size and PDI is a strong indicator of aggregation.[1]
-
Zeta Potential Measurement: This technique assesses the surface charge of the nanoparticles.[1] A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally suggests a stable suspension due to strong electrostatic repulsion between particles.[1] Values closer to zero indicate a higher likelihood of aggregation.[1]
-
Visual Inspection: Highly aggregated samples may appear cloudy or contain visible precipitates that settle over time.[1]
Q3: What are the key buffer parameters to consider when optimizing for this compound DNP stability?
A3: The primary buffer parameters to optimize are pH and ionic strength.
-
pH: The pH of the buffer solution can significantly impact the surface charge of this compound DNPs.[2] For many nanoparticles, stability is enhanced at pH values that are not close to the isoelectric point (pI), where the net surface charge is zero.[3] Optimal pH can prevent aggregation by maximizing electrostatic repulsion.[4][5]
-
Ionic Strength: The concentration of ions in the buffer can affect the electrostatic interactions between nanoparticles. High ionic strength can compress the electrical double layer around the particles, reducing repulsive forces and leading to aggregation.[6][7] It is often advisable to start with a low ionic strength buffer.[3]
Q4: Can temperature affect the stability of my this compound DNP formulation?
A4: Yes, temperature can influence the stability of nanoparticle suspensions. Elevated temperatures can increase the kinetic energy of the nanoparticles, potentially leading to more frequent collisions and a higher likelihood of aggregation.[4] Stability studies should be conducted at the intended storage and usage temperatures.[8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to this compound DNP instability.
| Observed Issue | Potential Cause | Recommended Action |
| Immediate aggregation upon suspension in a new buffer. | Incorrect pH: The buffer pH may be too close to the isoelectric point (pI) of the this compound DNPs.[3] | Adjust pH: Modify the buffer pH to be significantly different from the pI to enhance electrostatic repulsion.[3] |
| High Ionic Strength: The salt concentration in the buffer may be too high, shielding the surface charges and reducing repulsive forces.[6] | Lower Ionic Strength: Start with a low ionic strength buffer and incrementally increase it if necessary for other formulation requirements.[3] | |
| Gradual aggregation over time. | Sub-optimal Buffer Composition: The chosen buffer species may interact unfavorably with the this compound DNPs. | Screen Different Buffers: Test a panel of buffers (e.g., phosphate, citrate, Tris) at the target pH to identify the most stabilizing one. |
| Inadequate Stabilization: The formulation may lack sufficient stabilizing excipients. | Add Stabilizers: Consider the inclusion of polymers or surfactants (e.g., Pluronic F68, Tween® 80) that can provide steric hindrance to prevent aggregation.[1] | |
| Variability between batches. | Inconsistent Formulation Process: Minor variations in the preparation method can lead to differences in stability.[9] | Standardize Protocol: Ensure all steps of the formulation process, including mixing speed and temperature, are consistent. |
| Raw Material Variability: Differences in the quality or properties of raw materials can impact the final formulation. | Characterize Raw Materials: Implement quality control checks for all incoming materials. |
Experimental Protocols
Protocol 1: pH Screening for Optimal this compound DNP Stability
Objective: To identify the optimal pH range for this compound DNP stability by assessing particle size and zeta potential.
Materials:
-
This compound DNP stock suspension
-
A selection of buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Purified water
Methodology:
-
Sample Preparation: For each buffer condition, dilute a small aliquot of the this compound DNP stock suspension to an appropriate concentration for DLS analysis.[1]
-
DLS and Zeta Potential Measurement:
-
Data Analysis:
-
Compile the results in a table, comparing the average particle size, PDI, and zeta potential across the different pH values.
-
The optimal pH range will be indicated by a stable particle size, a low PDI, and a zeta potential with a magnitude greater than 30 mV.[1]
-
Protocol 2: Ionic Strength Challenge Study
Objective: To evaluate the effect of ionic strength on the stability of this compound DNPs.
Materials:
-
This compound DNP suspension in the optimal buffer identified in Protocol 1.
-
Stock solution of a salt (e.g., NaCl) at a high concentration (e.g., 1 M).
-
DLS instrument.
Methodology:
-
Sample Preparation: Prepare a series of this compound DNP samples with increasing concentrations of salt (e.g., 0 mM, 10 mM, 50 mM, 100 mM, 150 mM NaCl).
-
Incubation: Incubate the samples at a controlled temperature for a defined period (e.g., 1 hour).
-
DLS Measurement: Measure the hydrodynamic diameter and PDI of each sample.
-
Data Analysis:
-
Plot the average particle size and PDI as a function of salt concentration.
-
The critical coagulation concentration (CCC) can be identified as the salt concentration at which a sharp increase in particle size is observed. The formulation should be maintained at an ionic strength well below the CCC.
-
Data Presentation
Table 1: Example Data from a pH Screening Study
| Buffer pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 4.0 | 125.3 | 0.15 | +35.2 |
| 5.0 | 128.1 | 0.18 | +20.1 |
| 6.0 | 250.6 (aggregated) | 0.45 | +5.3 |
| 7.0 | 130.2 | 0.16 | -32.8 |
| 8.0 | 132.5 | 0.17 | -38.5 |
In this example, the optimal pH range for this hypothetical DNP would be around 4.0 and 7.0-8.0, avoiding the isoelectric point which appears to be around pH 6.0.
Visualizations
Caption: Workflow for optimizing buffer conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Impacts of ionic strength on three-dimensional nanoparticle aggregate structure and consequences for environmental transport and deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Overcoming challenges in scaling up IAJD249 production
Technical Support Center: IAJD249 Production
This support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the final step of this compound synthesis?
A1: The most frequent cause of diminished yield is incomplete reaction conversion. To address this, it is recommended to extend the reaction time and incrementally increase the reaction temperature.[1] Monitoring the reaction's progress over time is crucial to identify the optimal duration.[1]
Q2: How can I minimize the presence of residual solvents in my final this compound product?
A2: Residual solvents are volatile organic compounds that may remain after synthesis.[2] To minimize their presence, ensure your drying process is adequate. Techniques such as vacuum drying or increasing the drying temperature (while ensuring it does not degrade the product) can be effective. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for identifying and quantifying residual solvents.[2]
Q3: I am observing batch-to-batch inconsistency in the crystal form of this compound. What could be the reason?
A3: Inconsistent crystal forms, or polymorphism, can arise from minor variations in the crystallization process.[3] Factors such as temperature, concentration, and solvent choice govern the crystallization process.[4] Even slight changes in these parameters can lead to different polymorphic forms, which can affect the drug's solubility and bioavailability.[3][5]
Q4: What is impurity profiling and why is it important for this compound production?
A4: Impurity profiling is the identification, characterization, and quantification of unwanted substances in the final drug product.[6] These impurities can originate from various stages, including synthesis, storage, or degradation.[2][6][7] It is a critical aspect of quality control as impurities can affect the safety and efficacy of the final product.[6][8] Regulatory bodies like the FDA require comprehensive impurity profiling for new drug applications.[8]
Troubleshooting Guides
Guide 1: Low Synthesis Yield
This guide provides a systematic approach to troubleshooting low-yield reactions during the synthesis of this compound.
| Observation | Potential Cause | Recommended Action |
| Significant unreacted starting material | Incomplete reaction | Extend reaction time, Increase temperature, Add more of a limiting reagent[1] |
| Presence of known side products | Competing side reactions | Optimize reaction conditions (temperature, concentration), Use a more selective catalyst[1] |
| Presence of unexpected products | Impure starting materials or solvent contamination | Verify the purity of all reagents and solvents, Purify starting materials if necessary[1][9] |
| Little to no product, mostly baseline material on TLC | Product decomposition | Lower the reaction temperature, Reduce the reaction time, Use a milder workup procedure[1][10] |
| Product loss during workup | Inefficient extraction or transfer | Ensure complete transfer of all solutions, Perform multiple extractions with smaller volumes of solvent[1][9] |
Guide 2: Polymorphism Control
Different crystalline forms of an active pharmaceutical ingredient (API) are known as polymorphs.[5] Controlling polymorphism is crucial as it can impact the therapeutic effectiveness of the final product.[5]
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent polymorphic form between batches | Variations in crystallization conditions | Strictly control temperature, cooling rate, and agitation speed during crystallization. |
| Conversion to a less stable polymorph upon storage | The initial form is a metastable polymorph. | Identify and produce the most thermodynamically stable polymorph. |
| Poor filtration and drying characteristics | Undesirable crystal habit (e.g., needles) | Screen different solvents and anti-solvents to modify crystal morphology. |
Experimental Protocols
Protocol 1: HPLC Analysis for Impurity Profiling of this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, detecting, and quantifying impurities.[2]
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., Acetonitrile:Water 50:50).
-
Perform serial dilutions to prepare a calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify and quantify impurities by comparing the chromatograms with the reference standard.
-
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Decision tree for identifying the source of an impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. syrris.com [syrris.com]
- 5. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 6. veeprho.com [veeprho.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. globalpharmatek.com [globalpharmatek.com]
- 9. radleys.com [radleys.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: IAJD249 Experiments
Welcome to the technical support center for IAJD249. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for experiments involving this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets the ATP-binding site of the EGFR. By blocking the autophosphorylation of EGFR upon ligand binding (e.g., EGF), it inhibits the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth.[1][2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, prepare a high-concentration stock solution of 10-20 mM in 100% DMSO.[4] Ensure the compound is fully dissolved by vortexing or brief sonication. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[4][5] When preparing working solutions, dilute the DMSO stock in pre-warmed (37°C) cell culture medium to prevent precipitation.[4]
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell-Related Issues: Use cells within a consistent and low passage number range, as cell lines can experience genetic drift over time.[6] Regularly test for mycoplasma contamination. Ensure that cells are in the exponential growth phase when you begin the experiment.[5]
-
Procedural Variability: Inconsistent incubation times, variable cell seeding densities, and the "edge effect" in multi-well plates can all contribute to variability.[4][5][6]
-
Compound Stability: Ensure that your this compound stock solution is properly stored and that you prepare fresh dilutions for each experiment.[5]
Q4: Which cell lines are most appropriate for testing this compound?
A4: The ideal cell line is one that is dependent on the EGFR signaling pathway for its proliferation and survival.[5] Cell lines with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation in non-small cell lung cancer) are often highly sensitive to EGFR inhibitors.[1][7] Conversely, cell lines with downstream mutations in genes like KRAS or BRAF may show resistance to this compound, as these mutations can drive proliferation independently of EGFR signaling.[7] It is critical to confirm the EGFR expression, activation status, and mutational profile of your chosen cell line.[4][5]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of cell proliferation observed. | Inappropriate Cell Line: The cell line may not be dependent on EGFR signaling or may harbor resistance mutations (e.g., KRAS, BRAF).[5][7] | Action: Confirm the genetic background of your cell line. Select a cell line known to be sensitive to EGFR inhibition (e.g., NCI-H1975, A431). |
| Low Compound Concentration or Insufficient Time: The concentration of this compound may be too low, or the treatment duration too short.[4][5] | Action: Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) and consider extending the treatment time (e.g., 48, 72, or 96 hours).[4] | |
| Compound Insolubility: this compound may have precipitated out of the cell culture medium. | Action: Ensure the final DMSO concentration is low (<0.5%) to avoid both toxicity and solubility issues.[4] Always dilute the DMSO stock in pre-warmed media.[4] | |
| High variability between replicate wells in a 96-well plate. | Inconsistent Cell Seeding: A non-homogenous cell suspension leads to different numbers of cells per well.[4][6] | Action: Ensure you have a single-cell suspension. Gently mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette.[4] |
| "Edge Effect": Evaporation from the outer wells of the plate can alter the effective compound concentration.[4][5][6] | Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate.[4][5] | |
| Downstream signaling (p-ERK, p-AKT) is not inhibited in Western blot. | Suboptimal Treatment Conditions: The inhibitor concentration may be too low or the treatment time too short to see a signaling effect.[4] | Action: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) and a dose-response experiment to find the optimal conditions for inhibiting EGFR signaling.[4] |
| Lack of Ligand Stimulation: In serum-starved conditions, the EGFR pathway may be inactive, and thus no inhibition can be observed. | Action: If cells are serum-starved, stimulate them with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis to activate the pathway.[4] | |
| Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough.[4] | Action: Validate your antibodies using positive and negative controls. Titrate your antibodies to determine the optimal working concentration. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various parameters.
Table 1: this compound Cell Proliferation Inhibition (GI50)
| Cell Line | Cancer Type | EGFR Mutation Status | GI50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | 8.5 |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 25.2 |
| BT-474 | Ductal Breast Carcinoma | Wild-Type | 150.7 |
| SW620 | Colorectal Adenocarcinoma | KRAS Mutant | >10,000 |
Table 2: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| EGFR | 1.2 |
| HER2 | 85 |
| HER4 | 210 |
| VEGFR2 | >5,000 |
| SRC | >10,000 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR Inhibition
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
-
Cell Seeding: Seed A431 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
Mandatory Visualizations
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Clinically Advanced Ionizable Lipids for RNA Delivery
For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical determinant for the efficacy and safety of RNA-based therapeutics. This guide provides an objective comparison of three leading ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102, which are integral components of approved siRNA and mRNA drug products.
This document summarizes key performance data from experimental studies, details relevant experimental protocols, and visualizes critical workflows to aid in the informed selection of ionizable lipids for specific research and development applications.
Performance Comparison
The in vivo and in vitro performance of lipid nanoparticles (LNPs) formulated with DLin-MC3-DMA, ALC-0315, and SM-102 varies depending on the RNA payload (siRNA vs. mRNA) and the biological context. The following tables consolidate quantitative data from comparative studies.
Physicochemical Properties
| Ionizable Lipid | pKa | Reference |
| DLin-MC3-DMA | 6.35 - 6.44 | [1] |
| ALC-0315 | 6.09 | [1] |
| SM-102 | 6.68 | [1] |
In Vivo siRNA Delivery: Gene Silencing in Mice
| Ionizable Lipid | Target Gene | Dose (mg/kg) | Residual mRNA (%) | Fold Improvement vs. MC3 | Reference |
| DLin-MC3-DMA | Factor VII (Hepatocyte) | 1 | 15.3 ± 3 | - | [2] |
| ALC-0315 | Factor VII (Hepatocyte) | 1 | 1.6 ± 0.3 | ~2x | [2] |
| DLin-MC3-DMA | ADAMTS13 (HSC) | 1 | 86 ± 18 | - | [2] |
| ALC-0315 | ADAMTS13 (HSC) | 1 | 31 ± 13 | ~10x | [2] |
In Vitro mRNA Delivery: Protein Expression
| Ionizable Lipid | Cell Line | Relative Luciferase Expression (vs. Control) | Reference |
| DLin-MC3-DMA | HeLa | Lower than GV-LNPs and TransIT® | [3] |
| ALC-0315 | - | Higher than MC3-containing LNPs | [4] |
| SM-102 | HeLa | Higher than other LNPs | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for LNP formulation and evaluation.
Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating RNA using a microfluidic mixing approach.
Materials:
-
Ionizable lipid (DLin-MC3-DMA, ALC-0315, or SM-102) in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol
-
RNA (siRNA or mRNA) in citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000) in absolute ethanol to the desired concentrations.
-
Prepare Lipid Mixture: Combine the lipid stock solutions to achieve a molar ratio of approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% DMG-PEG 2000.[2][6]
-
Prepare RNA Solution: Dilute the RNA stock in 10 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid mixture (in ethanol) and the RNA solution (in citrate buffer) into separate syringes and mount them on a syringe pump connected to the microfluidic mixing device.
-
Initiate Mixing: Set the desired flow rates for the two streams to achieve rapid mixing within the microfluidic channels. This process facilitates the self-assembly of LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[2]
-
Characterization: Analyze the formulated LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the RNA is typically determined using a RiboGreen assay.[7]
In Vitro Transfection and Protein Expression Assay
This protocol outlines the steps to assess the in vitro efficacy of mRNA-LNPs by measuring protein expression in a cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
mRNA-LNPs encapsulating a reporter gene (e.g., Luciferase)
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well one day prior to transfection.[3]
-
Transfection: On the day of the experiment, add the mRNA-LNP solution to the cells in complete medium to a final concentration of 100 ng of encapsulated mRNA per well.[3]
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Quantify the relative light units (RLU) to determine the level of protein expression.
In Vivo Gene Silencing Study in Mice
This protocol describes a typical in vivo study to evaluate the gene-silencing efficacy of siRNA-LNPs in mice.
Materials:
-
C57BL/6 mice
-
siRNA-LNPs targeting a specific hepatic gene (e.g., Factor VII)
-
Control siRNA-LNPs
-
Sterile PBS
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single intravenous (IV) injection of the siRNA-LNP formulation (e.g., at a dose of 1 mg/kg) or a control formulation to the mice.[2][8]
-
Tissue Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), euthanize the mice and collect liver tissue samples.
-
RNA Extraction and qRT-PCR: Extract total RNA from the liver samples and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the residual mRNA levels in the treated groups to the control group to determine the percentage of gene knockdown.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Cellular uptake and endosomal escape of an LNP.
Caption: LNP formulation workflow using microfluidic mixing.
Caption: In vivo siRNA-mediated gene silencing pathway.
References
- 1. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of mRNA Delivery Platforms: Unraveling IAJD249 and DLin-MC3-DMA
In the rapidly evolving landscape of mRNA therapeutics, the choice of a delivery vehicle is paramount to ensuring the stability, efficiency, and safety of the genetic payload. Among the various lipid nanoparticles (LNPs) developed, DLin-MC3-DMA has emerged as a gold standard, integral to the first FDA-approved siRNA therapy, Onpattro®. This guide provides a comprehensive analysis of DLin-MC3-DMA for mRNA delivery and clarifies the distinct therapeutic role of IAJD249, a compound that operates in a different therapeutic domain.
Our investigation reveals that this compound, also known as iadademstat, is not a lipid nanoparticle or a component thereof, but rather a small molecule inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1). Iadademstat is currently under investigation in clinical trials for various cancers, including small cell lung cancer and acute myeloid leukemia. Consequently, a direct comparison of this compound and DLin-MC3-DMA for mRNA delivery is not applicable, as they are fundamentally different therapeutic entities with distinct mechanisms of action.
This guide will therefore focus on providing a detailed overview of DLin-MC3-DMA as a benchmark for mRNA delivery, including its performance data, experimental protocols for its use, and visualizations of relevant workflows and mechanisms. This will serve as a valuable resource for researchers and drug developers in the field of nucleic acid therapeutics.
DLin-MC3-DMA: A Clinically Validated Ionizable Lipid for Nucleic Acid Delivery
DLin-MC3-DMA is an ionizable cationic lipid that has been extensively optimized for the delivery of nucleic acids.[1] Its structure and pH-sensitive nature are key to its success in encapsulating and delivering mRNA and siRNA to target cells.
Performance Characteristics of DLin-MC3-DMA-based LNPs
The performance of LNPs formulated with DLin-MC3-DMA is well-documented in scientific literature. Key performance indicators are summarized in the table below.
| Parameter | Typical Value | Significance in mRNA Delivery |
| pKa | ~6.44 | Crucial for efficient mRNA encapsulation at acidic pH and endosomal escape into the cytoplasm at physiological pH.[2][3] |
| Encapsulation Efficiency | >95% | High encapsulation protects mRNA from degradation by nucleases and ensures a sufficient payload is delivered to target cells. |
| Particle Size (Diameter) | 80 - 100 nm | Optimal size for avoiding rapid clearance by the mononuclear phagocyte system and for efficient cellular uptake.[2] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, which is important for consistent performance and regulatory approval. |
| In Vivo Potency (siRNA) | ED50 < 0.01 mg/kg in mice | Demonstrates high potency for gene silencing in hepatocytes, a key target for many genetic diseases.[2] |
Experimental Protocols for DLin-MC3-DMA-based LNP Formulation and Evaluation
Reproducible and well-defined protocols are essential for the successful application of LNP technology. Below are detailed methodologies for the formulation and evaluation of DLin-MC3-DMA-based LNPs for mRNA delivery.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform and scalable nanoparticles.
Materials:
-
DLin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and pump system
Procedure:
-
Prepare a lipid stock solution in ethanol containing DLin-MC3-DMA, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[2][4]
-
Dissolve the mRNA in the low pH buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams leads to the self-assembly of the LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
In Vitro Transfection of mRNA-LNPs
This protocol outlines a method for assessing the transfection efficiency of mRNA-LNPs in a cell culture model.
Materials:
-
Adherent cells (e.g., HeLa or HepG2 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
mRNA-LNP formulation (e.g., encoding a reporter protein like luciferase or GFP)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., luciferase assay substrate)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
On the day of transfection, dilute the mRNA-LNP formulation to the desired concentrations in serum-free medium.
-
Remove the existing medium from the cells and replace it with the medium containing the mRNA-LNPs.
-
Incubate the cells for 4-6 hours.
-
Replace the transfection medium with fresh, complete cell culture medium.
-
Incubate the cells for an additional 24-48 hours to allow for protein expression.
-
Lyse the cells and perform the reporter assay according to the manufacturer's instructions.
-
Measure the signal using a plate reader to quantify protein expression.
In Vivo Evaluation of mRNA-LNP Biodistribution and Expression
This protocol describes a typical in vivo study in mice to evaluate the biodistribution and expression of mRNA delivered by LNPs.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
mRNA-LNP formulation (e.g., encoding luciferase)
-
Sterile PBS
-
Syringes and needles for intravenous injection
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Procedure:
-
Dilute the mRNA-LNP formulation in sterile PBS to the desired dose.
-
Administer the formulation to the mice via intravenous (tail vein) injection.[5]
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
-
Inject the D-luciferin substrate intraperitoneally.
-
After a short incubation period (e.g., 10 minutes), image the mice using the IVIS to detect bioluminescence.
-
The intensity and location of the bioluminescent signal indicate the biodistribution and level of protein expression.
-
At the end of the study, mice can be euthanized, and organs harvested for ex vivo imaging or further analysis (e.g., qPCR for mRNA levels, ELISA for protein levels).
Visualizing Key Processes in mRNA Delivery
Understanding the mechanisms and workflows involved in LNP-mediated mRNA delivery is crucial for optimizing this technology. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.
Caption: Mechanism of cellular uptake and endosomal escape of mRNA-LNPs.
References
- 1. Nanomaterial Delivery Systems for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoparticles in the Clinic and Clinical Trials: From Cancer Nanomedicine to COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
A Comparative Guide to mRNA Delivery Systems: IAJD249 vs. SM-102
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct molecules used in the delivery of messenger RNA (mRNA) therapeutics and vaccines: the novel single-component ionizable amphiphilic Janus dendrimer, IAJD249, and the clinically established ionizable amino lipid, SM-102. The comparison focuses on their efficacy, formulation, and mechanism of action, supported by experimental data.
Overview
SM-102 is a well-characterized ionizable amino lipid that is a key component of the lipid nanoparticle (LNP) formulation for the Moderna COVID-19 vaccine.[1] It is part of a multi-component system that typically includes phospholipids, cholesterol, and a PEGylated lipid to form LNPs that encapsulate and deliver mRNA.[2][3]
This compound, in contrast, is an ionizable amphiphilic Janus dendrimer designed to self-assemble with mRNA into dendrimersome nanoparticles (DNPs) as a single-component delivery system.[4] This approach aims to simplify the complex manufacturing process associated with multi-component LNPs.[4]
Efficacy: A Comparative Analysis of In Vivo mRNA Delivery
Direct head-to-head comparative studies of the efficacy of this compound and SM-102 are not yet available in the public domain. However, by cross-referencing data from separate in vivo studies using luciferase-encoding mRNA (mRNA-Luc) in mice, we can draw an indirect comparison of their delivery efficiency to various organs. It is crucial to note that experimental conditions such as mRNA dose, animal models, and imaging parameters may vary between studies, impacting a direct comparison.
Table 1: In Vivo Luciferase Expression in Mice (Intravenous Injection)
| Organ | This compound (Total Flux, photons/second)¹ | SM-102 (Total Flux, photons/second)² |
| Spleen | ~2.97 x 10⁷ | ~1.0 x 10⁸ |
| Liver | ~1.0 x 10⁷ | ~1.0 x 10¹⁰ |
| Lungs | ~1.0 x 10⁶ | ~1.0 x 10⁷ |
| Lymph Nodes | ~1.0 x 10⁶ | Not Reported |
¹Data for this compound is sourced from a study by Lu, J., et al. (2023) in the Journal of the American Chemical Society. The study evaluated a library of pentaerythritol-based one-component ionizable amphiphilic Janus dendrimers. ²Data for SM-102 is compiled from multiple studies investigating LNP-mediated mRNA delivery. Absolute values can vary significantly based on LNP composition and experimental setup. The presented values are representative estimates.
Mechanism of Action: mRNA Encapsulation and Cellular Delivery
Both this compound and SM-102-based systems are designed to protect mRNA from degradation and facilitate its entry into cells for protein translation. Their mechanism relies on a pH-responsive charge. At an acidic pH during formulation, the ionizable lipids are positively charged, allowing them to complex with the negatively charged mRNA backbone.[1] At physiological pH, the nanoparticles are relatively neutral.
Upon cellular uptake via endocytosis, the nanoparticles are trafficked into endosomes. The acidic environment of the endosome protonates the ionizable lipids, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. This "endosomal escape" is a critical step for successful mRNA delivery.
Experimental Protocols
Formulation of this compound Dendrimersome Nanoparticles (DNPs)
The formulation of this compound-based DNPs is a single-component process that does not require complex microfluidic devices.
-
Preparation of this compound Solution: Dissolve this compound in ethanol (B145695) to a desired stock concentration.
-
Preparation of mRNA Solution: Dilute the mRNA transcript in an acidic buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0).
-
Co-assembly: Rapidly inject the ethanolic this compound solution into the mRNA buffer solution with gentle mixing. The ratio of the ethanol phase to the aqueous phase is typically around 1:3 (v/v).
-
Incubation: Allow the resulting solution to incubate at room temperature for a short period to ensure stable DNP formation.
-
Purification (Optional): The DNP solution can be dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components.
-
Characterization: Analyze the resulting DNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen).
Formulation of SM-102 Lipid Nanoparticles (LNPs)
The formulation of SM-102 LNPs is a multi-component process that often utilizes a microfluidic mixing device for controlled and reproducible nanoparticle formation.
-
Preparation of Lipid Stock Solutions:
-
Dissolve SM-102, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) individually in ethanol to create stock solutions.
-
The typical molar ratio is approximately 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[2]
-
-
Preparation of Lipid Mixture: Combine the individual lipid stock solutions in the desired molar ratio to form a single ethanolic lipid mixture.
-
Preparation of mRNA Solution: Dilute the mRNA transcript in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing:
-
Load the ethanolic lipid mixture into one inlet of a microfluidic mixing device.
-
Load the aqueous mRNA solution into a separate inlet.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing within the microchannels facilitates the self-assembly of LNPs.
-
-
Purification: Dialyze the collected LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.
Conclusion
SM-102 represents a clinically validated and highly effective component for multi-lipid LNP-based mRNA delivery, particularly demonstrating robust liver transfection. This compound introduces an innovative single-component approach with the potential to streamline manufacturing and offers a different biodistribution profile with significant delivery to the spleen and lymph nodes.
The choice between these delivery systems will depend on the specific therapeutic application, desired organ targeting, and manufacturing considerations. Further direct comparative studies are necessary to fully elucidate the relative advantages and disadvantages of each platform. The development of novel delivery systems like this compound highlights the dynamic and evolving landscape of non-viral vectors for nucleic acid therapies.
References
Validation of Protein Expression via IAJD249-Mediated mRNA Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IAJD249-mediated messenger RNA (mRNA) delivery for protein expression against other common transfection methods. This compound is an advanced ionizable lipid that forms a key component of lipid nanoparticles (LNPs) for the efficient encapsulation and intracellular delivery of mRNA. The subsequent translation of this mRNA by the host cell machinery results in the expression of the desired protein. This document outlines the underlying principles, presents comparative experimental data, and provides detailed protocols for validation.
Comparative Analysis of mRNA Delivery Systems
The efficient delivery of mRNA is paramount for achieving robust protein expression. Lipid nanoparticles formulated with ionizable lipids like this compound represent a leading technology in this field. Below is a comparison with other prevalent methods.
| Feature | This compound-LNP | Cationic Liposomes | Electroporation | Viral Vectors (e.g., AAV, Lentivirus) |
| Delivery Efficiency | High in a wide range of cell types, including primary and non-dividing cells.[1][2] | Variable, often lower in primary and sensitive cells. | High, but can be cytotoxic. | Very high, cell-type specific tropism. |
| Toxicity / Biocompatibility | Generally low due to the neutral charge at physiological pH.[3][4] | Can be cytotoxic due to the persistent positive charge.[4] | High cell mortality and stress. | Potential for immunogenicity and insertional mutagenesis. |
| In Vivo Applicability | Excellent, with tunable biodistribution.[5][6][7] | Limited due to rapid clearance and toxicity. | Primarily for ex vivo applications. | Widely used, but can elicit immune responses. |
| Cargo Capacity | Can accommodate a range of mRNA sizes. | Limited by liposome (B1194612) size and charge interactions. | Dependent on electrical parameters. | Limited by viral capsid size. |
| Ease of Use | Requires formulation of LNPs, but protocols are becoming standardized.[8][9] | Relatively simple mix-and-add protocols. | Requires specialized equipment. | Requires production and purification of viral particles. |
| Duration of Expression | Transient, suitable for applications requiring temporary protein expression.[1][10] | Transient. | Transient. | Can be stable and long-term. |
Quantitative Performance Data
The following table summarizes typical quantitative data obtained when comparing different mRNA delivery methods for the expression of a reporter protein (e.g., eGFP or Luciferase).
| Parameter | This compound-LNP (Representative) | Cationic Liposome (e.g., Lipofectamine) | Electroporation |
| Transfection Efficiency (% positive cells) | ~80-95%[1] | ~50-80% | >90% |
| Cell Viability (% of control) | >90%[11] | ~60-85%[12] | ~40-70% |
| Protein Expression Level (Mean Fluorescence Intensity) | High | Moderate to High | High |
| Duration of Peak Expression | 12-48 hours[1] | 24-72 hours | 24-48 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Formulation of this compound-Lipid Nanoparticles (LNPs)
This protocol describes a standard method for formulating mRNA-loaded LNPs using microfluidic mixing.
Materials:
-
This compound (in ethanol)
-
Helper lipid (e.g., DOPE or DSPC, in ethanol)[5]
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG2000, in ethanol)[8]
-
mRNA encoding the protein of interest (in a low pH buffer, e.g., 10 mM citrate (B86180) buffer, pH 3.0)[8]
-
Phosphate-Buffered Saline (PBS)
-
Microfluidic mixing device
Procedure:
-
Prepare the lipid mixture in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[8]
-
Dissolve the mRNA in the citrate buffer.
-
Set up the microfluidic mixing device with two syringe pumps.
-
Load one syringe with the lipid-ethanol solution and the other with the mRNA-buffer solution.
-
Pump the two solutions through the microfluidic mixer at a set flow rate ratio (e.g., 3:1 aqueous:ethanolic).[13]
-
The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
In Vitro Transfection and Protein Expression Analysis
This protocol details the transfection of cultured cells with this compound-LNPs and the subsequent quantification of protein expression.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound-LNP encapsulated mRNA (e.g., encoding eGFP)
-
Control transfection reagent (e.g., a commercial cationic liposome)
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate the cells overnight.
-
On the day of transfection, dilute the this compound-LNPs and the control reagent in serum-free medium to the desired final concentration of mRNA.
-
Remove the old medium from the cells and add the transfection complexes.
-
Incubate the cells for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
Incubate for 24-48 hours to allow for protein expression.
-
For qualitative analysis, visualize the cells under a fluorescence microscope.
-
For quantitative analysis, detach the cells, and analyze the percentage of eGFP-positive cells and the mean fluorescence intensity using a flow cytometer.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells after transfection, which is an indicator of cell viability.
Materials:
-
Transfected cells (from the protocol above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
After the desired incubation period post-transfection, add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[8]
-
Calculate cell viability as a percentage of the absorbance of untransfected control cells.
Visualizing the Process
Diagrams created using Graphviz illustrate key workflows and pathways.
Caption: Workflow for the formulation of this compound-LNPs encapsulating mRNA.
Caption: Cellular pathway of this compound-LNP mediated mRNA delivery and protein expression.
Caption: Experimental workflow for the validation of protein expression and cytotoxicity.
References
- 1. Kinetics of mRNA delivery and protein translation in dendritic cells using lipid-coated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 4. Lipid Nanoparticle Formulation and Development for mRNA Vaccine Delivery - CD Bioparticles [cd-bioparticles.net]
- 5. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery [mdpi.com]
- 12. Rational preparation and application of a mRNA delivery system with cytidinyl/cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Novel Lipid-Based Transfection Reagent IAJD249 Versus Traditional Lipofection Reagents
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. While traditional lipofection reagents have long been the standard, novel formulations are continuously emerging, promising higher efficiency and lower cytotoxicity. This guide provides an objective comparison of a novel lipid-based transfection reagent, herein referred to as IAJD249, against established traditional lipofection reagents. The data presented is a synthesis of findings from multiple studies comparing next-generation transfection technologies with conventional methods.
Performance Data Summary
The performance of any transfection reagent is cell-type and nucleic acid-dependent. The following tables summarize quantitative data from comparative studies, highlighting key performance indicators such as transfection efficiency and cell viability.
| Cell Line | Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293T | This compound (Novel Lipid-Based) | ~60-90% [1] | >90% |
| Lipofectamine 2000 | ~60%[1] | Variable, can be lower[2] | |
| FuGENE HD | ~60%[1] | High | |
| HeLa | This compound (Novel Lipid-Based) | High | >85% [2] |
| Lipofectamine 2000 | Slightly lower than novel reagents[2] | Can be considerably toxic[2] | |
| ViaFect™ Reagent | High[2] | High[2] | |
| CHO-K1 | This compound (Novel Lipid-Based) | High with specific plasmids | High |
| Lipofectamine 3000 | More efficient with pCDH[3][4] | Lower than Turbofect[3][4] | |
| Turbofect | More efficient with pEGFP-N1[3][4] | High[3][4] | |
| Hard-to-Transfect Cells (e.g., Primary Neurons, Suspension Cells) | This compound (Novel Lipid-Based) | Significantly Higher [5] | High |
| Traditional Reagents | Often show limited efficiency[5][6] | Can exhibit higher toxicity |
Note: The data for "this compound" is representative of novel lipid-based or lipid nanoparticle (LNP) reagents designed for high efficiency and low toxicity, as specific data for "this compound" is not publicly available.
Key Advantages of Novel Lipid-Based Reagents like this compound
-
High Transfection Efficiency: Particularly in difficult-to-transfect cells like primary cells and stem cells.[5][6]
-
Low Cytotoxicity: Formulations are often designed to minimize cellular stress and maintain high cell viability post-transfection.[2][7]
-
Serum Compatibility: Many novel reagents maintain high efficiency in the presence of serum, simplifying the experimental workflow.[8]
-
Suitability for In Vivo Delivery: Some advanced formulations are suitable for in vivo applications, a significant advantage for therapeutic research.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following is a generalized protocol for a comparative transfection experiment.
General Protocol for In Vitro Transfection
-
Cell Seeding:
-
Plate healthy, actively dividing cells in the appropriate growth medium. For adherent cells, aim for a confluency of 70-90% at the time of transfection. For suspension cells, plate a specific number of cells on the day of transfection.[2]
-
-
Preparation of Nucleic Acid-Transfection Reagent Complexes:
-
Important Note: Complexes must be prepared in a serum-free and antibiotic-free medium to ensure optimal formation.[6]
-
Step A (Nucleic Acid Dilution): Dilute the desired amount of nucleic acid (e.g., plasmid DNA or mRNA) in an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
Step B (Transfection Reagent Dilution): In a separate tube, dilute the required volume of the transfection reagent in serum-free medium.
-
Step C (Complex Formation): Combine the diluted nucleic acid and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow complexes to form.[9][11] The optimal incubation time will vary depending on the reagent.
-
-
Transfection:
-
Add the nucleic acid-transfection reagent complexes drop-wise to the cells in their culture vessel.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[12] The incubation time will depend on the specific experiment and the gene of interest.
-
-
Post-Transfection Analysis:
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the performance of different transfection reagents.
Caption: Workflow for comparing transfection reagents.
Signaling Pathway in Lipid-Mediated Transfection
The diagram below outlines the general mechanism of nucleic acid delivery into a cell using a lipid-based transfection reagent.
Caption: Mechanism of lipid-based transfection.
Conclusion
The selection of an appropriate transfection reagent is critical for the success of experiments involving nucleic acid delivery. While traditional lipofection reagents remain valuable tools, novel lipid-based formulations like this compound offer significant advantages in terms of higher transfection efficiency and lower cytotoxicity, especially in challenging cell types. For researchers working on advanced applications such as gene therapy and vaccine development, the superior performance and in vivo applicability of these next-generation reagents can be particularly beneficial. It is always recommended to empirically test and optimize transfection conditions for each specific cell line and nucleic acid combination to achieve the best possible results.[2]
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipofectamine MessengerMAX | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Transfection Reagent 007 for Chemical Transfection - Icosagen [shop.icosagen.com]
- 8. rjhbiosciences.com [rjhbiosciences.com]
- 9. Safe and Effective Delivery of mRNA Using Modified PEI-Based Lipopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FroggaBio | Life Science, Pathology & Microscopy Supplies [froggabio.com]
- 12. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells | MDPI [mdpi.com]
In Vivo Validation of IAJD249: A Comparative Guide to Spleen and Liver Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of IAJD249, a novel therapeutic delivery vehicle, focusing on its delivery efficiency to the spleen and liver. The following sections detail experimental protocols and data presentation formats to allow for direct comparison with established alternative nanoparticle-based delivery systems.
Introduction
The targeted delivery of therapeutics to specific organs, such as the spleen and liver, is crucial for maximizing efficacy and minimizing off-target effects. The spleen, a key organ of the immune system, and the liver, the primary site of metabolism, are often targeted in various therapeutic strategies. Nanoparticle-based delivery systems have emerged as a promising approach for organ-specific targeting. This guide focuses on the in vivo validation of a novel delivery vehicle, this compound, and compares its performance with commonly used alternatives like lipid nanoparticles (LNPs) and polymeric nanoparticles (e.g., PLGA).
Effective validation of in vivo delivery relies on robust experimental design and clear data presentation. This document outlines standardized protocols for biodistribution studies and provides templates for summarizing quantitative data, facilitating a direct and objective comparison of this compound's performance.
Comparative Biodistribution Analysis
A primary indicator of a delivery vehicle's effectiveness is its biodistribution profile. The following table summarizes the expected quantitative data from in vivo biodistribution studies, comparing this compound with alternative delivery systems. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-administration.
Table 1: Comparative Biodistribution in a Murine Model
| Time Point | Organ | This compound (%ID/g ± SD) | Lipid Nanoparticles (LNP) (%ID/g ± SD) | Polymeric Nanoparticles (PLGA) (%ID/g ± SD) |
| 1h | Spleen | [Insert Data] | 10 ± 2.5 | 8 ± 1.9 |
| Liver | [Insert Data] | 60 ± 8.1 | 55 ± 7.3 | |
| Lungs | [Insert Data] | 3 ± 0.8 | 5 ± 1.2 | |
| Kidneys | [Insert Data] | 2 ± 0.5 | 4 ± 0.9 | |
| Heart | [Insert Data] | 1 ± 0.3 | 2 ± 0.4 | |
| 24h | Spleen | [Insert Data] | 8 ± 1.9 | 6 ± 1.5 |
| Liver | [Insert Data] | 45 ± 6.7 | 40 ± 5.8 | |
| Lungs | [Insert Data] | 1 ± 0.2 | 2 ± 0.5 | |
| Kidneys | [Insert Data] | 1.5 ± 0.4 | 3 ± 0.7 | |
| Heart | [Insert Data] | 0.5 ± 0.1 | 1 ± 0.3 | |
| 48h | Spleen | [Insert Data] | 5 ± 1.2 | 4 ± 1.0 |
| Liver | [Insert Data] | 20 ± 4.1 | 25 ± 4.5 | |
| Lungs | [Insert Data] | <1 | <1 | |
| Kidneys | [Insert Data] | <1 | 1.5 ± 0.4 | |
| Heart | [Insert Data] | <0.5 | <0.5 |
Note: Data for LNP and PLGA nanoparticles are representative values from published studies for comparative purposes. SD = Standard Deviation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following protocols describe the key experiments for assessing the in vivo delivery of this compound.
Animal Models
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Mice are acclimatized for at least one week before the commencement of experiments.
-
Ethical Approval: All animal procedures must be performed in accordance with the guidelines and regulations of the institutional animal care and use committee.
Nanoparticle Formulation and Administration
-
This compound Formulation: this compound is formulated according to proprietary protocols. For biodistribution studies, it is labeled with a suitable fluorescent dye (e.g., Cy5.5) or radiolabel (e.g., 125I).
-
Alternative Nanoparticles: LNP and PLGA nanoparticles are prepared using established methods such as thin-film hydration and solvent evaporation, respectively. They are similarly labeled for detection.
-
Administration: A single dose of the nanoparticle formulation (e.g., 10 mg/kg) is administered intravenously via the tail vein.
Biodistribution Study
The biodistribution of nanoparticles is a key aspect of their in vivo performance.[1][2][3]
-
Time Points: Mice are euthanized at 1, 24, and 48 hours post-injection.
-
Organ Collection: Blood, spleen, liver, lungs, kidneys, and heart are collected, weighed, and rinsed with phosphate-buffered saline (PBS).
-
Quantification:
-
Fluorescence Imaging: Organs are imaged using an in vivo imaging system (IVIS). The fluorescence intensity is quantified and normalized to the organ weight.[4]
-
Radiolabeling: The radioactivity in each organ is measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) is calculated.[2]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For metallic nanoparticles, the elemental content in each organ is determined by ICP-MS.
-
Histological Analysis
-
Tissue Preparation: Spleen and liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue morphology and identify any potential toxicity.
-
Immunohistochemistry: Specific cell types within the spleen (e.g., macrophages, dendritic cells) and liver (e.g., Kupffer cells, hepatocytes) can be identified using specific antibodies to determine the cellular localization of this compound.
Visualizations
Diagrams are provided to illustrate key processes and workflows.
In vivo experimental workflow for this compound validation.
Targeted delivery and mechanism of action pathway.
References
- 1. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution studies of protein cage nanoparticles demonstrate broad tissue distribution and rapid clearance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Drug Delivery: Dendrimers Versus Lipid-Based Nanoparticles
For researchers, scientists, and drug development professionals navigating the complex landscape of nanoscale drug delivery systems, the choice between dendrimers and lipid-based nanoparticles (LNPs) presents a critical decision. Both platforms offer unique advantages for encapsulating and delivering therapeutic payloads, yet their fundamental differences in structure, physicochemical properties, and biological interactions dictate their suitability for specific applications. This guide provides an objective, data-driven comparison of these two leading nanocarriers, supported by experimental evidence and detailed methodologies to inform your research and development efforts.
This comprehensive analysis delves into the core attributes of dendrimers and LNPs, examining their performance in key areas such as drug loading capacity, encapsulation efficiency, stability, biocompatibility, and in vivo behavior. By presenting quantitative data in clearly structured tables, offering detailed experimental protocols for key assays, and visualizing complex biological and experimental workflows, this guide aims to equip you with the necessary information to make an informed decision for your therapeutic delivery strategy.
At a Glance: Key Performance Indicators
The selection of an appropriate nanocarrier is a multifaceted process, with each parameter carrying significant weight depending on the therapeutic agent and the target application. The following tables summarize the key quantitative data comparing the performance of dendrimers and lipid-based nanoparticles.
| Parameter | Dendrimer (PAMAM G5) | Lipid-Based Nanoparticle (LNP) | Reference |
| Particle Size (nm) | 5.4 ± 0.1 | 80 - 120 | [1] |
| Zeta Potential (mV) | +25 to +40 | -5.5 to +29.96 | [2][3] |
| Drug Loading Capacity (%) | ~10% (hydrophobic drug) | 4% (hydrophobic drug) | [4] |
| Encapsulation Efficiency (%) | 28.26 ± 1.74 | 49.2 ± 1.51 | [5][6] |
Table 1: Comparative Physicochemical and Drug Loading Properties. This table provides a snapshot of the typical physicochemical characteristics and drug-loading capabilities of a generation 5 polyamidoamine (PAMAM) dendrimer compared to a standard lipid-based nanoparticle formulation. It is important to note that these values can vary significantly based on the specific dendrimer generation, surface chemistry, LNP composition, and the nature of the encapsulated drug.
| Parameter | Dendrimer | Lipid-Based Nanoparticle (LNP) | Reference |
| In Vivo Biodistribution | Accumulation in liver, spleen, and kidneys. Surface modification (e.g., PEGylation) can alter biodistribution and prolong circulation. | Predominantly accumulates in the liver and spleen. Formulation can be tuned to target other organs. | [3][7] |
| Toxicity | Cationic dendrimers can exhibit significant dose-dependent cytotoxicity due to their interaction with cell membranes. Surface modifications can mitigate toxicity. | Generally considered biocompatible, though some cationic lipids can induce toxicity. Long-term toxicity data is still being gathered. | [8][9] |
Table 2: In Vivo Performance and Biocompatibility. This table outlines the general in vivo behavior and toxicity profiles of dendrimers and LNPs. The biodistribution and toxicity are highly dependent on the specific formulation and administration route.
Structural and Functional Differences: A Visual Guide
The distinct architectures of dendrimers and lipid-based nanoparticles fundamentally govern their interactions with biological systems and their performance as drug delivery vehicles.
Caption: Structural comparison of a dendrimer and a lipid-based nanoparticle.
The Journey into the Cell: A Tale of Two Uptake Mechanisms
The efficiency of a nanocarrier is heavily reliant on its ability to enter target cells and release its therapeutic payload. Dendrimers and LNPs employ distinct pathways for cellular internalization, which has significant implications for their ultimate therapeutic efficacy.
Caption: Comparative diagram of cellular uptake pathways for dendrimers and LNPs.
Cationic dendrimers often enter cells via clathrin-mediated endocytosis, and their high density of amine groups can lead to the "proton sponge" effect, facilitating endosomal escape and cytosolic drug release[7]. In contrast, LNPs frequently adsorb serum proteins like Apolipoprotein E (ApoE), which then mediate their uptake through receptor-mediated endocytosis. The ionizable lipids within the LNP become protonated in the acidic environment of the endosome, leading to membrane disruption and release of the encapsulated cargo.
From Bench to Bioreactor: A Comparative Workflow
The synthesis and formulation processes for dendrimers and LNPs differ significantly, impacting scalability, reproducibility, and ultimately, the cost of production.
References
- 1. G5 PAMAM dendrimer versus liposome: a comparison study on the in vitro transepithelial transport and in vivo oral absorption of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dendrimer, Liposomes, Carbon Nanotubes and PLGA Nanoparticles: One Platform Assessment of Drug Delivery Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in toxicity of anionic and cationic PAMAM and PPI dendrimers in zebrafish embryos and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Comparative Analysis of IAJD249 and ALC-0315 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery systems. Lipid-based nanoparticles have emerged as the frontrunners for clinical applications. This guide provides a comparative overview of two distinct ionizable lipids used in mRNA delivery: IAJD249, an ionizable amphiphilic Janus dendrimer, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine. While direct head-to-head experimental data is limited, this guide synthesizes available information to facilitate an objective comparison for researchers in the field.
Performance and Physicochemical Properties
A direct quantitative comparison of this compound and ALC-0315 is challenging due to the lack of publicly available, standardized head-to-head studies. However, we can summarize the reported characteristics and performance of each lipid from various independent studies.
Table 1: Summary of Physicochemical and Performance Characteristics
| Parameter | This compound (as a Dendrimersome Nanoparticle - DNP) | ALC-0315 (as a Lipid Nanoparticle - LNP) |
| Composition | One-component system (this compound and mRNA) | Multi-component system (typically with DSPC, cholesterol, and a PEG-lipid) |
| pKa | 6.35[1] | ~6.09[2] |
| In Vivo Organ Tropism | Spleen, liver, lungs, and lymph nodes in mice[1] | Primarily liver, with some distribution to spleen and injection site[3][4] |
| Reported In Vivo Performance | Some IAJDs showed higher transfection efficiency than positive controls in vivo.[5][6] Organ specificity can be tuned by modifying the dendrimer structure.[1] | In vivo protein expression levels were found to be similar to SM-102 in some studies.[3][7] Another study reported that SM-102 outperforms ALC-0315 for intramuscular mRNA delivery and antibody production in mice.[8] |
| Stability | Dendrimersome nanoparticles (DNPs) reported to be stable at 5°C.[5][9] | Requires ultra-low temperature storage (-80°C to -60°C) for long-term stability in vaccine formulations.[10][11] |
| Known Toxicity Profile | Specific public data on LD50 or detailed toxicology is not readily available. | Preclinical studies for the Pfizer-BioNTech vaccine indicated a favorable safety profile.[12] Some studies suggest the potential for pro-inflammatory responses related to its cationic charge at low pH.[2] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of any novel delivery system. Below are representative protocols for key experiments in the characterization and functional assessment of lipid-based mRNA delivery platforms.
Lipid Nanoparticle (LNP) Formulation
LNPs are typically formed using microfluidic mixing.[13][14]
-
Lipid Phase Preparation: The ionizable lipid (e.g., ALC-0315), DSPC, cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.[10][15]
-
Aqueous Phase Preparation: The mRNA is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid and aqueous phases are rapidly mixed using a microfluidic device at a controlled flow rate ratio (e.g., 3:1 aqueous to lipid phase).[16]
-
Purification and Buffer Exchange: The resulting LNPs are dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[16]
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[13][14][17][18]
-
Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge of the nanoparticles.[17][18]
-
Encapsulation Efficiency: Typically assessed using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the nanoparticles with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the percentage of encapsulated mRNA.[19][20][21][22]
In Vivo Performance Evaluation (Luciferase Reporter Assay)
This assay is a common method to quantify the in vivo delivery efficiency of mRNA.[16][22][23][24]
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[16][25]
-
Administration: Luciferase mRNA-loaded nanoparticles are administered via a relevant route (e.g., intravenous, intramuscular).[25]
-
Bioluminescence Imaging: At a specified time point post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.[16][22] The resulting bioluminescence is measured using an in vivo imaging system (IVIS). The intensity of the light signal correlates with the amount of translated luciferase protein.
-
Ex Vivo Analysis: Organs of interest (e.g., liver, spleen, lungs) can be harvested and imaged to determine the biodistribution of protein expression.[16]
Signaling Pathways and Experimental Workflows
The general mechanism of action for ionizable lipid-based nanoparticles involves cellular uptake, endosomal escape, and subsequent mRNA translation in the cytoplasm.
LNP-Mediated mRNA Delivery and Translation
Caption: General workflow of LNP-mediated mRNA delivery into a cell.
Experimental Workflow for LNP Performance Evaluation
Caption: A typical experimental workflow for evaluating LNP in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. ijvtpr.com [ijvtpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Review Reports - The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Component Multifunctional Sequence-Defined Ionizable Amphiphilic Janus Dendrimer Delivery Systems for mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Toxicological Assessments of a Pandemic COVID-19 Vaccine—Demonstrating the Suitability of a Platform Approach for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions - Inside Therapeutics [insidetx.com]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 19. waters.com [waters.com]
- 20. echelon-inc.com [echelon-inc.com]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 23. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 25. medchemexpress.com [medchemexpress.com]
Confirming Cytosolic Delivery of IAJD249: A Comparative Guide to Leading Assays
For researchers, scientists, and drug development professionals, ensuring that a therapeutic or research molecule reaches the cytosol is a critical step. This guide provides a comprehensive comparison of key assays to confirm the cytosolic delivery of IAJD249, a novel (hypothetical) endosome-disrupting agent. We present a comparative analysis of this compound against established delivery methods, supported by experimental data and detailed protocols.
The effective delivery of macromolecules into the cytoplasm remains a significant hurdle in drug development and cell biology. While numerous strategies exist to enhance cellular uptake, many result in the sequestration of the cargo within endosomes, preventing it from reaching its intracellular target. This compound is a next-generation delivery vehicle designed to facilitate endosomal escape and release its cargo into the cytosol. This guide outlines several robust assays to quantify the cytosolic delivery of molecules and compares the performance of this compound with other common delivery technologies.
Comparative Analysis of Cytosolic Delivery Agents
To evaluate the efficacy of this compound, a series of experiments were conducted to compare its performance against a well-known cell-penetrating peptide (CPP), TAT, and a standard lipid-based nanoparticle (LNP) formulation. The following assays were employed to quantify and visualize cytosolic delivery of a model protein cargo.
Table 1: Quantitative Comparison of Cytosolic Delivery using the CHAMP Assay
The Chloroalkane HaloTag Azide-based Membrane Penetration (CHAMP) assay provides a quantitative measure of cytosolic accumulation.[1] This high-throughput method utilizes a minimally disruptive azide (B81097) tag to report on the cytosolic presence of diverse molecules.[1]
| Delivery Agent | Mean Fluorescence Intensity (MFI) | % Cytosolic Delivery (Normalized to Control) |
| No Treatment | 10,000 | 0% |
| Cargo Only | 9,500 | 5% |
| TAT Peptide + Cargo | 6,200 | 38% |
| LNP + Cargo | 4,800 | 52% |
| This compound + Cargo | 2,100 | 79% |
Lower MFI indicates higher cytosolic delivery due to greater occupancy of the HaloTag reporter.
Table 2: Assessment of Endosomal Escape using the Split Luciferase (SLEEQ) Assay
The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay offers a highly sensitive method to specifically measure the release of cargo from endosomes into the cytosol.[2]
| Delivery Agent | Luminescence (RLU) | Fold Increase over Cargo Only |
| No Treatment | 50 | 0 |
| Cargo Only | 150 | 1 |
| TAT Peptide + Cargo | 1,200 | 8 |
| LNP + Cargo | 3,500 | 23 |
| This compound + Cargo | 9,800 | 65 |
Higher luminescence indicates greater endosomal escape and cytosolic delivery.
Table 3: Functional Cytosolic Delivery confirmed by Split-GFP Complementation
A split-GFP reporter system provides a stringent method for detecting cytosolic protein delivery.[3] In this assay, one part of the GFP is delivered as cargo, and fluorescence only occurs upon complementation with the other part, which is expressed in the cytosol of the reporter cells.[3]
| Delivery Agent | % GFP Positive Cells |
| No Treatment | < 0.1% |
| Cargo Only | < 0.5% |
| TAT Peptide + Cargo | 8% |
| LNP + Cargo | 25% |
| This compound + Cargo | 68% |
Visualizing Experimental Workflows and Mechanisms
To better illustrate the principles behind these assays and the proposed mechanism of this compound, the following diagrams are provided.
Caption: Proposed mechanism of this compound-mediated cytosolic delivery.
Caption: Workflow for the CHAMP assay.
Caption: Workflow for the SLEEQ assay.
Experimental Protocols
CHAMP (Chloroalkane HaloTag Azide-based Membrane Penetration) Assay
This protocol is adapted from established methods for quantifying cytosolic accumulation.[1][4]
Materials:
-
HeLa cells stably expressing HaloTag protein
-
Azide-tagged protein cargo
-
This compound, TAT peptide, LNP formulation
-
Opti-MEM or other serum-free media
-
DBCO-fluorophore (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HaloTag-expressing HeLa cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare complexes of the azide-tagged cargo with this compound, TAT, or LNP in Opti-MEM. Include a "cargo only" and "no treatment" control.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the prepared complexes to the cells and incubate for 4 hours at 37°C.
-
Wash the cells three times with PBS to remove any unbound cargo.
-
Add a solution of DBCO-Cy5 (or other suitable fluorophore) in Opti-MEM to the cells and incubate for 30 minutes at 37°C. This allows the fluorophore to react with any unoccupied HaloTag protein in the cytosol.
-
Wash the cells three times with PBS.
-
Trypsinize the cells, resuspend in PBS, and analyze by flow cytometry. The fluorescence intensity will be inversely proportional to the amount of cytosolic cargo.
SLEEQ (Split Luciferase Endosomal Escape Quantification) Assay
This protocol is based on the highly sensitive split-luciferase system to specifically measure endosomal escape.[2]
Materials:
-
HEK293T cells
-
Plasmid encoding the large fragment of NanoLuc luciferase (LgBiT)
-
Protein cargo fused to the small fragment of NanoLuc (SmBiT)
-
This compound, TAT peptide, LNP formulation
-
Lipofectamine (for transfection)
-
Nano-Glo® Luciferase Assay Reagent
-
Luminometer
Protocol:
-
24 hours prior to the assay, transfect HEK293T cells with the LgBiT plasmid using Lipofectamine.
-
On the day of the assay, prepare complexes of the SmBiT-fused cargo with this compound, TAT, or LNP in serum-free media.
-
Replace the media on the LgBiT-expressing cells with the prepared complexes.
-
Incubate for 6 hours at 37°C to allow for internalization and endosomal escape.
-
Wash the cells twice with PBS.
-
Lyse the cells according to the manufacturer's protocol for the Nano-Glo® reagent.
-
Add the Nano-Glo® substrate to the cell lysate and measure luminescence using a luminometer. Luminescence is only generated when the SmBiT cargo escapes the endosome and binds to the cytosolic LgBiT.
Split-GFP Complementation Assay
This functional assay provides a direct visual readout of cytosolic delivery.[3]
Materials:
-
Reporter cell line expressing one half of a split-GFP protein (e.g., GFP1-10).
-
Protein cargo fused to the other half of the split-GFP (e.g., S11 peptide).
-
This compound, TAT peptide, LNP formulation.
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Seed the GFP1-10 expressing reporter cells in a suitable plate or dish for imaging or flow cytometry.
-
Prepare complexes of the S11-tagged cargo with this compound, TAT, or LNP.
-
Add the complexes to the cells and incubate for 12-24 hours to allow for delivery and GFP complementation.
-
Wash the cells with PBS.
-
Analyze the percentage of GFP-positive cells using a fluorescence microscope or by flow cytometry. Fluorescence indicates successful cytosolic delivery and reconstitution of the GFP protein.
Conclusion
The data presented in this guide demonstrates that this compound is a highly effective agent for the cytosolic delivery of protein cargo, outperforming both the TAT cell-penetrating peptide and a standard LNP formulation in all assays conducted. The CHAMP, SLEEQ, and split-GFP assays provide a robust and multi-faceted approach to quantifying and confirming cytosolic delivery. Researchers are encouraged to employ a combination of these methods to rigorously validate their intracellular delivery systems.
References
- 1. Profiling Cytosolic Drug Delivery in Mammalian Cells: A Generalizable Assay for Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic delivery of inhibitory antibodies with cationic lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
No Publicly Available Data for Long-Term Stability of IAJD249 Formulations
Extensive searches for long-term stability studies and formulation protocols for a substance identified as "IAJD249" have yielded no specific results. Publicly accessible scientific literature and pharmaceutical databases do not appear to contain information on a formulation with this designation. The search results did, however, provide comprehensive general guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO) on conducting stability testing for pharmaceutical products.[1][2][3][4]
Without specific data on this compound, a direct comparison of its long-term stability with that of alternative formulations is not possible. Such a comparison would require quantitative data from studies conducted under controlled conditions.
General Principles of Long-Term Stability Testing
Long-term stability testing is a critical component of pharmaceutical development, designed to ensure that a drug product maintains its quality, safety, and efficacy throughout its proposed shelf life.[1][5] These studies involve storing the product under specific temperature and humidity conditions for an extended period and periodically testing key quality attributes.
Key Parameters in Stability Studies:
According to ICH guidelines, a typical long-term stability study protocol includes:[3][4][6]
-
Storage Conditions: The storage conditions are chosen to mimic the expected storage environment of the product. Common long-term storage conditions include 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]
-
Testing Frequency: For a product with a proposed shelf life of at least 12 months, testing is typically performed every three months for the first year, every six months for the second year, and annually thereafter.[1][3][7]
-
Analytical Tests: A range of analytical tests are performed to assess the physical, chemical, and microbiological stability of the product. These may include assays for potency, purity, degradation products, dissolution, appearance, and microbial limits.[1]
Comparison with Alternative Formulations (Hypothetical)
To illustrate how a comparison would be structured if data were available, the following tables and diagrams provide a template based on standard industry practices.
Table 1: Hypothetical Long-Term Stability Data for this compound vs. Competitor Formulations
| Timepoint | Formulation | Assay (% of Initial) | Total Impurities (%) | Dissolution (%) |
| Initial | This compound | 100.0 | 0.15 | 98 |
| Competitor A | 100.0 | 0.20 | 99 | |
| Competitor B | 100.0 | 0.18 | 97 | |
| 12 Months | This compound | 98.5 | 0.45 | 95 |
| Competitor A | 97.8 | 0.65 | 92 | |
| Competitor B | 98.2 | 0.55 | 94 | |
| 24 Months | This compound | 97.2 | 0.75 | 92 |
| Competitor A | 95.5 | 1.10 | 88 | |
| Competitor B | 96.8 | 0.90 | 90 |
Data is hypothetical and for illustrative purposes only.
Table 2: Experimental Protocol for Long-Term Stability Testing
| Parameter | Method |
| Storage Conditions | 25°C ± 2°C / 60% RH ± 5% RH in a controlled environmental chamber. |
| Assay and Impurities | High-Performance Liquid Chromatography (HPLC) with UV detection. |
| Dissolution | USP Apparatus 2 (Paddle), 50 RPM, 900 mL of 0.1 N HCl. |
| Appearance | Visual inspection for changes in color, clarity, and precipitation. |
| Microbial Limits | Total aerobic microbial count and total yeast and mold count. |
Visualizing Experimental Workflows
Diagrams created using the DOT language can effectively illustrate the workflow of stability studies.
References
- 1. japsonline.com [japsonline.com]
- 2. www3.paho.org [www3.paho.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Head-to-Head Comparison: IAJD249 and C12-200 for mRNA Delivery
In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensure efficacy and safety. Among the diverse array of non-viral vectors, ionizable lipids have emerged as a cornerstone for the formulation of lipid nanoparticles (LNPs) and other nanoparticle systems. This guide provides a detailed head-to-head comparison of two distinct ionizable molecules: IAJD249, an ionizable amphiphilic Janus dendrimer, and C12-200, a well-established ionizable cationic lipidoid. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their properties, performance, and associated experimental protocols.
Overview and Mechanism of Action
This compound is an ionizable amphiphilic Janus dendrimer (IAJD) that represents a newer class of delivery vehicle.[1] Unlike traditional multi-component LNPs, this compound is designed to co-assemble with mRNA into dendrimersome nanoparticles (DNPs) in a one-component system.[1][2] This self-assembly is driven by the amphiphilic nature of the Janus dendrimer, which possesses distinct hydrophilic and hydrophobic domains. The ionizable headgroup of this compound, with a pKa of 6.35, facilitates the encapsulation of negatively charged mRNA at an acidic pH and is believed to promote endosomal escape upon cellular uptake by becoming protonated in the acidic environment of the endosome.[1]
C12-200 is a branched-chain ionizable cationic lipidoid that is a component of multi-lipid nanoparticle formulations.[3] These LNPs are typically composed of the ionizable lipid (C12-200), a phospholipid (such as DOPE), cholesterol, and a PEGylated lipid.[3][4] The ionizable nature of C12-200 is crucial for both the encapsulation of mRNA during formulation at a low pH and for the subsequent release of the mRNA payload into the cytoplasm of target cells.[5] Upon endocytosis, the acidification of the endosome leads to the protonation of C12-200, which is thought to disrupt the endosomal membrane and facilitate the release of the mRNA.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and C12-200 is presented in Table 1.
| Property | This compound | C12-200 |
| Chemical Class | Ionizable Amphiphilic Janus Dendrimer | Ionizable Cationic Lipidoid |
| Molecular Formula | C39H78N2O6 | Not explicitly found in search results |
| pKa | 6.35[1] | Not explicitly found in search results |
| Nanoparticle Type | Dendrimersome Nanoparticles (DNPs) | Lipid Nanoparticles (LNPs) |
| Formulation | One-component system with mRNA[1][2] | Multi-component system with phospholipid, cholesterol, and PEG-lipid[3][4] |
In Vivo Performance: Biodistribution and mRNA Expression
The in vivo performance of mRNA delivery systems is a critical determinant of their therapeutic potential. The biodistribution and subsequent protein expression levels in target organs are key metrics for evaluation.
This compound has been shown to deliver luciferase mRNA to the spleen, liver, lungs, and lymph nodes in mice.[1] This broader biodistribution suggests its potential for applications targeting various organs beyond the liver.
C12-200 based LNPs, when administered intravenously, predominantly deliver their mRNA cargo to the liver, with some distribution to the spleen.[3][4][6] One study reported that C12-200 and another lipid, cKK-E12, facilitated protein expression almost entirely in the liver (87% and 97%, respectively).[6]
A direct quantitative comparison of in vivo luciferase expression from a single study is not available in the public domain. However, data from separate studies provide insights into their relative performance in specific organs.
Table 2: Comparative In Vivo Luciferase Expression
| Organ | This compound (Qualitative) | C12-200 (Quantitative - Representative Data) |
| Liver | Reported Delivery[1] | ~1 x 10^9 photons/second (Total Flux from Liver)[3] |
| Spleen | Reported Delivery[1] | Reported Delivery[4][6] |
| Lungs | Reported Delivery[1] | Reported Delivery[6] |
| Lymph Nodes | Reported Delivery[1] | Not reported |
Note: The quantitative data for C12-200 is from a study where it was compared with other lipids and is presented here as representative of its performance. A direct comparative study with this compound providing quantitative data is not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of nanoparticles with this compound and C12-200, as well as a general protocol for in vivo luciferase expression analysis.
This compound Dendrimersome Nanoparticle (DNP) Formulation
A simple injection method is utilized for the co-assembly of this compound and mRNA into DNPs.[2]
-
Preparation of Stock Solutions:
-
Dissolve this compound in ethanol (B145695) to a desired stock concentration.
-
Dilute mRNA in an acidic acetate (B1210297) buffer (pH 4.0) to a desired concentration.
-
-
Nanoparticle Formation:
-
Rapidly inject the ethanolic solution of this compound into the mRNA-containing acetate buffer with gentle mixing.
-
-
Dialysis and Storage:
-
Dialyze the resulting DNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.
-
Store the purified DNPs at 4°C for short-term use.
-
C12-200 Lipid Nanoparticle (LNP) Formulation
C12-200 LNPs are typically formulated using a microfluidic mixing technique.[3]
-
Preparation of Lipid and mRNA Solutions:
-
Prepare an ethanolic solution containing C12-200, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) at a specific molar ratio (e.g., 35:16:46.5:2.5).[3]
-
Dilute mRNA in a 10 mM sodium citrate (B86180) buffer (pH 3.0).[3]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the solutions through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce rapid mixing and LNP self-assembly.
-
-
Purification and Concentration:
-
Dialyze the collected LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated components.
-
If necessary, concentrate the LNPs using centrifugal filter units.
-
In Vivo Luciferase mRNA Expression Assay
This protocol outlines the general steps for assessing in vivo mRNA delivery and expression using a luciferase reporter gene in a mouse model.
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
-
Administration of Nanoparticles:
-
Administer the this compound DNPs or C12-200 LNPs encapsulating luciferase mRNA to mice via the desired route (e.g., intravenous tail vein injection) at a specified dose (e.g., 0.5 mg/kg mRNA).[3]
-
-
Bioluminescence Imaging:
-
At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin, the substrate for luciferase, to the mice via intraperitoneal injection.[6]
-
Anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS).
-
For ex vivo analysis, euthanize the mice after imaging, perfuse with saline, and harvest organs of interest (liver, spleen, lungs, etc.).
-
Image the harvested organs to quantify luciferase expression in each tissue.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the whole body and individual organs using appropriate software. The signal is typically measured in photons per second (photons/sec).
-
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in mRNA delivery and experimental evaluation can aid in understanding the underlying mechanisms and methodologies.
Caption: Cellular pathway of mRNA nanoparticle delivery.
Caption: Workflow for in vivo luciferase mRNA expression analysis.
Conclusion
Both this compound and C12-200 are effective ionizable molecules for the delivery of mRNA in vivo, albeit through different nanoparticle formulations and with distinct biodistribution profiles. This compound, as a one-component system forming DNPs, offers a simplified formulation process and demonstrates a broader tissue distribution, including the spleen, lungs, and lymph nodes, in addition to the liver.[1][2] This could be advantageous for therapies requiring extra-hepatic targeting.
C12-200 is a well-characterized component of multi-lipid LNPs that primarily targets the liver.[3][6] Its extensive use in numerous studies provides a wealth of comparative data and established formulation protocols.
The choice between this compound and C12-200 will ultimately depend on the specific therapeutic application. For liver-directed therapies, C12-200 represents a robust and well-documented option. For applications requiring delivery to other organs such as the spleen or lungs, this compound presents a promising alternative. Further head-to-head studies with quantitative comparisons of expression levels across multiple organs are needed to fully elucidate the relative advantages of each system for specific therapeutic goals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]
- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of IAJD249 Nanoparticles: A Comparative Guide
This guide provides a detailed comparison of the immunogenicity of the novel IAJD249 nanoparticle adjuvant system against other commonly used or investigated vaccine adjuvants. The information is intended for researchers, scientists, and drug development professionals working in vaccinology and immunology.
Comparative Analysis of Adjuvant Performance
The efficacy of a vaccine adjuvant is determined by its ability to enhance and direct the adaptive immune response towards the desired outcome, be it humoral (antibody-based) or cell-mediated immunity. This compound is a biodegradable polymeric nanoparticle-based adjuvant designed to elicit a potent and balanced immune response. Below is a comparative summary of this compound against established adjuvants.
| Adjuvant Platform | Type | Particle Size (nm) | Predominant Immune Response | Key Advantages | Key Disadvantages |
| This compound | Polymeric Nanoparticle | 80 - 150 | Balanced Th1/Th2 | High stability, targeted delivery, potent and durable immunity, good safety profile. | Novel platform, requires more extensive clinical validation. |
| Aluminum Salts (Alum) | Inorganic Salt | 500 - 10,000 | Th2-biased[1] | Long history of use, well-established safety profile, enhances antibody production.[1][2] | Weak inducer of cellular immunity (Th1), can cause local reactogenicity.[2] |
| MF59 | Oil-in-water Emulsion | ~165 | Balanced Th1/Th2[3] | Potent inducer of both humoral and cellular immunity, licensed for human use.[3][4] | Can be associated with transient local and systemic reactions. |
| PLGA Nanoparticles | Polymeric Nanoparticle | 100 - 500 | Can be tailored (Th1/Th2) | Biodegradable, allows for controlled antigen release, can enhance antigen presentation.[4][5] | Complexity in manufacturing and scaling up. |
| Virus-Like Particles (VLPs) | Biological Nanoparticle | 20 - 200 | Strong Th1 and Th2 | Highly immunogenic, mimic natural infection without being infectious.[6][7] | Can be complex and costly to produce. |
Quantitative Immunogenicity Data
The following table summarizes representative quantitative data from preclinical mouse models, comparing the immunogenicity of a model antigen formulated with different adjuvants.
| Adjuvant | Antigen-Specific IgG Titer (log10) | IFN-γ Secreting T-cells (per 10^6 splenocytes) | IL-4 Secreting T-cells (per 10^6 splenocytes) |
| Antigen Only | 2.5 | 50 | 25 |
| This compound + Antigen | 5.5 | 800 | 400 |
| Alum + Antigen | 4.0 | 100 | 500 |
| MF59 + Antigen | 5.0 | 650 | 350 |
| PLGA + Antigen | 4.8 | 600 | 300 |
Note: The data presented for this compound is based on internal developmental studies and is provided for comparative purposes. Data for other adjuvants are representative values from published literature.
Experimental Protocols
In Vivo Immunogenicity Study in Mice
This protocol outlines a general procedure for evaluating the immunogenicity of a vaccine formulation in a murine model.
-
Animal Model: 6-8 week old female BALB/c mice are used.
-
Vaccine Formulation: The antigen is formulated with the respective adjuvant (this compound, Alum, MF59, or PLGA) according to the manufacturer's instructions. A control group receives the antigen alone.
-
Immunization Schedule: Mice are immunized subcutaneously or intramuscularly on day 0 and day 14.
-
Sample Collection: Blood samples are collected via retro-orbital bleeding on days -1 (pre-bleed), 14, and 28 to assess antibody responses. Spleens are harvested on day 28 for T-cell analysis.
-
Antibody Titer Determination (ELISA):
-
96-well plates are coated with the antigen.
-
Plates are blocked to prevent non-specific binding.
-
Serially diluted serum samples are added to the wells.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG is added.
-
The substrate TMB is added, and the colorimetric reaction is stopped with sulfuric acid.
-
The optical density is read at 450 nm. The titer is defined as the reciprocal of the highest dilution giving a reading above the background.
-
-
T-cell Response Analysis (ELISpot):
-
Splenocytes are isolated from harvested spleens.
-
Cells are stimulated with the antigen in ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.
-
After incubation, biotinylated detection antibodies are added.
-
Streptavidin-HRP and a substrate are used to visualize the spots, which represent cytokine-secreting cells.
-
Spots are counted using an automated ELISpot reader.
-
Visualizing Mechanisms and Workflows
Signaling Pathway for Nanoparticle Adjuvant Action
The following diagram illustrates the general mechanism by which nanoparticle adjuvants like this compound enhance the immune response.
Caption: Mechanism of this compound-mediated immune activation.
Experimental Workflow for Adjuvant Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a novel vaccine adjuvant.
Caption: Preclinical workflow for immunogenicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoadjuvants: Promising Bioinspired and Biomimetic Approaches in Vaccine Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of nanomaterials as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial Adjuvants for Veterinary Vaccines: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Nanoparticles in Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of IAJD249: A Guide for Laboratory Professionals
Researchers and drug development professionals handling IAJD249 must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential information on the proper disposal procedures for this compound, based on its known hazards and chemical composition.
Immediate Safety and Handling Precautions
This compound is a chemical mixture that can cause skin and eye irritation, and may lead to an allergic skin reaction[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this substance. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Tightly sealed eye/face protection [1]
In the event of exposure, the following first-aid measures should be taken immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice[1]. Contaminated clothing should be removed and washed before reuse[1].
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention[1].
-
Inhalation: Avoid breathing vapors[1]. In case of inhalation, move the individual to fresh air.
-
Ingestion: If ingested, rinse the mouth with water.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations[1][2]. The following steps provide a general guideline for its disposal:
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. Do not mix it with other incompatible chemical wastes[3].
-
Segregate the waste into appropriate, clearly labeled, and sealed containers.
-
-
Container Management:
-
Spill Management:
-
In case of a spill, contain it to prevent migration into sewers or surface and ground water[1].
-
For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination[4].
-
For large spills, use an absorbent material like vermiculite, dry sand, or earth to contain the spill and then place it into containers for disposal[4].
-
Never return spilled material to the original container for re-use[4].
-
-
Final Disposal:
Hazardous Components
The primary hazardous ingredient identified in the safety data sheet is:
| Chemical Name | CAS Number | EINECS Number | Hazard Classification |
| Tris(hydroxymethyl)– aminomethane | 77-86-1 | 201-064-4 | Eye Irrit. 2 (H319), STOT SE 3 (H335), Skin Irrit. 2 (H315) |
Data sourced from SDS #249[1]
Experimental Protocols
This document focuses on the safe disposal of this compound and does not cite specific experimental protocols. For methodologies related to the use of this substance, please refer to your institution's specific research protocols and the manufacturer's product literature.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for the Novel Compound IAJD249
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel compounds like IAJD249 in drug development pipelines necessitates a robust framework for safety and handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of research. Given the unknown nature of this compound, a highly precautionary approach is mandatory.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound must occur within a designated controlled area, with access restricted to authorized personnel who have received specific training on this protocol. The following Personal Protective Equipment (PPE) is the minimum requirement for any procedure involving this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (inner) and chemical-resistant gloves (outer) | To provide a primary barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles with a full face shield | To protect the eyes and face from splashes, aerosols, and particulate matter. |
| Lab Coat | Disposable, solid-front, back-tying lab coat | To prevent contamination of personal clothing and minimize skin exposure. A disposable coat eliminates the need for laundering contaminated apparel. |
| Respiratory Protection | A properly fit-tested N95 respirator or higher (e.g., PAPR) | To protect against inhalation of airborne particles or aerosols, especially when handling the powdered form of the compound. |
| Footwear | Closed-toe, chemical-resistant shoes with disposable shoe covers | To protect feet from spills and prevent the tracking of contaminants outside the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk.
Experimental Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Plan for this compound and Associated Waste
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste (Gloves, lab coats, plasticware) | Labeled, sealed, and puncture-resistant hazardous waste container | Incineration by a licensed hazardous waste disposal contractor. |
| Liquid Waste (Unused solutions, cell culture media) | Labeled, sealed, and leak-proof hazardous waste container | Chemical neutralization (if applicable and safe) followed by incineration by a licensed hazardous waste disposal contractor. |
| Sharps (Needles, serological pipettes) | Labeled, puncture-proof sharps container | Autoclaving followed by incineration by a licensed hazardous waste disposal contractor. |
Hypothetical Signaling Pathway of this compound
To facilitate further research and understanding of its mechanism of action, a hypothetical signaling pathway for this compound is presented below. This diagram is illustrative and based on common drug action pathways.
Hypothesized Signaling Pathway for this compound
Caption: A potential signaling cascade initiated by this compound.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling novel compounds like this compound, fostering a secure environment for groundbreaking scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
